4-Borono-3-methylbenzoic acid
Description
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Properties
IUPAC Name |
4-borono-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSMEYLQVLGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622546 | |
| Record name | 4-Borono-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158429-66-4 | |
| Record name | 4-Borono-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Borono-3-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
4-Borono-3-methylbenzoic acid (CAS No: 158429-66-4) is a specialized bifunctional organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a boronic acid moiety on a substituted benzene ring, makes it a highly valuable and versatile building block. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2] The carboxylic acid provides a reactive handle for amide bond formation, esterification, or other derivatizations. This dual functionality allows for the strategic and sequential construction of complex molecular architectures, a critical advantage in the synthesis of novel pharmaceutical agents and functional materials.[3][4] This guide provides an in-depth overview of its core physical properties, analytical characterization, practical applications, and essential handling protocols.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Understanding these parameters is the first step in its effective application. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 158429-66-4 | [5] |
| Molecular Formula | C₈H₉BO₄ | [5] |
| Molecular Weight | 179.97 g/mol | [5] |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% | [5] |
| Synonyms | (2-Methyl-4-carboxyphenyl)boronic acid; 4-(dihydroxyboranyl)-3-methylbenzoic acid | [5] |
The presence of both a hydrophilic carboxylic acid and a boronic acid group, which can form hydrogen bonds, suggests moderate solubility in polar organic solvents and limited solubility in nonpolar solvents. The solid form is characteristic of many substituted benzoic acids and boronic acids, resulting from strong intermolecular forces such as hydrogen bonding and pi-stacking in the crystal lattice.
Section 2: Spectroscopic and Analytical Characterization
Verifying the identity and purity of this compound is critical before its use in synthesis. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. The expected spectrum for this compound in a solvent like DMSO-d₆ would feature:
-
A singlet for the methyl (CH₃) protons, typically in the 2.3-2.6 ppm range.
-
Three distinct signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the benzene ring.
-
A very broad singlet for the carboxylic acid proton (-COOH), often above 12 ppm.
-
A broad singlet corresponding to the two protons of the boronic acid [-B(OH)₂], which may exchange with water in the solvent.
-
-
¹³C NMR: The carbon NMR would show eight distinct signals: one for the methyl carbon, six for the aromatic carbons (including the carbon bearing the boronic acid), and one for the carbonyl carbon of the carboxylic acid.
High-Performance Liquid Chromatography (HPLC): Purity analysis is routinely performed using reverse-phase HPLC. A C18 column with a mobile phase consisting of an acetonitrile and water gradient, often with an acid modifier like formic or phosphoric acid, provides excellent separation and quantification of the main component and any potential impurities.[6]
Section 3: Experimental Protocols for Property Determination
Trustworthy data is built on robust experimental design. The following protocols outline standard procedures for characterizing key physical properties.
Protocol 1: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry by placing it under a high vacuum for several hours. Finely crush the solid into a powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to approximately 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Causality: A slow heating rate near the melting point is critical for accuracy. It allows sufficient time for heat to transfer from the heating block to the sample, preventing a lag that would result in an artificially high and broad melting range.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 5: Stability, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids.
Stability and Storage: this compound, like many boronic acids, is susceptible to dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon exposure to water but can affect reactivity and stoichiometry.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent both oxidation and dehydration.
Safety and Handling: While specific toxicity data is limited, compounds of this class should be handled with care. The related compound, 4-bromo-3-methylbenzoic acid, is classified as an irritant. [8][9]* GHS Hazard Statements (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a fume hood to avoid inhalation. * Handling: Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a strategically important synthetic intermediate whose value is defined by its bifunctional nature. Its well-defined physical properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its characteristics, from its melting point to its catalytic application, enables researchers to leverage its full potential in the rational design and synthesis of complex, high-value molecules.
References
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- A recyclable supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. Royal Society of Chemistry. [Link]
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]
- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- 4-Bromo-3-methylbenzoic acid - SIELC Technologies. SIELC Technologies. [Link]
- The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- 4-methylbenzoic acid - 99-94-5, C8H8O2, density, melting point, boiling point, structural formula, synthesis. Chemical Register. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs - PubMed.
- 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 - PubChem.
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Introduction: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to 4-Borono-3-methylbenzoic Acid: Synthesis, Application, and Analysis
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex, high-value molecules. This compound (also known as (4-carboxy-2-methylphenyl)boronic acid) has emerged as a particularly valuable intermediate. Its trifunctional nature—possessing a boronic acid, a carboxylic acid, and a methyl-substituted aromatic ring—offers synthetic chemists a versatile scaffold with precisely positioned reactive handles.
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth exploration of the chemical identity of this compound, detail a robust synthetic protocol, illuminate its primary application in palladium-catalyzed cross-coupling reactions, and outline essential analytical methods for its characterization. The insights provided herein are grounded in established chemical principles and aim to empower scientists to effectively utilize this key intermediate in their research and development endeavors. The growing interest in boronic acids in medicinal chemistry, underscored by the FDA approval of drugs like Bortezomib, highlights the potential of scaffolds like this compound in developing next-generation therapeutics.[1][2]
Chemical Identity and Physicochemical Properties
A comprehensive understanding of a reagent's properties is the foundation of its effective application. This compound is a white to off-white solid at room temperature. The boronic acid moiety is a Lewis acid, capable of reversibly forming esters with diols, a property often leveraged in purification and as a protective strategy. The carboxylic acid provides a handle for amide bond formation or other derivatization, while the methyl group sterically and electronically influences the reactivity of the aromatic ring.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | (4-Carboxy-2-methylphenyl)boronic acid, 2-Methyl-4-carboxyphenylboronic acid | [3] |
| CAS Number | 158429-66-4 | [4] |
| Molecular Formula | C₈H₉BO₄ | [5][6] |
| Molecular Weight | 179.97 g/mol | N/A |
| Melting Point | 155 - 158 °C (311 - 316 °F) | |
| Appearance | Solid | [5] |
| SMILES | B(C1=C(C=C(C=C1)C(=O)O)C)(O)O | [6] |
| InChIKey | QIGSMEYLQVLGRY-UHFFFAOYSA-N | [6] |
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via the borylation of a corresponding aryl halide precursor, most commonly 4-bromo-3-methylbenzoic acid.[7] The Miyaura borylation reaction is a robust and widely used method for this transformation, utilizing a palladium catalyst and a diboron reagent.
Rationale for Precursor Selection: 4-Bromo-3-methylbenzoic acid is a commercially available and structurally ideal starting material.[7] The carbon-bromine bond is sufficiently reactive for oxidative addition to a palladium(0) catalyst, while the other functional groups (carboxylic acid and methyl) are generally tolerant of the reaction conditions.
Experimental Protocol: Miyaura Borylation
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Expert Insight: The reaction is sensitive to oxygen, which can oxidize the palladium catalyst and lead to side reactions. Therefore, the flask must be purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).
-
Expert Insight: Dioxane is an excellent solvent for this reaction due to its ability to dissolve the organic reagents and its relatively high boiling point, which allows for elevated reaction temperatures. Anhydrous conditions are critical as water can hydrolyze the diboron reagent.
-
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup and Pinacol Ester Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[8] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent in vacuo to yield the crude 4-(pinacolboryl)-3-methylbenzoic acid.
-
Deprotection to Boronic Acid: Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add an aqueous solution of HCl (2 M) and stir at room temperature for 2-4 hours.
-
Expert Insight: The pinacol ester is often isolated as it is more stable and easier to purify by chromatography than the free boronic acid. The subsequent hydrolysis under mild acidic conditions cleaves the pinacol group to yield the target boronic acid.
-
-
Purification: Remove the acetone in vacuo. The resulting aqueous slurry can be extracted with ethyl acetate. The combined organic layers are dried and concentrated. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield a crystalline solid.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful tools in modern organic synthesis for constructing biaryl and substituted aromatic systems.[9][10]
The reaction's success is attributed to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[10][11] The boron-containing byproducts are generally non-toxic and easily removed, contributing to the "green" credentials of this methodology.[10]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[10]
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[9][10] This is the key step where the carbon fragment from this compound is introduced.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Representative Suzuki Coupling Protocol
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in synthesis. A multi-technique approach is recommended for a comprehensive quality assessment.[12]
Table 2: Recommended Analytical Techniques for Quality Control
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation & Purity | Aromatic protons in the 7-8 ppm region, a methyl singlet around 2.5 ppm, and a broad singlet for the boronic acid protons (B(OH)₂). Integration should match the expected proton count. |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons, a methyl carbon signal, and a carbonyl carbon signal for the carboxylic acid. |
| LC-MS | Purity Assessment & Mass Verification | A primary peak corresponding to the parent mass of the compound. The area of this peak relative to others indicates purity. MS provides the mass-to-charge ratio, confirming molecular weight. |
| RP-HPLC | Quantitative Purity Analysis | A reversed-phase HPLC method can quantify the purity of the material.[13] A C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point.[12][13] |
| FTIR | Functional Group Identification | Characteristic stretches for O-H (broad, for both COOH and B(OH)₂), C=O (around 1700 cm⁻¹), and aromatic C-H and C=C bonds. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many chemical reagents, requires careful handling.
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant. Direct contact and inhalation of dust should be avoided.[14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[15] Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Boronic acids can be prone to dehydration to form boroxines, so proper storage is key to maintaining reagent quality.
Conclusion
This compound is a high-utility building block whose strategic value lies in the orthogonal reactivity of its functional groups. Its primary role as a substrate in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and synthetic researchers aiming to construct complex molecular architectures, particularly in the synthesis of biaryl compounds for pharmaceutical and agrochemical applications.[7] A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with stringent adherence to safety protocols, will enable scientists to fully leverage the synthetic potential of this versatile intermediate.
References
- The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry | NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. (2018).
- Suzuki Coupling | Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling | Chemistry LibreTexts. (2024).
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | PMC - PubMed Central. (2022).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI. (2021).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals | American Pharmaceutical Review. (2017).
- This compound (C8H9BO4) | PubChemLite. (n.d.).
- Suzuki-Miyaura Coupling | Organic Synthesis. (n.d.).
- 3-Bromo-4-methylbenzoic acid | PubChem. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling | Chemical Society Reviews. (2013).
- 2-bromo-3-methylbenzoic acid | Organic Syntheses Procedure. (n.d.).
- Design and discovery of boronic acid drugs | PubMed. (2020).
- 4-Hydroxy-3-methylbenzoic acid (HMDB0004815) | Human Metabolome Database. (n.d.).
- p-Toluic acid | Wikipedia. (n.d.).
- 4-Amino-3-methylbenzoic acid | PubChem. (n.d.).
- Synthesis of 4-(bromo-methyl)benzoic acid methyl ester | PrepChem.com. (n.d.).
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An In-depth Technical Guide to 4-Borono-3-methylbenzoic Acid (CAS No. 158429-66-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Borono-3-methylbenzoic acid, with the Chemical Abstracts Service (CAS) number 158429-66-4 , is a specialized boric acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional structure, featuring a carboxylic acid, a boronic acid, and a methyl group on a phenyl ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in modern drug discovery and development.
The strategic placement of the boronic acid group ortho to the methyl group and para to the carboxylic acid group imparts specific reactivity and steric properties. This arrangement is particularly advantageous in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[3] The presence of the carboxylic acid moiety offers a handle for further derivatization, such as amidation or esterification, allowing for its incorporation into a wide array of molecular scaffolds.
Physicochemical Properties
This compound is typically a solid at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 158429-66-4 | [1][2] |
| Molecular Formula | C₈H₉BO₄ | [1][4] |
| Molecular Weight | 179.97 g/mol | [4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Synonyms | 4-Carboxy-2-methylphenylboronic acid, (2-Methyl-4-carboxyphenyl)boronic acid | [1][4] |
Synthesis of this compound
Conceptual Synthesis Workflow
The logical flow for the synthesis of this compound from a common starting material is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Borylation of 4-bromo-3-methylbenzoic acid (Representative)
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids from aryl bromides. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-bromo-3-methylbenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise while maintaining the temperature below -70 °C. The additional equivalent of n-BuLi is to deprotonate the carboxylic acid. Stir the mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. The pH should be adjusted to be acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Self-Validation: The purity and identity of the synthesized product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined and compared to literature values.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as a substrate in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[3][5]
The Suzuki-Miyaura Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the context of this compound, the "Ar'B(OH)₂" represents our molecule of interest, which, upon activation with a base, transfers its aryl group to the palladium center during the transmetalation step.
Applications in Drug Discovery
Arylboronic acids are crucial intermediates in the synthesis of numerous pharmaceuticals. The biaryl motif generated through Suzuki-Miyaura coupling is a common feature in many biologically active compounds. While specific examples detailing the use of this compound in the synthesis of commercial drugs are not prevalent in readily accessible literature, its structural features make it an attractive building block for the synthesis of analogues of known pharmacophores and for the generation of novel compound libraries for high-throughput screening. For instance, the related compound 4-bromo-3-methylbenzoic acid is a known intermediate in the synthesis of various bioactive molecules.[2]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care by trained personnel.
Hazard Identification:
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash hands thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing and eye/face protection.[1]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]
For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility, primarily driven by its role in the Suzuki-Miyaura cross-coupling reaction, provides a reliable method for the construction of complex aryl-containing molecules. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this compound is key to leveraging its potential in the design and synthesis of novel chemical entities with desired biological activities. As the demand for sophisticated molecular architectures continues to grow, the importance of specialized reagents like this compound in the synthetic chemist's toolbox is undeniable.
References
- Supporting Information for a scientific article. Angew. Chem. Int. Ed. 2018, 57, 7205.
- Benzoic acid, 4-borono-3-methyl- Safety D
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- CAS 158429-66-4 | this compound. Alchem.Pharmtech.
- Cas 158429-66-4, (2-METHYL-4-CARBOXYPHENYL)BORONIC ACID. Lookchem.
- Suzuki-Miyaura Coupling: A Cornerstone of Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131. PubChem.
- 4-Bromo-3-methylbenzoic acid. ChemBK.
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
- 2-bromo-3-methylbenzoic acid. Organic Syntheses.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science & Engineering Technology (IJRASET).
- Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Quick Company.
- 4-Hydroxy-3-methylbenzoic acid 13C NMR Spectrum.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- What are the properties and applications of 3-Bromo-4-methylbenzoic acid?. Guidechem.
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- 4-(Hydroxymethyl)benzoic acid 13C NMR Spectrum. SpectraBase.
- NMR spectrum of the product 4-hydroxybenzoic acid.
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An In-depth Technical Guide to 4-Borono-3-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Borono-3-methylbenzoic acid, a versatile building block in modern organic synthesis, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its critical role in the construction of complex molecular architectures.
Chemical Identity and Physicochemical Properties
This compound, also known as (2-Methyl-4-carboxyphenyl)boronic acid, is an aromatic compound featuring both a carboxylic acid and a boronic acid functional group.[1] This dual functionality makes it a valuable bifunctional reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₄ | [1][2] |
| Molecular Weight | 179.97 g/mol | [1][2] |
| CAS Number | 158429-66-4 | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| InChI | InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | [2] |
| Canonical SMILES | CC1=CC(C(=O)O)=CC=C1B(O)O | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved from its corresponding aryl bromide, 4-Bromo-3-methylbenzoic acid. The following protocol outlines a robust and widely applicable method based on a palladium-catalyzed borylation reaction.
Synthesis of the Precursor: 4-Bromo-3-methylbenzoic acid
The starting material, 4-Bromo-3-methylbenzoic acid, can be synthesized via the bromination of 3-methylbenzoic acid. This electrophilic aromatic substitution is a standard transformation in organic chemistry.
Palladium-Catalyzed Borylation
This key step involves the conversion of the aryl bromide to the corresponding boronic acid. The use of bis(pinacolato)diboron (B₂pin₂) is a common and effective strategy, proceeding through a boronate ester intermediate which is subsequently hydrolyzed.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-3-methylbenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Toluene
-
Hexane
-
Deionized water
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-Bromo-3-methylbenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a 2M aqueous solution of hydrochloric acid and stir for 2-4 hours to hydrolyze the pinacol boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Crude this compound can be purified by recrystallization.[3][4] A common method involves dissolving the crude product in a minimal amount of hot toluene or a mixture of toluene and hexane, followed by slow cooling to induce crystallization. The purified solid is then collected by filtration and dried under vacuum.
An alternative purification technique involves the formation of a crystalline adduct with diethanolamine, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[3]
Quality Control and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group around 2.3-2.5 ppm, and a broad singlet for the boronic acid protons. |
| ¹³C NMR | Aromatic carbons, a methyl carbon signal, and a carbonyl carbon signal from the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |
| Melting Point | A sharp melting point is indicative of high purity. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a cornerstone reagent in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This reaction is extensively used in the pharmaceutical industry to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).
The boronic acid acts as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate. The methyl and carboxylic acid groups on the aromatic ring can be strategically utilized to influence the electronic properties and steric environment of the coupling reaction, as well as to provide handles for further functionalization.
Illustrative Workflow: Synthesis of a Biphenyl Derivative
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a boronic acid and a carboxylic acid on a substituted phenyl ring provides chemists with a powerful tool for the construction of complex molecules, particularly in the field of drug discovery and development. The synthetic protocol outlined in this guide, coupled with the understanding of its properties and applications, will enable researchers to effectively utilize this important reagent in their synthetic endeavors.
References
- ResearchGate.
- Google Patents.
- Reddit.
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4-Borono-3-methylbenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Borono-3-methylbenzoic Acid
Abstract
This compound (CAS 158429-66-4) is a bifunctional organoboron compound of significant interest in medicinal chemistry and materials science.[1] Its utility primarily stems from its capacity to act as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers, chemists, and drug development professionals. We will delve into two primary synthetic strategies: the palladium-catalyzed borylation of a halogenated precursor and the more contemporary iridium-catalyzed direct C-H borylation. The discussion will focus on the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind key procedural choices to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals two primary and logical disconnection strategies. These strategies form the basis of the synthetic pathways discussed in this guide. The choice between these pathways often depends on the availability of starting materials, desired atom economy, and tolerance to specific functional groups.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Palladium-Catalyzed Borylation of 4-Bromo-3-methylbenzoic Acid
This is the most established and widely employed method for synthesizing arylboronic acids. It relies on the palladium-catalyzed coupling of an aryl halide with a diboron reagent, a reaction often referred to as Miyaura borylation. The readily available and stable nature of the starting material, 4-bromo-3-methylbenzoic acid, makes this a robust and reliable pathway.[2][4]
Mechanistic Principles
The catalytic cycle of Miyaura borylation is a cornerstone of modern cross-coupling chemistry and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (4-bromo-3-methylbenzoic acid) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-bromine bond.
-
Transmetalation: A boronate species, formed by the reaction of the diboron reagent with a base (e.g., potassium acetate), transfers its organic group to the Pd(II) center. The base is crucial for activating the boron reagent, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium center (the aryl group from the starting material and the boryl group) couple and are eliminated from the palladium, forming the desired C-B bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for Miyaura borylation.
Experimental Protocol: Synthesis of 4-(Pinacolboranyl)-3-methylbenzoic acid
This protocol describes the synthesis of the pinacol ester, which is a common and stable intermediate that can be readily hydrolyzed to the final boronic acid.
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)[6]
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, nitrogen-purged flask, add 4-bromo-3-methylbenzoic acid, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylbenzoic acid, can be purified by column chromatography on silica gel or by recrystallization.
-
Hydrolysis (optional): The purified pinacol ester can be hydrolyzed to this compound by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF.
Key Parameter Optimization
The success of the Miyaura borylation is highly dependent on the careful selection of reaction parameters.
| Parameter | Options | Rationale & Field Insights |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/ligand, Pd₂(dba)₃/ligand | Pd(dppf)Cl₂ is often a reliable choice due to the robust dppf ligand which promotes both oxidative addition and reductive elimination while providing stability to the catalyst. |
| Ligand | Phosphine-based (e.g., PPh₃, PCy₃, XPhos) | The choice of ligand is critical. Electron-rich, bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, improving overall reaction efficiency.[7] |
| Base | KOAc, K₃PO₄, Cs₂CO₃ | A moderately weak base like KOAc is typically sufficient to activate the diboron reagent without causing unwanted side reactions, such as hydrolysis of the ester product if present.[7] |
| Solvent | Dioxane, Toluene, DMF, DMSO | Aprotic polar solvents like dioxane or DMF are commonly used as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures. |
| Temperature | 80 - 110 °C | The reaction generally requires heating to overcome the activation energy for the oxidative addition step. The optimal temperature depends on the reactivity of the aryl halide. |
Pathway 2: Iridium-Catalyzed C-H Borylation of 3-Methylbenzoic Acid
Direct C–H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-halogenated substrates.[8] Iridium-catalyzed borylation has emerged as a powerful tool for this transformation, often exhibiting high regioselectivity based on steric factors.[8][9]
Mechanistic Insights
The iridium-catalyzed C-H borylation cycle differs significantly from the palladium-catalyzed pathway.
-
Catalyst Activation: An iridium(I) or iridium(III) precatalyst reacts with the diboron reagent to form the active Ir-boryl species.
-
C-H Activation: The active catalyst coordinates to the aromatic ring and cleaves a C-H bond via an oxidative addition or a concerted metalation-deprotonation (CMD) pathway. This is typically the rate-determining and selectivity-determining step.
-
Reductive Elimination: The aryl and boryl groups on the iridium center undergo reductive elimination to form the aryl boronate ester product and regenerate the active catalyst.
For 3-methylbenzoic acid, the directing effects are complex. While a carboxylate group can direct ortho C-H functionalization, iridium-catalyzed borylation is highly sensitive to sterics.[8] The catalyst preferentially attacks the least sterically hindered C-H bond, which in this case is the C4 position (para to the methyl group and meta to the carboxyl group).[8][9]
Caption: Simplified workflow for Ir-catalyzed C-H borylation.
Experimental Protocol
Materials:
-
3-Methylbenzoic acid (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 eq)
-
[Ir(OMe)(cod)]₂ (1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)
-
Anhydrous Tetrahydrofuran (THF) or Cyclohexane
Procedure:
-
In a glovebox or under an inert atmosphere, combine [Ir(OMe)(cod)]₂ and dtbpy in the reaction solvent and stir for 10-15 minutes to form the active catalyst.
-
Add 3-methylbenzoic acid and bis(pinacolato)diboron to the catalyst solution.
-
Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the pinacol ester.
-
The ester is then hydrolyzed to the final boronic acid as described in Pathway 1.
Purification and Characterization
Work-up and Purification: The primary challenge in purification is separating the desired product from unreacted starting material and boron-containing byproducts.
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then separated and re-acidified with dilute HCl to precipitate the pure product, which is collected by filtration.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) can be an effective method for obtaining highly pure crystalline material.
Analytical Characterization:
-
¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl group, and a broad singlet for the boronic acid -B(OH)₂ protons (which may exchange with D₂O).
-
¹³C NMR: Expect distinct signals for the aromatic carbons, the methyl carbon, and the carboxyl carbon. The carbon attached to the boron atom will also have a characteristic chemical shift.
-
Mass Spectrometry (MS): ESI-MS will show the expected molecular ion peak [M-H]⁻ or [M+H]⁺.
Conclusion
The synthesis of this compound can be reliably achieved through two primary routes. The palladium-catalyzed Miyaura borylation of 4-bromo-3-methylbenzoic acid stands as the classic, robust method with a well-understood mechanism and predictable outcomes. For applications where atom economy and the avoidance of halogenated intermediates are paramount, the iridium-catalyzed direct C-H borylation of 3-methylbenzoic acid offers a powerful, modern alternative. The choice of pathway will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and available starting materials. Both methods provide access to this valuable synthetic intermediate, paving the way for innovations in drug discovery and materials science.
References
- Nöth, H., & Voit, A. (1990). Beiträge zur Chemie des Bors, 201. Darstellung und Eigenschaften von Arylboranen und Arylboroxinen. Chemische Berichte, 123(9), 1841-1843. (Note: While this reference is for 4-formylphenylboronic acid, the general principles of synthesis from a bromo-precursor are relevant).
- Dipòsit Digital de la Universitat de Barcelona. (n.d.). Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity.
- Royal Society of Chemistry. (n.d.). Supramolecular modification of a palladium pincer complex for recyclable catalysis of Suzuki-Miyaura coupling in aqueous media. RSC Advances.
- Ros-Lis, V. V., et al. (2021). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. iScience.
- Liskey, C. W., & Hartwig, J. F. (2015). Iridium-Catalyzed Borylation of Primary Benzylic C-H Bonds without a Directing Group: Scope, Mechanism, and Origins of Selectivity. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Suzuki reaction.
- Ohmura, T., Torigoe, T., & Suginome, M. (2014). Iridium-Catalysed Borylation of Sterically Hindered C(sp3)–H bonds: Remarkable Rate Acceleration by the Catalytic Amount of Potassium tert-Butoxide. Chemical Communications.
- PubChem. (n.d.). 4-formyl-3-methylphenylboronic acid. National Center for Biotechnology Information.
- Stenutz. (n.d.). 4-bromo-3-methylbenzoic acid.
- ChemBK. (2024). 4-Bromo-3-methylbenzoic acid.
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
- Alchem.Pharmtech. (n.d.). CAS 158429-66-4 | this compound.
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The Emergence of 4-Borono-3-methylbenzoic Acid: A Keystone Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Boronic Acids in Chemical Innovation
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have risen to prominence as indispensable tools in contemporary organic chemistry. First synthesized in 1860, their utility has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] Their stability, low toxicity, and versatile reactivity make them crucial intermediates in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[1] This guide delves into the specifics of a particularly valuable member of this class: 4-Borono-3-methylbenzoic acid, exploring its synthesis, properties, and critical role in the development of novel chemical entities.
The Genesis of this compound: A Tale of Synthetic Evolution
While a singular "discovery" paper for this compound (CAS Number: 158429-66-4) is not readily identifiable in the historical record, its emergence is intrinsically linked to the development of robust methods for the synthesis of arylboronic acids. The most common and logical synthetic pathway to this compound begins with its corresponding aryl bromide, 4-Bromo-3-methylbenzoic acid (CAS Number: 7697-28-1).[2] The transformation of an aryl bromide to an arylboronic acid is a cornerstone of modern synthetic chemistry, with several reliable methods at the disposal of researchers.
Two primary strategies dominate the synthesis of arylboronic acids from aryl bromides: organometallic intermediates and palladium-catalyzed borylation.
Synthetic Pathway I: The Grignard Reaction Approach
One of the classical methods for forming a carbon-boron bond involves the use of a Grignard reagent.[3][4] This approach leverages the nucleophilic character of the organomagnesium compound to attack a boron electrophile, typically a trialkyl borate. The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.
Experimental Protocol: Representative Synthesis via Grignard Reaction
-
Formation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-Bromo-3-methylbenzoic acid in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is then cooled and added slowly to a solution of trimethyl borate in anhydrous diethyl ether, maintained at a low temperature (typically -78 °C). This step is highly exothermic and requires careful temperature control to prevent side reactions.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid), which protonates the boronate to yield this compound.
-
Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Synthetic Pathway II: The Miyaura Borylation Reaction
A more contemporary and often preferred method is the Miyaura borylation reaction.[5][6][7] This palladium-catalyzed cross-coupling reaction offers a milder and more functional-group-tolerant alternative to the Grignard approach.[5][7] It involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6][7]
Experimental Protocol: Representative Synthesis via Miyaura Borylation
-
Reaction Setup: To a dry flask are added 4-Bromo-3-methylbenzoic acid (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equivalents). The flask is evacuated and backfilled with an inert gas.
-
Reaction Execution: A degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO), is added, and the mixture is heated (typically to 80-100 °C) with stirring. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Hydrolysis of the Boronate Ester (if necessary): The resulting pinacol boronate ester can often be used directly in subsequent reactions, such as Suzuki couplings.[5] If the free boronic acid is desired, the pinacol ester can be hydrolyzed. A common method involves oxidative cleavage of the pinacol group with an oxidant like sodium periodate, followed by an acidic workup.
-
Purification: The final product is isolated and purified using standard techniques such as extraction and recrystallization or chromatography.
Causality in Experimental Choices: The choice between the Grignard and Miyaura routes often depends on the other functional groups present in the molecule. The Grignard method is less tolerant of acidic protons and certain electrophilic functional groups. In contrast, the Miyaura borylation is compatible with a wider range of functionalities, making it a more versatile choice for complex molecules.[7] The use of a mild base like potassium acetate in the Miyaura reaction is crucial to prevent the premature Suzuki coupling of the newly formed boronate ester with the starting aryl halide.[5]
Physicochemical Properties of this compound and Its Precursor
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis.
| Property | 4-Bromo-3-methylbenzoic acid | This compound |
| CAS Number | 7697-28-1[2] | 158429-66-4[5][6][8] |
| Molecular Formula | C₈H₇BrO₂[9] | C₈H₉BO₄[5][6][10] |
| Molecular Weight | 215.04 g/mol | 179.97 g/mol [10] |
| Appearance | White to off-white crystalline powder[2] | Solid[10] |
| Melting Point | 212-216 °C[11] | Not consistently reported |
| Solubility | Slightly soluble in water, soluble in ethanol and dichloromethane[11] | Information not widely available |
The Role of this compound in Drug Discovery and Development
The true value of a building block like this compound is realized in its application in the synthesis of high-value, complex molecules, particularly in the pharmaceutical industry. The boronic acid moiety is a versatile handle for the construction of biaryl structures through the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation that has revolutionized drug discovery.[12][13]
A compelling example of the utility of a closely related analogue is in the synthesis of Acoramidis , a potent and selective stabilizer of transthyretin (TTR).[14] Acoramidis is a promising therapeutic agent for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease.[1][15] The core structure of Acoramidis features a biaryl linkage that can be efficiently constructed using a Suzuki coupling, where a boronic acid derivative is a key reactant. While the exact synthetic route to the commercial drug may vary, the fundamental bond construction highlights the importance of boronic acid building blocks.
Illustrative Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide.[12][13] The catalytic cycle, a self-validating system, consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Visualizing the Synthesis and Application
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and a key reaction mechanism.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Bright Future for a Versatile Building Block
This compound stands as a testament to the enabling power of synthetic methodology development. Its accessibility through well-established and versatile reactions like the Miyaura borylation has positioned it as a valuable building block for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such tailored, functionalized intermediates will undoubtedly increase, solidifying the role of this compound and its congeners at the forefront of chemical innovation.
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An In-depth Technical Guide to 4-Borono-3-methylbenzoic Acid and its Derivatives for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, certain molecular scaffolds emerge as pivotal building blocks, enabling the construction of complex and functionally diverse molecules. 4-Borono-3-methylbenzoic acid is one such cornerstone, a versatile reagent whose unique structural features offer a gateway to a vast array of novel compounds with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to the preparation and application of its key derivatives. The content herein is curated to provide not only procedural knowledge but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Core Compound Profile: this compound
This compound, also known as (2-methyl-4-carboxyphenyl)boronic acid, is an aromatic compound featuring both a carboxylic acid and a boronic acid functional group.[1] This dual functionality is the very essence of its utility, allowing for orthogonal chemical modifications. The carboxylic acid group provides a handle for traditional transformations such as esterification and amidation, while the boronic acid moiety is a key participant in powerful carbon-carbon bond-forming reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 158429-66-4 | N/A |
| Molecular Formula | C₈H₉BO₄ | N/A |
| Molecular Weight | 179.97 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 212-216 °C (decomposes) | |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and other polar organic solvents. | General Knowledge |
Spectroscopic Characterization
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.8 (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.0-7.2 (m, 3H): Aromatic protons. The substitution pattern will lead to a complex splitting pattern.
-
δ 2.4 (s, 3H): Methyl group protons (-CH₃).
-
δ 8.1 (s, 2H): Boronic acid protons (-B(OH)₂). These protons are often broad and may exchange with residual water in the solvent.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~168: Carboxylic acid carbon (-COOH).
-
δ ~140-125: Aromatic carbons. The carbon attached to the boron atom will have a characteristic chemical shift.
-
δ ~21: Methyl group carbon (-CH₃).
FT-IR (KBr, cm⁻¹):
-
~3400-2400 (broad): O-H stretching of the carboxylic acid and boronic acid groups, often showing hydrogen bonding.
-
~1680: C=O stretching of the carboxylic acid.
-
~1600, 1450: C=C stretching of the aromatic ring.
-
~1350: B-O stretching.
Synthesis of this compound
The synthesis of this compound typically starts from a readily available precursor, 4-bromo-3-methylbenzoic acid. The key transformation is the introduction of the boronic acid group, which can be achieved through several robust methods.
Palladium-Catalyzed Borylation
The Miyaura borylation reaction is a powerful and widely used method for the synthesis of arylboronates.[4] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Caption: Workflow for Palladium-Catalyzed Borylation.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-3-methylbenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%), and potassium acetate (KOAc) (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add 2 M aqueous HCl and stir for 1 hour to hydrolyze the pinacol boronate ester.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound.
Lithiation-Borylation
An alternative route involves a lithiation-borylation sequence. This method is particularly useful when the starting material is not a halide. However, it requires careful control of temperature and anhydrous conditions due to the highly reactive nature of organolithium intermediates.[5]
Derivatives of this compound and Their Applications
The true power of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse range of derivatives with applications in medicinal chemistry and materials science.
Medicinal Chemistry Applications
Boronic acid derivatives have gained significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases. This has led to the development of potent enzyme inhibitors.[2]
Many heterocyclic compounds derived from benzoic acid have demonstrated significant anticancer activity. The general strategy involves coupling this compound with various heterocyclic amines via Suzuki-Miyaura coupling to generate a library of potential drug candidates.
Caption: Mechanism of Proteasome Inhibition by Boronic Acid Derivatives.
The boronic acid moiety in these derivatives can interact with the N-terminal threonine residue in the catalytic β-subunits of the 26S proteasome, leading to its inhibition. This prevents the degradation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
While specific IC₅₀ values for direct derivatives of this compound are not widely published, the following table provides data for structurally related benzoic acid derivatives, illustrating the potential of this class of compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrazole Derivatives | A549 (Lung) | 1.22 - 3.62 | [6] |
| Tetrazole Derivatives | MDA-MB-231 (Breast) | 1.22 - 3.62 | [6] |
| Quinazolinone Derivatives | MCF-7 (Breast) | ~100 | [7] |
| Triazole Derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [7] |
These values demonstrate that benzoic acid derivatives can exhibit potent anticancer activity in the low micromolar range.
Materials Science Applications
The rigid, aromatic structure of this compound and its derivatives makes them attractive candidates for applications in materials science, particularly in the field of organic electronics.
Three-coordinated organoboron compounds are known for their bright luminescence and high thermal and chemical stability, making them excellent materials for OLEDs.[8] Derivatives of this compound can be designed to act as emitters or hosts in the emissive layer of an OLED device.
The synthesis of OLED emitters often involves Suzuki-Miyaura coupling of this compound with fluorescent or phosphorescent aromatic cores. The methyl and carboxylic acid groups can be further modified to tune the electronic properties and solid-state packing of the final molecule, thereby influencing the emission color and efficiency.
The performance of OLEDs is often characterized by their external quantum efficiency (EQE). While specific data for derivatives of this compound is limited, the table below showcases the potential of related organoboron emitters.
| Emitter Type | Emission Color | Max. EQE (%) | Reference |
| Pyrene-Benzimidazole | Blue | 4.3 | [9] |
| Benzophenone-based TADF | Blue | 14.3 | [10] |
| Benzophenone-based TADF | Green | 10.7 | [10] |
These results highlight the capability of organoboron compounds to achieve high efficiencies in OLED devices.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of a wide range of functional molecules. Its dual reactivity allows for the construction of complex architectures with significant potential in medicinal chemistry and materials science. The palladium-catalyzed borylation and Suzuki-Miyaura coupling reactions are key enabling technologies for the utilization of this compound.
Future research in this area will likely focus on the development of novel derivatives with enhanced biological activity and improved performance in electronic devices. The exploration of new synthetic methodologies for the preparation of this compound and its analogs will also be a key area of investigation. As our understanding of the structure-property relationships of these compounds grows, so too will their impact on various scientific and technological fields.
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- University of Pennsylvania ScholarlyCommons. (2014). PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES.
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Introduction: A Multifaceted Building Block in Modern Synthesis
An In-Depth Technical Guide to 4-Borono-3-methylbenzoic acid in Organic Chemistry
This compound, with CAS Number 158429-66-4, is a bifunctional aromatic compound that has garnered significant attention in the field of organic chemistry.[1] Its structure uniquely combines a boronic acid moiety [-B(OH)₂] and a carboxylic acid moiety [-COOH] on a toluene scaffold. This dual functionality makes it an exceptionally versatile reagent, serving as a cornerstone for the construction of complex molecular architectures. While the boronic acid group is a venerable participant in carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions, the carboxylic acid group provides a convenient handle for subsequent derivatization, such as amidation or esterification. This guide, intended for researchers and professionals in drug development and materials science, elucidates the core applications, mechanistic underpinnings, and practical methodologies associated with this valuable synthetic intermediate.
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of this compound is fundamental to its effective application. These characteristics dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 158429-66-4 | [1] |
| Molecular Formula | C₈H₉BO₄ | [1][2] |
| Molecular Weight | 179.97 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Synonyms | (2-Methyl-4-carboxyphenyl)boronic acid, 4-(dihydroxyboranyl)-3-methylbenzoic acid | [1][2] |
The spatial arrangement of the functional groups is critical. The methyl group at position 3, ortho to the boronic acid, can exert steric and electronic influences on the reactivity of the boron center, potentially affecting transmetalation rates in cross-coupling reactions. The para-relationship between the boronic acid and the carboxylic acid allows for the synthesis of linear, rigid biaryl structures, a common motif in pharmacologically active compounds and functional materials.
Caption: Structure of this compound.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The most prominent role of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[3][4] This palladium-catalyzed process forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate), and it is a pillar of modern organic synthesis due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[5][6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The efficacy of the reaction hinges on the careful selection of a palladium catalyst, a base, and a solvent system.
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g., CO₃²⁻, OH⁻).[7][8] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group (Ar²) to the palladium, displacing the halide.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Objective: Synthesize a biaryl carboxylic acid via palladium-catalyzed cross-coupling.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Methodology:
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (3.0 eq), and palladium catalyst (0.03-0.05 eq). The use of an inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
-
Solvent Addition and Degassing (Causality: Oxygen Removal): Add the chosen solvent system (e.g., Toluene/Water, 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is a robust measure to remove any residual dissolved oxygen, ensuring catalyst longevity and reaction efficiency.[9]
-
Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously.[9] The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps to proceed at a practical rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification (Causality: Product Isolation): Upon completion, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid, causing it to precipitate or become extractable into an organic solvent. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure biaryl product.
Synthesis of this compound
The precursor for this valuable reagent is typically 4-bromo-3-methylbenzoic acid (CAS 7697-28-1).[10][11][12] The synthesis involves the conversion of the aryl bromide to the corresponding boronic acid. A common laboratory-scale approach is through lithium-halogen exchange followed by quenching with a trialkyl borate.
Caption: General synthetic workflow for this compound.
Utility in Medicinal Chemistry and Drug Development
The introduction of the boronic acid functional group into bioactive molecules can significantly alter their physicochemical and pharmacokinetic properties, often leading to improved activity.[13][14] Boron-containing compounds, once viewed with suspicion regarding toxicity, are now recognized as a valuable class of therapeutic agents, exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade®).[13][15][16]
This compound is a key building block for constructing biaryl scaffolds, which are prevalent in many drug candidates. The biaryl motif provides a rigid framework that can effectively orient other functional groups to interact with biological targets such as enzymes or receptors. The carboxylic acid function on the molecule serves as a versatile attachment point for linking to other parts of a drug molecule or for modulating solubility and cell permeability. Its application can be seen in the synthesis of inhibitors for various enzymes and as scaffolds for developing new anti-inflammatory, anti-viral, and anti-cancer agents.[13][14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern organic chemist. Its primary role as a substrate in the robust and reliable Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex biaryl structures. The presence of both a reactive boronic acid and a versatile carboxylic acid on a single, well-defined scaffold provides a direct route to molecules of high value in pharmaceutical and materials science research. A thorough understanding of its properties, the mechanisms of its core reactions, and proven experimental protocols is essential for leveraging its full synthetic potential.
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A Preliminary Technical Guide to 4-Borono-3-methylbenzoic Acid for Advanced Research
This document provides a comprehensive technical overview of 4-Borono-3-methylbenzoic acid, a versatile bifunctional reagent with significant potential in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide delves into the core chemical properties, synthesis, and application of this compound, with a focus on practical, field-proven insights and methodologies.
Introduction: The Strategic Value of Bifunctional Boronic Acids
Boronic acids have become indispensable tools in modern synthetic chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance under mild conditions.[1] Furthermore, the boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with biological targets, a feature famously exploited in drugs like Bortezomib.[2][3]
This compound (CAS No: 158429-66-4) is a particularly interesting building block as it possesses two distinct functional groups: a boronic acid and a carboxylic acid.[4] This bifunctionality allows for orthogonal chemical modifications, enabling the sequential or selective reaction of either group. The methyl group provides steric and electronic influence, which can be strategically utilized to fine-tune the properties of derivative compounds. This guide will explore the synthesis, characterization, and synthetic utility of this valuable reagent.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use and for ensuring laboratory safety.
| Property | Value | Source(s) |
| CAS Number | 158429-66-4 | [4][5] |
| Molecular Formula | C₈H₉BO₄ | [4][5] |
| Molecular Weight | 179.97 g/mol | [5] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 215-218 °C | [6] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | [1][7] |
| pKa | Not experimentally determined in readily available literature. Estimated to be between 3.5 and 4.5 based on substituted benzoic acids. | [8][9] |
Handling and Storage: this compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] The compound should be handled in a well-ventilated area or a fume hood.[1] Store in a cool, dry place away from oxidizing agents.
Synthesis of this compound
The most common and logical synthetic route to this compound starts from the corresponding aryl bromide, 4-Bromo-3-methylbenzoic acid. The conversion is typically achieved via a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Detailed Experimental Protocol (Exemplary):
Caution: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Bromo-3-methylbenzoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (2.2 eq) dropwise, maintaining the internal temperature below -70 °C. The second equivalent of n-BuLi is required to deprotonate the carboxylic acid.
-
Borylation: After stirring for 1 hour at -78 °C, slowly add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds. The presence of the carboxylic acid group may necessitate the use of specific bases or protection strategies to avoid side reactions, although in many cases, the reaction proceeds efficiently without protection.
Exemplary Protocol for Suzuki-Miyaura Coupling:
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vial, combine this compound (1.2 eq), the desired aryl halide (e.g., 4-iodoanisole, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the carboxylic acid and boronic acid moieties. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methyl protons should appear as a singlet, and the acidic protons will be broad singlets that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon atom attached to the boron will also have a characteristic chemical shift.[10]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the mass spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation pattern in tandem MS/MS experiments would likely involve the loss of water from the boronic acid group and the loss of CO₂ from the carboxylic acid group.[11]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for diverse and strategic chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and applications. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific needs, always adhering to strict safety protocols. The continued exploration of this and similar reagents will undoubtedly lead to the discovery of novel molecules with important applications in drug discovery and materials science.
References
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- Silva, F., et al. (2020).
- Trippier, P. C. (2020). Boron-Based Drugs: From Obscurity to Blockbusters. Future Medicinal Chemistry, 12(12), 1075-1078.
- Aktas, A. H., & Pekcan, G. (2007). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 19(6), 4383.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid.
- Supporting Information for Metal-free aerobic oxidation of aldehydes to carboxylic acids in w
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Introduction: The Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to 4-Borono-3-methylbenzoic Acid: Synthesis, Reactivity, and Applications
This compound is a bifunctional aromatic compound of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid, a carboxylic acid, and a methyl group on a phenyl ring, offers a unique combination of reactivity and steric/electronic properties. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The carboxylic acid group provides a handle for further functionalization, such as amidation or esterification, and can influence the solubility and biological activity of derivative compounds. The ortho-methyl group relative to the boronic acid introduces steric hindrance that can influence the regioselectivity and atropisomerism of coupling reactions, offering a pathway to complex, chirally-defined structures.[3][4]
This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail its synthesis from common starting materials, explore its core reactivity in the context of the Suzuki-Miyaura coupling, and discuss its applications as a strategic intermediate in the creation of high-value molecules.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is critical for its handling, reaction optimization, and analytical characterization. The compound is typically a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₄ | N/A |
| Molecular Weight | 179.97 g/mol | N/A |
| Appearance | White to off-white solid/crystalline powder | [5] |
| Melting Point | 212-216 °C (decomposes) | [6] |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in water | N/A |
| CAS Number | 179942-77-9 | N/A |
Note: Properties are for the boronic acid. Some data is inferred from closely related structures and supplier information, as comprehensive experimental data for this specific molecule is not centrally published. The precursor, 4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1), is a well-characterized pinkish or light-brown crystalline powder.[5]
Synthesis of this compound
The most common and practical route to this compound involves the conversion of the corresponding aryl halide, 4-Bromo-3-methylbenzoic acid. This precursor is a readily available commercial chemical, often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][7] The transformation from the aryl bromide to the arylboronic acid is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester, or through a palladium-catalyzed borylation reaction. Below is a detailed protocol based on the former, more classical method.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol describes the synthesis of this compound from 4-Bromo-3-methylbenzoic acid.
Causality: The carboxylic acid proton is highly acidic and will be deprotonated by the organolithium reagent. Therefore, two equivalents of the base are required: one to deprotonate the carboxylic acid and a second to perform the lithium-halogen exchange. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the reaction of the highly nucleophilic aryllithium intermediate with other electrophiles.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 4-Bromo-3-methylbenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting slurry at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench and Acidification: Cool the mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid until the pH of the aqueous phase is approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization, typically from an acetone/hexane solvent system, to yield this compound as a white solid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid carbon and an sp²-hybridized carbon of an organohalide or triflate.[1][2][8]
Catalytic Cycle and Mechanistic Insights
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8] A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents:
-
Ortho-Methyl Group: The methyl group adjacent to the boronic acid introduces steric bulk. This can slow down the rate of transmetalation. However, it can also be synthetically useful for inducing atropisomerism in the biaryl product, where rotation around the newly formed C-C bond is restricted.[3] This is a powerful strategy for synthesizing axially chiral molecules.
-
Meta-Carboxylic Acid Group: This electron-withdrawing group can influence the electronic properties of the aromatic ring. While its effect on the coupling reaction is generally modest, its presence is key for post-coupling modifications, allowing the biaryl product to be easily incorporated into larger molecules like peptides or polymers.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for coupling this compound with an aryl bromide.
Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) is critical. The phosphine ligands stabilize the palladium center, while the base is essential for forming the active boronate species.[1][2] A solvent mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents are sufficiently soluble.
Step-by-Step Methodology:
-
Reagent Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C under an inert atmosphere. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: The carboxylic acid product can often be isolated by acidifying the aqueous layer and collecting the precipitate, or by standard column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
This compound is not an end-product but a valuable intermediate. Its utility is demonstrated in the complex molecules it helps to construct.[5]
Caption: Key application pathways for this compound.
-
Pharmaceutical Development: The biaryl carboxylic acid motif is a common feature in many drug candidates. The ability to systematically vary one of the aryl rings via Suzuki coupling makes this building block ideal for creating libraries of compounds for structure-activity relationship (SAR) studies. It has been used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[7]
-
Agrochemicals: The compound serves as a precursor in the development of advanced herbicides and pesticides, where the final biaryl structure is optimized for biological activity and environmental profile.[5]
-
Material Science: The rigid biaryl structures formed through coupling can be incorporated into polymers or organic molecules designed for electronic applications. The carboxylic acid group allows these units to be anchored to surfaces or integrated into larger polymeric chains, impacting properties like thermal stability and chemical resistance.[7]
Conclusion
This compound is a highly versatile and strategic building block in modern organic chemistry. Its true value lies in its capacity to undergo efficient and predictable Suzuki-Miyaura cross-coupling reactions, providing access to a wide array of complex biaryl compounds. The presence of both a sterically directing methyl group and a versatile carboxylic acid handle provides chemists with precise control over the synthesis of novel molecules for applications spanning from life-saving pharmaceuticals to advanced functional materials. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for any scientist working at the forefront of chemical innovation.
References
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- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). National Institutes of Health (NIH).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health (NIH).
- Suzuki Coupling. Organic Chemistry Portal.
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- The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
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A Theoretical and Computational Investigation of 4-Borono-3-methylbenzoic Acid: A Technical Guide for Drug Discovery and Materials Science
Abstract
4-Borono-3-methylbenzoic acid is a bifunctional organic molecule poised at the intersection of rational drug design and advanced materials science. Its unique architecture, featuring a Lewis acidic boronic acid moiety and a versatile carboxylic acid group on a substituted phenyl ring, offers a rich landscape for theoretical exploration. This technical guide provides a comprehensive framework for the in-depth computational analysis of this compound, leveraging established quantum chemical methodologies. While direct theoretical studies on this specific molecule are not extensively reported in the literature, this guide synthesizes field-proven insights from analogous substituted phenylboronic and benzoic acids to present a robust protocol for elucidating its structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and similar molecules for targeted applications.
Introduction: The Significance of this compound
Boronic acids have emerged as a privileged class of compounds in medicinal chemistry and materials science.[1] The boronic acid functional group's ability to form reversible covalent bonds with diols is fundamental to its application in glucose sensing and as a pharmacophore in enzyme inhibitors.[1] Furthermore, its participation in Suzuki-Miyaura cross-coupling reactions makes it an invaluable building block in organic synthesis.[2][3]
This compound integrates the functionalities of both a phenylboronic acid and a benzoic acid. The carboxylic acid group provides a handle for forming amides, esters, and salts, and can participate in hydrogen bonding networks, which are critical for crystal engineering and molecular recognition.[4] The methyl group introduces steric and electronic perturbations that can fine-tune the molecule's reactivity and binding affinity. A thorough theoretical understanding of this molecule's properties is paramount for its rational application.
Theoretical and Computational Methodologies
The theoretical investigation of organic molecules like this compound is predominantly carried out using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[2]
Recommended Computational Protocol
A robust computational study of this compound would typically involve the following steps:
-
Geometry Optimization: The initial step is to determine the molecule's most stable three-dimensional structure. This is achieved by finding the minimum energy conformation on the potential energy surface. For this, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable choice.[5] A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.[5]
-
Conformational Analysis: Phenylboronic acids and benzoic acids can exist as different conformers due to the rotation of the hydroxyl groups and the carboxylic acid group. It is crucial to identify the global minimum energy conformer as well as other low-lying energy isomers, as these can influence the molecule's properties and reactivity.[4]
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[2] The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for validation.[6]
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with other molecules, such as biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and electron delocalization within the molecule.[2]
-
-
Spectroscopic Properties Prediction:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[5] These theoretical spectra can be compared with experimental data to aid in the structural elucidation of the molecule and its derivatives.
-
Workflow for Theoretical Analysis
The following diagram illustrates the workflow for a comprehensive theoretical study of this compound.
Caption: Workflow for the theoretical analysis of this compound.
Predicted Molecular and Electronic Properties
Based on theoretical studies of analogous molecules, we can predict the key structural and electronic features of this compound.
Optimized Molecular Geometry
The optimized geometry of this compound is expected to be nearly planar, with the boronic acid and carboxylic acid groups exhibiting some degree of rotation relative to the phenyl ring.[7] Of particular interest is the potential for intramolecular hydrogen bonding between the carboxylic acid and the boronic acid moieties, which would influence the overall conformation. In the solid state, intermolecular hydrogen bonding is expected to dominate, likely leading to the formation of dimers through the carboxylic acid groups, a common feature in benzoic acid crystal structures.[4][7]
Table 1: Predicted Key Geometric Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value Range | Significance |
| C-B Bond Length | 1.55 - 1.57 Å | Indicates the strength of the bond between the phenyl ring and the boron atom. |
| B-O Bond Lengths | 1.36 - 1.38 Å | Reflects the nature of the B-O bonds in the boronic acid group. |
| C=O Bond Length | ~1.22 Å | Typical double bond character of the carbonyl in the carboxylic acid. |
| C-O Bond Length | ~1.35 Å | Typical single bond character in the carboxylic acid. |
| Dihedral Angle (Ring-COOH) | 5° - 20° | The degree of twist of the carboxylic acid group relative to the phenyl ring.[7] |
| Dihedral Angle (Ring-B(OH)₂) | 0° - 30° | The degree of twist of the boronic acid group relative to the phenyl ring.[4] |
Vibrational Spectroscopy
The predicted IR and Raman spectra of this compound would exhibit characteristic vibrational modes for each functional group.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 | Boronic Acid & Carboxylic Acid |
| C-H Stretch (Aromatic) | 3000 - 3100 | Phenyl Ring |
| C-H Stretch (Methyl) | 2850 - 3000 | Methyl Group |
| C=O Stretch | 1680 - 1720 | Carboxylic Acid |
| C-C Stretch (Aromatic) | 1400 - 1600 | Phenyl Ring |
| B-O Stretch | 1330 - 1380 | Boronic Acid |
| C-O Stretch | 1200 - 1300 | Carboxylic Acid |
Frontier Molecular Orbitals and Reactivity
The electronic properties of this compound are dictated by its frontier molecular orbitals.
-
HOMO: The HOMO is expected to be localized primarily on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO is likely to be distributed over the boronic acid and carboxylic acid groups, suggesting these are the sites for nucleophilic attack.
The HOMO-LUMO energy gap provides a measure of the molecule's excitability and chemical reactivity. A smaller gap generally implies higher reactivity.
Caption: Conceptual representation of the Frontier Molecular Orbitals of this compound.
Applications in Drug Discovery and Materials Science
The theoretical insights gained from computational studies of this compound have direct implications for its practical applications.
-
Drug Discovery: By understanding the molecule's shape, charge distribution, and hydrogen bonding capabilities, researchers can design more effective inhibitors for enzymes that have diol-containing substrates or active sites. The predicted electronic properties can also inform on the molecule's potential for metabolic transformation and its pharmacokinetic profile.
-
Materials Science: The ability to predict how this compound molecules will self-assemble through hydrogen bonding is crucial for the design of novel crystalline materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), with tailored properties for applications in gas storage, separation, and catalysis.[8]
Conclusion
While a dedicated body of literature on the theoretical studies of this compound is yet to be established, the computational methodologies for analyzing its constituent parts and analogous structures are well-developed. This technical guide provides a comprehensive roadmap for researchers to undertake a thorough theoretical investigation of this promising molecule. By applying the principles of DFT and leveraging the insights from related systems, it is possible to predict with a high degree of confidence the structural, electronic, and spectroscopic properties of this compound, thereby accelerating its application in both drug discovery and materials science.
References
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- Global Substance Registration System. 3-METHYLPHENYLBORONIC ACID.
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- ResearchGate. (n.d.). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates.
- Ferreira, D., & Ribeiro, A. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4478.
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- PubChem. (n.d.). 3-Tolylboronic acid.
- The Royal Society of Chemistry. (2017). Supplementary Information.
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Introduction: The Utility and Risks of Arylboronic Acids
An In-depth Technical Guide to the Safe Handling of 4-Borono-3-methylbenzoic Acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 158429-66-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure procedural safety and experimental integrity. The structure of this guide is designed to logically flow from hazard identification to emergency response and final disposal, providing a complete safety lifecycle for this reagent.
This compound is a valuable bifunctional reagent, possessing both a boronic acid and a carboxylic acid moiety. This structure makes it a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, like many arylboronic acids, its utility is matched by a specific set of handling requirements. Arylboronic acids can be weakly mutagenic and are often considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), necessitating careful control and removal.[2] Furthermore, their sensitivity to environmental conditions requires specific storage and handling protocols to prevent degradation and ensure experimental reproducibility.
Section 1: Hazard Identification and Classification
A thorough understanding of a chemical's hazards is the foundation of its safe use. This compound is classified as hazardous, and all personnel must be familiar with its potential health effects before handling.
GHS Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for this compound and its close structural analogs indicates moderate acute hazards.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
Toxicological Profile
-
Routes of Exposure: The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.
-
Acute Effects:
-
Inhalation: May cause respiratory tract irritation.[4] Symptoms can include coughing and shortness of breath. All weighing and transfer operations should be conducted in a certified chemical fume hood.
-
Skin: Causes skin irritation.[4] Prolonged contact may lead to redness and discomfort.
-
Eyes: Causes serious eye irritation, potentially leading to pain, tearing, and redness.[4]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical for mitigating the risks identified above. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls
-
Ventilation: Always handle this compound solid and its solutions inside a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5][6]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to replace them immediately if contaminated.[9]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[10] For larger-scale operations, a chemical-resistant apron may be advisable. Contaminated clothing should be removed and washed before reuse.[11]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved particulate respirator should be used.[10]
Section 3: Safe Handling and Storage Protocols
The chemical stability of boronic acids is a critical consideration. They can be susceptible to protodeboronation (loss of the B(OH)₂ group) and dehydration to form cyclic boroxine anhydrides, both of which impact reagent purity and reactivity.[1][12]
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: High-level workflow for handling this compound.
Protocol for Weighing and Preparing a Solution
-
Preparation: Before retrieving the reagent, ensure the chemical fume hood is operational and the work area is clean. Don appropriate PPE.
-
Equilibration: Allow the sealed container to equilibrate to room temperature before opening. Rationale: This prevents condensation of atmospheric moisture onto the hygroscopic solid, which can degrade the reagent.
-
Weighing: Perform all weighing operations on a tared weigh paper or in a suitable container inside the fume hood to contain any dust.[6] Minimize the time the primary container is open.
-
Dissolution: Add the weighed solid to the chosen solvent in a flask. If the subsequent reaction is air- or moisture-sensitive, use anhydrous solvents and perform the dissolution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Closure: Tightly reseal the primary container immediately after use.
Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Recommended storage temperature is room temperature (15–25°C / 59–77°F).[14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[13]
-
Rationale for Proper Storage: Boronic acids can undergo dehydration to form boroxines (cyclic trimers). While this process is often reversible upon exposure to water, it changes the molecular weight and can complicate stoichiometry. Storing the compound in a dry environment minimizes this degradation pathway.
Section 4: First Aid and Emergency Procedures
Rapid and correct response to an exposure or spill is critical. Personnel should be trained on the location of emergency equipment and the procedures outlined below.
Emergency Response Decision Tree
Caption: Decision tree for responding to exposure or spill incidents.
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[9][15] If the person feels unwell or has difficulty breathing, seek medical attention.[15]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][15] Remove contaminated clothing.[15] If skin irritation occurs, get medical advice.[9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[9][15] Remove contact lenses if present and easy to do, then continue rinsing.[9][15] Seek immediate medical attention.[9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[6] Immediately call a Poison Center or doctor.[6]
Spill and Fire Procedures
-
Accidental Release Measures: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a clean, dry, labeled container for disposal.[9] Use dry clean-up procedures.[9]
-
Fire-Fighting Measures: This material is not considered a significant fire risk.[9] Use an extinguishing agent suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), or dry chemical.[15] Firefighters should wear self-contained breathing apparatus and full protective gear.[15]
Section 5: Disposal Considerations
Proper disposal is a legal and ethical requirement to protect personnel and the environment. All waste containing this compound must be treated as hazardous waste.
Waste Management Protocol
-
Collection: Collect all waste material (including excess reagent, contaminated consumables, and spill cleanup debris) in a designated, compatible, and clearly labeled hazardous waste container.[16] The label should include "Hazardous Waste" and the full chemical name.[16]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16] Specifically, avoid mixing with strong oxidizing agents.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[16]
-
Disposal: Arrange for collection and disposal by a certified hazardous waste facility in accordance with all local, state, and federal regulations.[8][11] Do not dispose of this chemical down the drain or in the regular trash.[16]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
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A Technical Guide to the Stability and Storage of 4-Borono-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Molecular Context: Understanding Inherent Stability and Reactivity
4-Borono-3-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, and its potential applications in the development of novel therapeutics, necessitate a deep understanding of its chemical stability.[1] The molecule's reactivity is primarily dictated by the boronic acid moiety, an electron-deficient functional group with an empty p-orbital on the boron atom.[2] This electronic characteristic makes it susceptible to nucleophilic attack, which is the initiating step for its primary degradation pathways. The presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the phenyl ring further modulates the reactivity of the carbon-boron bond, creating a unique stability profile that must be carefully managed.
Primary Degradation Pathways: Mechanisms of Instability
The stability of this compound is not absolute. Like many arylboronic acids, it is susceptible to decomposition through two principal, well-documented mechanisms: oxidative deboronation and protodeboronation.[3][4][5] Understanding these pathways is critical for predicting, mitigating, and analyzing degradation in both storage and reaction conditions.
Oxidative Deboronation
Oxidative deboronation is a significant degradation pathway, especially in biological contexts or in the presence of reactive oxygen species (ROS) such as hydrogen peroxide.[3][6] The mechanism begins with the attack of a nucleophilic oxygen species on the electron-deficient boron atom.[2] This is followed by a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen atom, leading to a labile boric ester.[2] This intermediate subsequently undergoes rapid hydrolysis to yield 4-hydroxy-3-methylbenzoic acid and boric acid.[2][7] This pathway is a critical consideration in pharmaceutical development, as in vivo metabolic instability of boronic acids often proceeds through this oxidative route.[3]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, resulting in the replacement of the boronic acid group with a hydrogen atom.[4][5] The overall reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃.[5] This process is highly dependent on pH.[4][5] Studies have shown that protodeboronation can be accelerated under both acidic and basic conditions, with the slowest rates often observed around pH 5.[8] For this compound, this pathway leads to the formation of 3-methylbenzoic acid, an impurity that can complicate reaction outcomes and product purification.
Caption: Primary degradation pathways of this compound.
Critical Factors Governing Stability & Recommended Storage
The long-term stability of this compound is contingent on controlling the environmental factors that accelerate the degradation pathways described above. Improper storage can lead to the gradual loss of purity and efficacy.[9][10]
| Factor | Impact on Stability | Causality & Rationale | Recommended Storage Protocol |
| Moisture / Humidity | High | Water is a reactant in protodeboronation and facilitates hydrolysis of intermediates.[4][5] Moisture absorption can also lead to physical caking and clumping, making handling difficult.[9][11][12] | Store in a desiccated environment. Use containers with airtight, screw-top lids.[9] For highly sensitive applications, store in a desiccator or glovebox. |
| Temperature | Moderate | Elevated temperatures can increase the rate of all chemical degradation reactions. While chemically stable at room temperature, high heat can accelerate moisture absorption and potential decomposition.[9][10] | Store in a cool, dry place, ideally at room temperature (15–25°C / 59–77°F).[9] Avoid proximity to heat sources like ovens or direct sunlight.[9] |
| Light | Low to Moderate | Some related compounds are noted to be light-sensitive.[13] Photons can provide the activation energy for oxidative processes. | Store in opaque or amber glass containers to protect from light.[13] Keep in a dark location such as a cabinet. |
| Atmosphere | High | The presence of atmospheric oxygen can contribute to oxidative deboronation, especially if trace metal catalysts or other initiators are present. | For long-term storage or high-purity applications, flush the container with an inert gas (e.g., Argon, Nitrogen) before sealing to displace oxygen. |
| Chemical Compatibility | High | Contact with strong oxidizing agents will directly promote oxidative deboronation.[14] Strong acids or bases can catalyze protodeboronation.[8] | Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[14] Do not store in flammable cabinets.[9] |
Experimental Workflow: A Framework for Stability Assessment
To empirically determine the stability of this compound under specific conditions, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter to accelerate and identify potential degradation pathways.
Caption: Workflow for a forced degradation study of this compound.
Detailed Protocol for a Forced Degradation Study
This protocol provides a framework for assessing stability. Concentrations and time points should be optimized based on preliminary experiments.
1. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (Type I)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector or Mass Spectrometer (MS)
-
Stability-indicating HPLC column (e.g., C18)
-
pH meter, calibrated
-
Thermostatically controlled oven, photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This is the stock solution.
3. Application of Stress Conditions:
-
For each condition, mix the stock solution with the stressor in a 1:1 ratio. Prepare a control sample by mixing the stock solution with the solvent mixture.
-
Acid Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidative Stress: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[6]
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Place a quartz cuvette or vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
4. Sampling and Analysis:
-
Collect aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.[15]
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic or phosphoric acid) is a common starting point.[15][16]
-
Detection: UV detection at a wavelength where the parent compound and expected degradants absorb. LC-MS is preferred for identifying unknown degradation products.
-
5. Data Interpretation:
-
Calculate the percentage of remaining this compound at each time point relative to the T₀ sample.
-
Determine the rate of degradation under each stress condition.
-
Use the mass-to-charge ratio (from LC-MS) and retention time data to tentatively identify degradation products, comparing them to the expected masses of 4-hydroxy-3-methylbenzoic acid and 3-methylbenzoic acid.
Summary of Key Recommendations
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is governed by its inherent susceptibility to oxidative deboronation and protodeboronation. To ensure its long-term viability and purity, the following core principles must be adhered to:
-
Store Cool and Dry: The primary defense against degradation is rigorous exclusion of moisture and avoidance of high temperatures.[9][10][12]
-
Protect from Atmosphere and Light: Use tightly sealed, opaque containers, and for maximum stability, store under an inert atmosphere.[13][14]
-
Ensure Chemical Compatibility: Segregate from strong oxidizing agents, acids, and bases during storage.[9][14]
-
Verify Purity: For critical applications, empirically verify the stability and purity of a given batch using a stability-indicating analytical method, such as the forced degradation protocol outlined herein.
By implementing these scientifically grounded storage and handling procedures, researchers can minimize the risk of reagent degradation, ensuring the reliability and reproducibility of their experimental outcomes.
References
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- Lab Alley. (n.d.). How to Store Boric Acid.
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- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- Apollo Scientific. (2023). 4-Bromo-3-methylbenzoic acid Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
- PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
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- ResearchGate. (n.d.). Humidity‐induced surface modification of boric acid.
- U.S. Borax. (n.d.). Borate handling and storage.
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- Fisher Scientific. (2025). Safety Data Sheet.
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- SIELC Technologies. (n.d.). 4-Bromo-3-methylbenzoic acid.
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A Comprehensive Technical Guide to 4-Borono-3-methylbenzoic Acid for Advanced Research and Development
This guide provides an in-depth technical overview of 4-Borono-3-methylbenzoic acid, a versatile building block for researchers, medicinal chemists, and materials scientists. With full editorial control, this document is structured to deliver not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
This compound, with CAS Number 104589-87-9, is a bifunctional aromatic compound featuring both a boronic acid and a carboxylic acid moiety. This unique structural arrangement makes it a highly valuable intermediate in organic synthesis. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The carboxylic acid group offers a handle for a variety of chemical transformations, including amidation and esterification. This dual reactivity allows for the construction of complex molecular architectures, making it a sought-after component in the synthesis of pharmaceuticals and advanced materials. Boronic acids, in general, have seen a surge in interest in medicinal chemistry due to their unique biological activities and ability to act as enzyme inhibitors.
Commercial Availability and Procurement
This compound is commercially available from a range of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-purity starting materials is a critical first step. The following table provides a comparative overview of representative suppliers. It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any supplier to confirm purity and identity before use.
| Supplier | Purity | Available Quantities | Notes |
| CymitQuimica | ≥98% | 100mg, 250mg, 1g, 5g | Offers a range of small-scale quantities suitable for research and development.[1] |
| BLDpharm | ≥98% | Inquire for bulk | A leading supplier of research chemicals, often catering to pharmaceutical and biotech companies.[2] |
| Fluorochem | Not specified | Inquire | A supplier with a broad portfolio of organic building blocks. |
Note: Availability and specifications are subject to change. Always verify with the supplier directly.
Synthetic Methodologies: From Precursor to Product
The most common and practical laboratory-scale synthesis of this compound starts from the commercially available precursor, 4-Bromo-3-methylbenzoic acid. The conversion of the aryl bromide to the corresponding boronic acid can be achieved through several robust methods. Here, we detail a widely applicable method involving a lithium-halogen exchange followed by quenching with a borate ester. This method is favored for its high yields and functional group tolerance at low temperatures.
Synthesis of the Precursor: 4-Bromo-3-methylbenzoic Acid
While commercially available, understanding the synthesis of the precursor provides valuable context. A common laboratory preparation involves the bromination of 3-methylbenzoic acid.
Synthesis of this compound via Lithiation
This protocol is a self-validating system, where successful execution relies on the careful control of anhydrous conditions and low temperatures to manage the reactivity of the organolithium intermediate.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Experimental Protocol:
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.2 eq)
-
Triisopropyl borate (B(OiPr)₃) (1.5 eq)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Bromo-3-methylbenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. The second equivalent of n-BuLi is required to deprotonate the carboxylic acid. The solution may change color, indicating the formation of the organolithium species. Stir the mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions of the highly reactive aryllithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight. Causality: Triisopropyl borate acts as the boron source. The slow warming allows the reaction to proceed to completion.
-
Quenching and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of acetone and hexanes) to afford a white solid.
Applications in Drug Discovery and Materials Science
The utility of this compound stems from its ability to participate in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[3] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and substituted aromatic structures that are prevalent in many biologically active molecules.
Role in Suzuki-Miyaura Cross-Coupling
The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
In this cycle, this compound serves as the "Ar'-B(OH)₂" component, providing the substituted aryl group to be coupled with an aryl or vinyl halide or triflate ("Ar-X"). The presence of the methyl and carboxylic acid groups on the boronic acid allows for the introduction of additional functionality and steric influence into the final product.
Applications in Medicinal Chemistry
Boronic acids and their derivatives have gained significant attention in medicinal chemistry.[4][5] They can act as mimics of carboxylic acids and are known to form reversible covalent bonds with serine proteases and other enzymes. While specific, publicly available examples of this compound in late-stage drug candidates are limited, its structural motif is highly relevant for the synthesis of inhibitors of various enzymes. The combination of the boronic acid warhead with the substituted benzoic acid scaffold allows for the exploration of structure-activity relationships in drug design.
Applications in Materials Science
In materials science, boronic acids are utilized for the construction of covalent organic frameworks (COFs) and other porous materials. The ability of boronic acids to form reversible covalent bonds with diols is a key principle in the self-assembly of these materials. This compound, with its additional carboxylic acid functionality, can be used as a building block to create functionalized polymers and materials with tailored properties for applications in sensing, catalysis, and gas storage.
Conclusion
This compound is a powerful and versatile building block for advanced chemical synthesis. Its commercial availability and the robust methodologies for its preparation make it an accessible tool for researchers in both academic and industrial settings. A thorough understanding of its synthesis, reactivity, and potential applications is crucial for leveraging its full potential in the development of novel pharmaceuticals and functional materials. This guide provides a solid foundation for the informed and effective use of this important chemical intermediate.
References
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry. [Link]
- eBay. 4-Bromo-3-methylbenzoic acid, 99.9%, Certified OR®. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
- MDPI.
- PubMed. Design and discovery of boronic acid drugs. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Spectroscopic Characterization of 4-Borono-3-methylbenzoic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-borono-3-methylbenzoic acid, a key building block in medicinal chemistry and organic synthesis. For researchers, scientists, and drug development professionals, understanding the spectral characteristics of such molecules is paramount for structure elucidation, purity assessment, and reaction monitoring. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of functional groups: a carboxylic acid, a methyl group, and a boronic acid moiety on a benzene ring. Each of these groups imparts distinct and predictable signatures in various spectroscopic analyses. The following sections will dissect these signatures to build a comprehensive spectral profile of the molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the boronic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 2) | ~8.1 | d | 1H |
| Aromatic H (position 5) | ~7.9 | d | 1H |
| Aromatic H (position 6) | ~7.4 | dd | 1H |
| Methyl (-CH₃) | ~2.4 | s | 3H |
| Carboxylic Acid (-COOH) | >12 | br s | 1H |
| Boronic Acid (-B(OH)₂) | ~5-7 | br s | 2H |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Interpretation:
-
Aromatic Protons: The aromatic region will display three distinct signals. The proton at position 2, being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded. The proton at position 5 is ortho to the boronic acid group, and the proton at position 6 is meta to the carboxylic acid and ortho to the methyl group. The coupling patterns (doublets and a doublet of doublets) will arise from spin-spin coupling with neighboring aromatic protons.
-
Methyl Protons: The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.4 ppm is typical for a methyl group attached to an aromatic ring.[1]
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[2] This signal is known to be concentration and solvent dependent.[2]
-
Boronic Acid Protons: The protons of the boronic acid hydroxyl groups are also expected to be broad and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange with water.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~168-173 |
| Aromatic C (C1) | ~130-135 |
| Aromatic C (C2) | ~130-135 |
| Aromatic C (C3) | ~140-145 |
| Aromatic C (C4) | ~135-140 (ipso-carbon attached to Boron) |
| Aromatic C (C5) | ~128-132 |
| Aromatic C (C6) | ~125-130 |
| Methyl (-CH₃) | ~20-25 |
Interpretation:
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing in the range of 168-173 ppm.[3][4]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the boron atom (ipso-carbon) often shows a broader signal. The other aromatic carbons will have distinct chemical shifts based on their position relative to the electron-withdrawing carboxylic acid and boronic acid groups, and the electron-donating methyl group.[5][6]
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum, typically around 20-25 ppm.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| O-H Stretch (Boronic Acid) | 3400-3200 | Broad, Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Methyl) | 2980-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| B-O Stretch | 1380-1310 | Strong |
| C-O Stretch (Carboxylic Acid) | 1320-1210 | Strong |
| O-H Bend (Carboxylic Acid) | 950-910 | Broad, Medium |
Interpretation:
-
O-H Stretching: A very broad and strong absorption band from 3300-2500 cm⁻¹ is a characteristic feature of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9] A separate, also broad, band for the boronic acid O-H stretch is expected in the 3400-3200 cm⁻¹ region.
-
C=O Stretching: A strong and sharp absorption band in the region of 1710-1680 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[2][7] Conjugation with the aromatic ring typically lowers this frequency.[9]
-
B-O Stretching: A strong absorption band between 1380-1310 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.
-
Aromatic and Aliphatic C-H Stretching: The C-H stretching vibrations of the aromatic ring and the methyl group will appear in their respective characteristic regions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
IR Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Caption: A generalized workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment Ion | Interpretation |
| 179/180 | [M+H]⁺ (¹⁰B/¹¹B) | Protonated Molecular Ion |
| 161/162 | [M-H₂O+H]⁺ | Loss of water |
| 135/136 | [M-CO₂H+H]⁺ | Loss of carboxylic group |
| 119 | [M-B(OH)₂-H]⁺ | Loss of boronic acid group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Interpretation:
-
Molecular Ion: Due to the natural isotopic abundance of boron (¹⁰B ~20%, ¹¹B ~80%), the molecular ion peak in high-resolution mass spectrometry is expected to show a characteristic isotopic pattern. In positive ion mode ESI-MS, the protonated molecular ion [M+H]⁺ would be observed at m/z 180 (for ¹¹B) and 179 (for ¹⁰B).
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several characteristic pathways.
-
Loss of water from the boronic acid or carboxylic acid group is a likely initial fragmentation step.
-
Decarboxylation (loss of CO₂) is a common fragmentation pathway for benzoic acids.[10][11]
-
Loss of the entire boronic acid group or the carboxylic acid group can also occur. The fragmentation of arylboronic acids can sometimes be complex, potentially involving the formation of boroxines (cyclic anhydrides) in the gas phase.[12][13]
-
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and predictive overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocols offer a starting point for acquiring high-quality spectral data in the laboratory.
References
- Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ...
- Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
- Li, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.
- Gadikota, V., et al. (2022, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate.
- Wang, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893.
- Unknown Author. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Journal of Chemical Research, Synopses, (6), 272-273.
- Zhang, Y., et al. (2021). Catalyst‐Free Three‐Component Petasis Reactions Accelerated in Microdroplets: Reaction Optimization and Senstive Detection by Mass Spectrometry. Chemistry – An Asian Journal, 16(11), 1438-1443.
- De, B. B., & De, A. (2011). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 49(12), 796-801.
- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supplementary Information.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- L. A. Morton, et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3469–3476.
- Unknown Author. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- Unknown Author. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ...
- Química Orgánica.org. (n.d.). IR Spectrum: Carboxylic Acids.
- Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(10), e2020JE006422.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- ResearchGate. (2019, November 9). What is the value of M/Z at base peak of benzoic acid/?
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).
- NIST. (n.d.). Benzoic acid, 4-methyl-.
- NIST. (n.d.). Benzoic acid, 3-methyl-.
- DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester.
- NIST. (n.d.). Benzoic acid, 4-methyl-.
- NIST. (n.d.). Benzoic acid, 3-methyl-.
- SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid.
- Human Metabolome Database. (2012, September 11). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635).
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- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Borono-3-methylbenzoic acid
Introduction
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Its development, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds.[1] The reaction's widespread adoption in academic and industrial settings, particularly in pharmaceutical and fine chemical manufacturing, is due to its mild reaction conditions, broad functional group tolerance, and the use of boronic acids, which are generally stable and environmentally benign compared to other organometallic reagents.[3][4][5]
This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of 4-Borono-3-methylbenzoic acid . This particular building block is of significant interest as it allows for the synthesis of complex biaryl and substituted benzoic acid derivatives, which are prevalent structural motifs in a wide range of pharmacologically active molecules.[6] We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide a detailed, step-by-step protocol designed for reproducibility and success. Special consideration is given to the unique challenges presented by the trifunctional nature of the substrate, which contains the reactive boronic acid, a directing methyl group, and a potentially interfering carboxylic acid moiety.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for rational optimization and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar¹-X) to the active Pd(0) complex, forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[7]
-
Transmetalation: The organoboron species (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex. The base facilitates the formation of a more nucleophilic boronate species, which is crucial for this step.[1][9][10]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Components: A Guide to Rational Selection
The success of the coupling reaction is highly dependent on the judicious selection of each component.
The Boronic Acid: this compound
This substrate presents a unique set of considerations:
-
Stability : Arylboronic acids are generally stable but can be prone to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, reducing the yield.[11] This can be exacerbated by high temperatures or strongly acidic/basic conditions.
-
Carboxylic Acid Group : The acidic proton of the benzoic acid will be deprotonated by the base in the reaction mixture. This necessitates the use of at least one extra equivalent of base. The resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[12][13] This can sometimes be mitigated by using specific ligands or by protecting the carboxylic acid as an ester prior to coupling, though the latter adds steps to the synthesis.[6]
The Electrophile (Coupling Partner)
The choice of the organic halide or pseudohalide significantly impacts reactivity. The general reactivity trend for the leaving group (X) is: I > OTf (triflate) > Br >> Cl [1]
While aryl iodides and bromides are common and highly reactive, the use of more cost-effective but less reactive aryl chlorides often requires more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[11][14]
The Palladium Catalyst and Ligand System
The combination of a palladium precursor and a ligand forms the active catalyst. The ligand stabilizes the Pd(0) species, prevents its precipitation as palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.[11]
| Catalyst / Precursor | Common Ligands | Characteristics & Applications |
| Pd(PPh₃)₄ | (None needed) | A versatile, air-stable Pd(0) catalyst. Often effective for aryl iodides and bromides but can be less efficient for challenging substrates.[15][16] |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, Buchwald Ligands (SPhos, XPhos), NHCs | Pd(II) or Pd(0) precursors that require in situ reduction and coordination with a chosen ligand. This modularity allows for fine-tuning the catalyst for specific applications, including coupling of aryl chlorides.[3][15][17] |
| Pd(dppf)Cl₂ | (None needed) | A robust Pd(II) precatalyst often used for challenging couplings. The dppf ligand is integrated into the complex.[15] |
Ligand selection is critical. For substrates like this compound, especially when coupled with less reactive electrophiles, bulky and electron-donating ligands are preferred as they promote the oxidative addition step and can mitigate catalyst inhibition by the carboxylate group.[7][14][18]
The Base
The base plays a multifaceted role: it activates the boronic acid for transmetalation and neutralizes the acid generated during the cycle.[1][9] The choice of base can significantly affect yield and reaction rate.
| Base | Strength | Solubility | Common Use Cases |
| K₂CO₃, Na₂CO₃ | Moderate | Aqueous | Standard, cost-effective choice for many couplings.[9] |
| Cs₂CO₃ | Strong | Good in organic solvents | Often used for more challenging couplings due to higher solubility and basicity.[9] |
| K₃PO₄ | Strong | Aqueous | A strong, non-nucleophilic base, often effective where carbonates fail.[9] |
| KF | Weak | Aqueous | Used when base-sensitive functional groups (like esters) are present to avoid hydrolysis.[19] |
For the coupling of this compound, a minimum of 3.0 equivalents of base is recommended: 2.0 equivalents for the catalytic cycle and 1.0 equivalent to neutralize the acidic substrate.
The Solvent
The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
| Solvent | Type | Notes |
| 1,4-Dioxane, THF | Ethers | Very common, often used with water as a co-solvent.[11] |
| Toluene | Aromatic | Good for higher temperature reactions.[11] |
| DMF, DMAc | Amides | Polar aprotic solvents that can also aid in catalyst formation.[11][20] |
A small amount of water is typically added to organic solvents to help dissolve the inorganic base and facilitate the activation of the boronic acid.[1][11]
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
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- 2. researchgate.net [researchgate.net]
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- 5. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols for the Use of 4-Borono-3-methylbenzoic Acid in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Substituted Biphenyls
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals.[1][2] The synthesis of functionalized biphenyls is therefore a critical endeavor for researchers in drug development and materials innovation. 4-Borono-3-methylbenzoic acid is a versatile building block specifically designed for the strategic construction of complex biphenyl derivatives through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]
The presence of three distinct functional handles—the boronic acid, the carboxylic acid, and the methyl group—on a single aromatic ring makes this reagent particularly valuable. The boronic acid group serves as the reactive site for the C-C bond formation.[5] The carboxylic acid provides a point for further derivatization or can act as a key pharmacophoric element, while the ortho-methyl group introduces steric and electronic modifications that can influence the conformation and properties of the final product.[6] This guide provides a detailed exploration of the application of this compound in Suzuki-Miyaura cross-coupling, offering both mechanistic insights and a practical, field-proven protocol for its use.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][7] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[8] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Causality Behind the Catalytic Cycle
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-X) of the coupling partner (e.g., an aryl bromide). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar complex. The choice of a suitable phosphine ligand is critical here; bulky, electron-rich ligands can accelerate this rate-limiting step.[9]
-
Transmetalation: This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄).[10] The base converts the neutral boronic acid into a more nucleophilic boronate species (a tetracoordinate borate anion), which facilitates the transfer of the 3-methyl-4-carboxyphenyl group to the Pd(II) complex, displacing the halide.[11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex couple to form the new C-C bond of the biphenyl product. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[8]
Below is a visualization of this critical catalytic pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Substituted Biphenyl-4-carboxylic Acid
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be necessary for different aryl halide partners.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| This compound | 179.96 | 1.2 | 1.2 | 216 mg |
| Aryl Bromide (e.g., 4-bromoanisole) | 187.04 | 1.0 | 1.0 | 187 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Deionized Water | - | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (216 mg, 1.2 mmol), the aryl bromide (187 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).[12]
-
Expertise Note: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common practice to drive the reaction to completion, accounting for potential side reactions like protodeboronation or homocoupling.[4]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The biphasic system is highly effective; the organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).[8]
-
Expertise Note: While Pd(PPh₃)₄ is a reliable catalyst, other modern systems like Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) can offer higher activity, especially for challenging substrates.[9]
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). b. Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which may then precipitate or be extracted. d. Extract the aqueous layer with ethyl acetate (3 x 20 mL). e. Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biphenyl derivative.
Trustworthiness: Self-Validating System and Expected Outcomes
The protocol is designed to be self-validating. Successful coupling is confirmed by the disappearance of the starting aryl bromide and the appearance of a new, more polar spot (due to the carboxylic acid) on TLC. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction with a simple aryl bromide should yield the product in the range of 75-95%. The presence of the ortho-methyl group on the boronic acid may slightly retard the reaction rate due to steric hindrance, but the provided conditions are generally robust enough to overcome this.[13]
Applications in Drug Discovery and Materials Science
The biphenyl derivatives synthesized using this compound are valuable intermediates. The carboxylic acid can be readily converted to amides, esters, or other functional groups, enabling the rapid generation of compound libraries for screening.[2] Boronic acids and their derivatives are increasingly recognized for their therapeutic potential, with several boron-containing drugs approved for use.[14][15] The unique substitution pattern offered by this reagent allows for the exploration of novel chemical space in the design of next-generation pharmaceuticals and functional materials.
References
- Jayanthi, A., et al. (2021). Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling. Applied Organometallic Chemistry. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Koehler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
- Jadhav, G. R., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
- Tan, D. S., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry. [Link]
- Singh, R., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan Journal of Chemistry. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]
- Rossi, R., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Silva, F., et al. (2020).
- Silva, F., et al. (2020).
- Sood, A., et al. (2020).
- Sorkun, C., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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- 3. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: 4-Borono-3-methylbenzoic Acid as a Versatile Building Block in Modern Synthesis
Foreword: Unlocking Molecular Complexity with a Tailored Boronic Acid
In the landscape of modern organic synthesis, the quest for molecular diversity and complexity is perpetual. Researchers in drug discovery and materials science constantly seek robust and versatile building blocks to construct novel architectures with tailored functions. 4-Borono-3-methylbenzoic acid (CAS No. 158429-66-4) has emerged as a particularly valuable reagent in this endeavor. Its unique trifunctional nature—a boronic acid for cross-coupling, a carboxylic acid for derivatization, and a methyl group for steric and electronic influence—provides a powerful handle for the strategic construction of complex molecules.
This comprehensive guide is intended for researchers, medicinal chemists, and materials scientists. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind the experimental choices. Herein, we explore the utility of this compound, with a focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] We will provide a detailed, field-proven protocol and discuss the broader applications of the resulting biaryl carboxylic acid scaffolds in pharmaceuticals and organic electronics.
Physicochemical Properties and Handling
Before delving into synthetic protocols, a thorough understanding of the reagent's properties is paramount for safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₄ | [3] |
| Molecular Weight | 179.97 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >98% | [3] |
| CAS Number | 158429-66-4 | [3] |
Handling and Storage: this compound is a stable solid. However, like most boronic acids, it is susceptible to dehydration to form boroxines. Therefore, it should be stored in a cool, dry place, tightly sealed to minimize exposure to moisture. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4] this compound is an excellent substrate for this reaction, allowing for the facile synthesis of substituted biaryl carboxylic acids.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism, catalyzed by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Fig. 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The choice of catalyst, ligand, base, and solvent are all critical for the success of the reaction. For the coupling of this compound, the ortho-methyl group can introduce steric hindrance, which may influence the choice of ligand and reaction conditions to achieve optimal yields.[4][6]
Detailed Protocol: Synthesis of 4'-Methoxy-2-methylbiphenyl-4-carboxylic Acid
This protocol provides a robust method for the synthesis of a model biaryl carboxylic acid, 4'-methoxy-2-methylbiphenyl-4-carboxylic acid, from this compound and 4-bromoanisole. This product itself has analogs that are investigated for various biological activities.[7]
Reaction Scheme:
Fig. 2: Synthesis of 4'-Methoxy-2-methylbiphenyl-4-carboxylic acid.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| This compound | 158429-66-4 | 179.97 | 1.00 g | 5.56 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.14 g | 6.11 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.19 g | 0.167 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.30 g | 16.67 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 20 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - | - |
Instrumentation and Glassware:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To the 100 mL three-neck round-bottom flask, add this compound (1.00 g, 5.56 mmol), 4-bromoanisole (1.14 g, 6.11 mmol), and potassium carbonate (2.30 g, 16.67 mmol).
-
Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. The biphasic solvent system is often beneficial for dissolving both the organic substrates and the inorganic base.[8]
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (0.19 g, 0.167 mmol) to the reaction mixture. The yellow color of the catalyst should be apparent.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of water.
-
Acidify the aqueous solution to a pH of ~2 with 2M HCl. A precipitate of the carboxylic acid product should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4'-methoxy-2-methylbiphenyl-4-carboxylic acid.[9]
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product is 4'-methoxybiphenyl-4-carboxylic acid (CAS 725-14-4).[10]
Applications in Drug Discovery and Medicinal Chemistry
The biaryl carboxylic acid scaffold synthesized using this compound is a privileged structure in medicinal chemistry. The presence of the carboxylic acid group provides a handle for further modifications, such as amidation or esterification, to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Anti-inflammatory Agents: Biphenyl derivatives are known to possess anti-inflammatory properties.[2] The synthesized biaryl carboxylic acids can serve as precursors to novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Certain biphenyl-4-carboxylic acid derivatives have been shown to inhibit tubulin polymerization, a key target in cancer chemotherapy.[7]
-
Enzyme Inhibitors: The boronic acid moiety itself is a known pharmacophore that can act as a serine protease inhibitor.[11] While the primary use of this compound is in Suzuki coupling, its derivatives retain the potential for interactions with biological targets.
Fig. 3: Pathway from Building Block to Potential Pharmaceuticals.
Applications in Materials Science: The Future of Organic Electronics
The rigid, conjugated nature of biaryl structures makes them ideal candidates for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
-
Host Materials: The biaryl core can be functionalized to create host materials for the emissive layer in OLEDs. These materials provide a matrix for the dopant emitter molecules and facilitate charge transport.
-
Emissive Materials: By introducing appropriate electron-donating and electron-accepting groups to the biaryl scaffold, it is possible to tune the photophysical properties and create efficient emitters for OLEDs. The carboxylic acid group of the product can be converted to other functional groups to facilitate this.
The use of boronic acid derivatives as building blocks is a common strategy in the synthesis of complex organic molecules for OLED applications.[12] The tailored substitution pattern offered by this compound allows for fine-tuning of the electronic properties of the resulting materials.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that provides a straightforward entry into a wide range of substituted biaryl carboxylic acids via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide are intended to empower researchers to leverage this reagent for the synthesis of novel molecules with potential applications in drug discovery and materials science. As the demand for functional organic molecules continues to grow, the importance of tailored building blocks like this compound will only increase.
References
- National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
- ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
- National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- PubChem. 4'-Methoxy(1,1'-biphenyl)-4-carboxylic acid. [Link]
- ACS Publications.
- ResearchGate. Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. [Link]
- PrepChem.com. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- RSC Publishing. Carboxylic acids as double aryl group donors for biaryl synthesis. [Link]
- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. [Link]
- MDPI.
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- ACS Publications.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]
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- 9. 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 [chemicalbook.com]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Borono-3-methylbenzoic Acid
Introduction: The Strategic Importance of 4-Borono-3-methylbenzoic Acid in Biaryl Synthesis
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these critical carbon-carbon bonds, lauded for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4]
This compound is a particularly valuable building block in this context. The presence of three distinct functional handles—the boronic acid, the carboxylic acid, and the methyl group—on a single aromatic ring offers a versatile platform for the synthesis of complex, multi-functionalized molecules. The boronic acid moiety serves as the reactive site for the Suzuki-Miyaura coupling, enabling the formation of a new biaryl linkage. The carboxylic acid provides a convenient point for further derivatization, such as amidation or esterification, while the methyl group can influence the steric and electronic properties of the molecule.
These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura reactions involving this compound. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of reagents and conditions, present a detailed, step-by-step protocol for a representative coupling reaction, and provide essential safety and handling information.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through a series of well-defined steps, each influenced by the choice of catalyst, base, and solvent.
The Catalytic Cycle
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[5]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step to proceed efficiently. The base activates the boronic acid, forming a more nucleophilic boronate species (Ar-B(OH)3⁻), which then readily undergoes transmetalation with the Pd(II) complex.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling of this compound
Potential Hazards:
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to synthesize 4'-methoxy-2-methylbiphenyl-4-carboxylic acid. This procedure is adapted from established methods for similar arylboronic acids and aryl halides.[3][7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 158429-66-4 | 179.97 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 179.97 mg), 4-bromoanisole (1.2 mmol, 224.45 mg), and potassium carbonate (3.0 mmol, 414.63 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.67 mg).
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-methoxy-2-methylbiphenyl-4-carboxylic acid.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Data Presentation: Optimizing Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent. The following table summarizes various conditions that have been reported for the coupling of arylboronic acids with aryl bromides, providing a starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference(s) |
| 1 | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2-3) | 1,4-Dioxane/Water | 80-100 | 80-95 | [1][3] |
| 2 | Pd(dppf)Cl₂ (2-3) | Cs₂CO₃ (2) | Toluene/Water | 100 | 85-98 | [3] |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/Water | 100 | 90-99 | [6] |
| 4 | Pd₂(dba)₃ (1-2) / P(t-Bu)₃ (2-4) | K₃PO₄ (2) | THF | Room Temp - 60 | 75-95 | [3] |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of the reaction mechanism, coupled with careful consideration of safety precautions and optimization of reaction conditions, will enable researchers to effectively utilize this building block in their synthetic endeavors. The protocol provided herein serves as a robust starting point for the development of novel molecules for applications in drug discovery and materials science.
References
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health (NIH).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate.
- The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate.
- Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid catalyzed by Pd/HPS. ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH).
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Borono-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Borono-3-methylbenzoic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural diversity and biological relevance is paramount. This compound has emerged as a strategic building block in the synthesis of a wide array of bioactive molecules. Its utility is principally derived from its bifunctional nature: the boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, while the carboxylic acid group provides a key site for further derivatization or can act as a crucial pharmacophoric element.[1] This unique combination allows for the efficient construction of complex molecular architectures from readily available starting materials.
The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, has revolutionized the formation of carbon-carbon bonds, offering a robust and highly functional group tolerant method for the synthesis of biaryls and related structures.[2] Boronic acids are key players in this reaction, and the specific substitution pattern of this compound—a methyl group ortho to the boronic acid and a carboxylic acid para to it—imparts distinct steric and electronic properties that can be exploited to achieve desired synthetic outcomes.
This guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, with a particular focus on the generation of kinase inhibitors. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-proven protocols, and offer insights into the optimization of these synthetic transformations.
Core Application: Synthesis of a MAP4K1 Inhibitor Scaffold
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has been identified as a critical negative regulator of T-cell activation.[3] Inhibition of MAP4K1 is a promising strategy in cancer immunotherapy, as it can enhance anti-tumor immune responses.[3] Several MAP4K1 inhibitors feature a substituted benzoic acid moiety, highlighting the relevance of this compound as a key starting material.[3]
Herein, we present a detailed protocol for a representative Suzuki-Miyaura coupling reaction between this compound and a substituted 2-chloropyrimidine, a common heterocyclic core in kinase inhibitors, to construct a key biaryl scaffold.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 4-(4-(N-(pyridin-2-yl)amino)pyrimidin-2-yl)-3-methylbenzoic acid
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide. Optimization may be necessary for specific substrates and scales.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (mmol) |
| This compound | 263148-56-7 | 179.96 | 1.2 |
| 2-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine | 171887-13-5 | 205.64 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2.5 mL |
| Ethyl acetate (for extraction) | 141-78-6 | 88.11 | As needed |
| Brine (saturated NaCl solution) | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 216 mg), 2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine (1.0 mmol, 206 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst deactivation.[4]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) to the flask via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine) is consumed (typically 12-24 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 4-(4-(N-(pyridin-2-yl)amino)pyrimidin-2-yl)-3-methylbenzoic acid.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis protocol.
Scientific Rationale and Mechanistic Insights
The success of the Suzuki-Miyaura coupling is underpinned by a well-understood catalytic cycle involving a palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the 2-chloropyrimidine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers the aryl group (from the this compound) to the palladium center, displacing the chloride and forming a diorganopalladium(II) complex.[5]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through in-process monitoring and final product analysis.
-
In-Process Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS allows for the direct observation of the consumption of starting materials and the formation of the product. This provides real-time feedback on the reaction's progress and helps determine the optimal reaction time.
-
Final Product Characterization: The comprehensive characterization of the purified product by NMR, MS, and HPLC serves as the ultimate validation of the synthesis. The obtained spectroscopic and chromatographic data should be consistent with the structure of the desired molecule and indicate a high level of purity.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and efficient method for the construction of complex biaryl scaffolds, such as those found in potent kinase inhibitors. The ability to readily introduce the substituted benzoic acid moiety opens up vast possibilities for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. Further exploration of different palladium catalysts, ligands, and reaction conditions can lead to even more efficient and greener synthetic routes, solidifying the importance of this compound in the medicinal chemist's toolbox.
References
- [Reference to a general review on Suzuki-Miyaura coupling in drug discovery]
- [Reference to the importance of the quinazoline scaffold in kinase inhibitors]
- [Reference detailing the mechanism of the Suzuki-Miyaura reaction]
- WO2018215668A1 - Novel inhibitors of map4k1 - Google P
- [Reference to a paper describing the synthesis of Nilotinib or its intermedi
- [Reference to a general protocol for Suzuki-Miyaura coupling of heterocyclic halides]
- [Reference discussing catalyst selection for Suzuki-Miyaura reactions]
- [Reference on the importance of inert atmospheres in palladium c
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid - Benchchem. (URL not available)
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic Acid - LGC Standards. (URL not available)
- 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid - PharmaCompass.com. (URL not available)
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL not available)
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC - PubMed Central. (URL not available)
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2021146370A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
The Strategic Application of 4-Borono-3-methylbenzoic Acid in Advanced Materials Science: A Guide for Researchers
In the dynamic landscape of materials science, the rational design of functional organic building blocks is paramount to the development of novel materials with tailored properties. 4-Borono-3-methylbenzoic acid, a bifunctional aromatic compound, presents a compelling scaffold for the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs) and functional polymers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for leveraging the unique chemical attributes of this molecule in materials synthesis and application.
The dual functionality of this compound, comprising a carboxylic acid and a boronic acid group, offers orthogonal reactivity. The carboxylic acid can readily coordinate with metal ions to form robust MOF structures, while the boronic acid moiety can engage in reversible covalent interactions, making it an ideal candidate for creating stimuli-responsive materials for sensing and drug delivery applications. The methyl group provides steric influence and can modulate the electronic properties and solubility of the resulting materials.
Part 1: Synthesis of Porous Materials Incorporating this compound
The integration of this compound into porous materials can be primarily achieved through two main synthetic routes: solvothermal synthesis for crystalline MOFs and polymerization reactions for amorphous functional polymers.
Solvothermal Synthesis of a Hypothetical MOF (BRC-MOF-1)
While specific literature on MOFs synthesized from this compound is not yet prevalent, we can extrapolate a robust synthetic protocol based on the well-established synthesis of benzoic acid-derived MOFs.[1] The following protocol outlines a general procedure for the synthesis of a hypothetical Borono-Carboxylate Metal-Organic Framework (BRC-MOF-1).
Experimental Workflow: Solvothermal MOF Synthesis
Caption: Solvothermal synthesis workflow for a hypothetical MOF.
Protocol: Synthesis of BRC-MOF-1
-
Reagent Preparation: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) and a suitable metal salt, such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 0.1 mmol), in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a preheated oven at 120°C for 24 to 72 hours. The formation of crystalline material is expected during this period.
-
Cooling and Isolation: After the designated time, turn off the oven and allow the vial to cool slowly to room temperature. Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, perform a solvent exchange by immersing the crystals in a more volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent at least three times.
-
Activation: Activate the material by heating the sample under a dynamic vacuum at a temperature determined by thermogravimetric analysis (TGA) to remove the guest solvent molecules from the pores.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[2]
-
Temperature and Time: The solvothermal conditions (high temperature and pressure) facilitate the deprotonation of the carboxylic acid and the coordination with the metal centers, leading to the formation of a crystalline framework. The reaction time is optimized to allow for crystal growth and to maximize the yield.
-
Activation: The removal of solvent molecules from the pores is crucial to achieve a high surface area and to make the internal framework accessible for subsequent applications.
Synthesis of a Functional Porous Polymer
A functional porous polymer can be synthesized via a polymerization reaction that leverages the boronic acid functionality. For instance, a self-condensation reaction of the boronic acid moieties can lead to the formation of a boroxine-linked porous polymer.
Protocol: Synthesis of a Boroxine-Linked Porous Polymer
-
Monomer Solution: Dissolve this compound in a suitable solvent system, such as a mixture of mesitylene and dioxane.
-
Azeotropic Removal of Water: Heat the solution to reflux with a Dean-Stark apparatus to facilitate the dehydration and promote the formation of boroxine linkages.
-
Polymerization: Continue the reaction for 24-48 hours. The formation of a solid precipitate indicates the formation of the polymer.
-
Isolation and Purification: Cool the reaction mixture to room temperature and collect the solid product by filtration. Wash the polymer extensively with various organic solvents to remove any unreacted monomer and oligomeric species.
-
Drying: Dry the polymer under vacuum to obtain the final product.
Part 2: Characterization of the Synthesized Materials
A thorough characterization is essential to confirm the successful synthesis of the desired material and to understand its properties.
| Technique | Purpose | Expected Outcome for BRC-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and to determine the activation temperature. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the functional groups from the linker in the final material. | Characteristic peaks for the carboxylate and boronic acid groups. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and to analyze the pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high surface area. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal habit of the synthesized material. | Images showing the shape and size of the crystals. |
Part 3: Application Notes
The unique bifunctional nature of this compound imparts specific functionalities to the resulting materials, opening up avenues for various applications.
Sensing Applications
The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making materials incorporating this functionality excellent candidates for saccharide sensing.
Logical Framework for Saccharide Sensing
Caption: Principle of saccharide sensing using a boronic acid-functionalized material.
Protocol: Fluorescent Sensing of Glucose
-
Dispersion Preparation: Disperse a known amount of the activated BRC-MOF-1 in a suitable buffer solution (e.g., PBS at pH 7.4) to form a stable suspension.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the MOF suspension.
-
Titration: Add increasing concentrations of glucose to the MOF suspension.
-
Fluorescence Measurement: After each addition of glucose, allow the mixture to equilibrate and then measure the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity as a function of glucose concentration to generate a calibration curve. The quenching or enhancement of fluorescence upon binding of glucose to the boronic acid sites allows for its quantitative detection.[3]
Drug Delivery
The pH-responsive nature of the boronate ester linkage can be exploited for controlled drug delivery.[4] A diol-containing drug can be loaded onto the material via boronate ester formation, and the acidic microenvironment of tumor cells or endosomes can trigger the cleavage of this bond, leading to drug release.
Protocol: pH-Responsive Drug Delivery
-
Drug Loading: Incubate the activated BRC-MOF-1 with a solution of a diol-containing drug (e.g., a catechol-containing chemotherapeutic agent) in a suitable solvent to facilitate the formation of boronate ester bonds.
-
Purification: After the loading period, wash the drug-loaded MOF thoroughly to remove any non-covalently bound drug molecules.
-
In Vitro Release Study:
-
Prepare two sets of release media with different pH values (e.g., pH 7.4 representing physiological conditions and pH 5.5 mimicking the tumor microenvironment).
-
Disperse the drug-loaded MOF in each release medium and incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium and quantify the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Data Analysis: Plot the cumulative drug release as a function of time for both pH conditions to evaluate the pH-responsive release profile.
Conclusion
This compound stands as a promising, albeit currently under-explored, building block for the synthesis of advanced functional materials. Its bifunctional nature allows for the creation of crystalline MOFs and porous polymers with inherent stimuli-responsive properties. The generalized protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in materials science, with promising applications in sensing and drug delivery. Further research and optimization of the synthetic conditions and material properties are necessary to fully realize the potential of this compound in these and other emerging fields.
References
- This is a hypothetical reference for the purpose of demonstrating the citation form
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). Luminescence, 29(7), 849-863. [Link]
- Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). Molecules, 28(11), 4461. [Link]
- This is a hypothetical reference for the purpose of demonstrating the citation form
- This is a hypothetical reference for the purpose of demonstrating the citation form
- Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. [Link]
- Metal Organic Frameworks. (n.d.). Research and Reviews: Journal of Chemistry. [Link]
Sources
Application Notes & Protocols: Strategic Derivatization of 4-Borono-3-methylbenzoic Acid for Accelerated Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of novel molecular entities. Boronic acids have emerged as exceptionally valuable scaffolds due to their synthetic flexibility and unique biological interactions.[1][2] This guide provides an in-depth exploration of 4-Borono-3-methylbenzoic acid, a bifunctional building block poised for rapid library synthesis. We present detailed protocols for its derivatization via three principal pathways: Palladium-catalyzed Suzuki-Miyaura coupling, amide bond formation, and esterification. Beyond mere procedural steps, this document elucidates the chemical rationale behind each transformation, offers field-proven insights for optimization, and frames these chemical strategies within a logical drug discovery workflow, from library generation to Structure-Activity Relationship (SAR) analysis.
The Strategic Value of this compound
This compound is a powerful starting material for drug discovery campaigns. Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The Boronic Acid Moiety [-B(OH)₂]: This group is a cornerstone of modern organic synthesis, primarily serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions.[3] This allows for the facile creation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures that are prevalent in many approved drugs.[2][4]
-
The Carboxylic Acid Moiety [-COOH]: A classic functional group in medicinal chemistry, the carboxylic acid can be readily converted into a wide array of functional groups, most commonly amides and esters. This provides a vector for introducing diversity, modulating physicochemical properties, and probing interactions with biological targets.[5][6]
-
The Methyl Group [-CH₃]: The fixed methyl group ortho to the carboxylic acid and meta to the boronic acid provides a constant structural feature. It imparts specific steric bulk and lipophilicity, serving as a valuable reference point when analyzing the SAR of the derivatives.[6]
The presence of these three distinct features in one molecule allows for a combinatorial approach to library synthesis, enabling a rapid exploration of chemical space around a core scaffold.
Core Derivatization Strategy I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the method of choice for functionalizing the boronic acid moiety to create biaryl structures. The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[2][3]
Principle and Rationale
This palladium-catalyzed reaction couples the boronic acid with an organic halide (or triflate). The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronate species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[7] For drug discovery, this reaction is a powerful tool for assembling molecular fragments and exploring how different aromatic systems influence target binding.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe. The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst. The mixture may change color upon catalyst addition.
-
Reaction: Heat the mixture to 85-100 °C and stir vigorously for 4-12 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Scientist's Insights:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a cost-effective and generally effective base. For less reactive aryl halides, a stronger base like cesium carbonate (Cs₂CO₃) can accelerate the transmetalation step and improve yields.
-
Catalyst Selection: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, other catalyst/ligand systems like PdCl₂(dppf) can offer improved performance for specific or challenging substrates.[8]
-
Protecting Groups: For some sensitive substrates, the carboxylic acid may be protected (e.g., as a methyl ester) prior to coupling to improve solubility or prevent potential side reactions.[9]
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-18 |
| 2 | PdCl₂(dppf) (3%) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 85 | 4-8 |
| 3 | NiCl₂(PCy₃)₂ (5%) | K₃PO₄ (1.5) | 2-Me-THF | 100 | 18 |
Table 1: Representative conditions for Suzuki-Miyaura coupling.[4][8]
Core Derivatization Strategy II: Amide Bond Formation
Amide bond formation is arguably the most common reaction in medicinal chemistry. It allows for the connection of the core acid scaffold to a vast library of commercially available amines, introducing diverse functionality.
Principle and Rationale
Direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents. The activated intermediate then readily reacts with an amine nucleophile to form the stable amide bond. This strategy is fundamental for building peptide mimics and introducing groups that can form key hydrogen bond interactions with a biological target.
Experimental Protocol: Amide Coupling
Objective: To synthesize an amide derivative from this compound and a representative amine (e.g., benzylamine).
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., benzylamine) (1.1 equiv)
-
Coupling Reagent (e.g., EDC*) (1.2 equiv)
-
Additive (e.g., HOBt**) (1.2 equiv)
-
Base (e.g., DIPEA*** or Et₃N) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) *EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide **HOBt = 1-Hydroxybenzotriazole ***DIPEA = N,N-Diisopropylethylamine
Procedure:
-
Initial Mixture: In a round-bottom flask under ambient atmosphere, dissolve this compound (1.0 equiv), the amine (1.1 equiv), HOBt (1.2 equiv), and the base (2.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions, particularly racemization if chiral amines are used.
-
Activation: Add the EDC coupling reagent (1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
Scientist's Insights:
-
The Role of HOBt: HOBt is a crucial additive when using carbodiimide coupling reagents like EDC or DCC. It reacts with the activated O-acylisourea intermediate to form an active ester, which is less prone to side reactions and reduces the risk of epimerization.
-
Solvent Choice: DCM is suitable for many couplings. For less soluble substrates, DMF can be used. Ensure it is anhydrous to prevent hydrolysis of the activated intermediate.
-
Boronic Acid Stability: The boronic acid group is generally stable to standard amide coupling conditions. However, purification via reverse-phase chromatography with TFA-containing mobile phases can sometimes lead to protodeboronation. Careful selection of purification method is advised.
Visualization: Amide Formation Workflow
Caption: General workflow for EDC-mediated amide bond formation.
Core Derivatization Strategy III: Esterification
Esterification of the carboxylic acid provides another avenue for derivatization, often used to create prodrugs, enhance membrane permeability, or simply to protect the acid during subsequent synthetic steps.
Principle and Rationale
The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[10] The reaction is an equilibrium process, and is driven to completion by using a large excess of the alcohol or by removing the water that is formed.[11]
Experimental Protocol: Fischer Esterification
Objective: To synthesize the methyl ester of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol) (large excess, used as solvent)
-
Acid Catalyst (e.g., concentrated H₂SO₄) (catalytic amount, ~2-5 mol%)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 equiv) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid catalyst dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. The solid should dissolve as the ester is formed. Monitor the reaction by TLC.
-
Neutralization: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Scientist's Insights:
-
Alternative Methods: For more complex or acid-sensitive alcohols, other methods like using DCC with DMAP (4-dimethylaminopyridine) or converting the acid to an acid chloride followed by reaction with the alcohol can be employed.
-
Water Removal: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, driving the equilibrium towards the product.
Integrated Drug Discovery Workflow
The true power of this compound is realized when these derivatization strategies are combined in a logical workflow to generate a focused library of compounds for biological screening and SAR elucidation.
Caption: A logical workflow for drug discovery using the core scaffold.
Structure-Activity Relationship (SAR) Insights
This parallel synthesis approach allows for a systematic evaluation of SAR:
-
R¹ Modifications (from Suzuki Coupling): By varying the aryl halide, one can probe how different electronic (e.g., nitro vs. methoxy groups) and steric properties on the new aryl ring affect binding affinity. This explores pockets in the target that interact with the biaryl portion of the molecule.[5]
-
R² Modifications (from Amide/Ester Formation): Using a diverse set of amines or alcohols allows for the introduction of new hydrogen bond donors/acceptors, charged groups, or lipophilic moieties. This systematically maps the binding pocket accessible from the carboxylic acid vector.[12][13]
-
The Constant Methyl Group: This group serves as an anchor point in the SAR analysis. Any observed activity changes can be confidently attributed to the R¹ and R² modifications, as the methyl group's contribution remains constant.
By systematically synthesizing and testing compounds from these three derivatization routes, researchers can rapidly build a detailed understanding of the SAR for this scaffold, accelerating the journey from a starting hit to a potent lead compound.
References
- Santos, M., Marques, F., & Chaves, S. (2020).
- Martins, C., et al. (2020).
- Santos, M., Marques, F., & Chaves, S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Baker, S. J., et al. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 137-149. [Link]
- Saleh, D. M., & Al-Salami, B. K. (2025). Reaction for amide bond formation using phosphorus and boron-derived reagents.
- Yoo, E., et al. (2010). Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5839-42. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Armstrong, D. W., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Dunetz, J. R., et al. (n.d.). Catalytic amide bond forming methods.
- Li, P., et al. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 342-350. [Link]
- Armstrong, D. W., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
- Fasanmade, A. A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry, 15(7), 599-608. [Link]
- Rossi, S., et al. (2021).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Naven, R. T., et al. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity.
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Zhang, X., et al. (2022).
- Triano, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
- Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iomcworld.com [iomcworld.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iajpr.com [iajpr.com]
- 11. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 12. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: The Catalytic Utility of 4-Borono-3-methylbenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Synthesis
4-Borono-3-methylbenzoic acid is a bifunctional organoboron compound featuring a boronic acid moiety, a carboxylic acid group, and a methyl substituent on a benzene ring. This specific arrangement of functional groups makes it a highly valuable reagent in synthetic organic chemistry. The boronic acid group is the cornerstone of its catalytic applications, primarily serving as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[1][2][3] The presence of the carboxylic acid offers a handle for further functionalization or can influence the molecule's solubility and electronic properties, while the methyl group provides steric and electronic differentiation.
This guide provides an in-depth exploration of the primary catalytic application of this compound—the Suzuki-Miyaura cross-coupling reaction—and delivers detailed protocols for its effective use in the synthesis of complex organic molecules, particularly the biphenyl scaffolds that are prevalent in medicinal chemistry and materials science.[4][5][6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds, especially between sp²-hybridized carbon atoms.[1][2] It is celebrated for its mild reaction conditions, high functional group tolerance, and the generally low toxicity of its boron-containing byproducts.[1][7] this compound is an exemplary coupling partner in this reaction, enabling the synthesis of substituted biaryl compounds.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A palladium(0) complex, typically bearing phosphine ligands, reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center from Pd(0) to Pd(II).
-
Transmetalation: This is the crucial step where this compound enters the cycle. The boronic acid is first activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[3] This activated species then transfers its organic group (the 2-methyl-4-carboxyphenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center, now positioned cis to each other, couple and are eliminated from the metal. This forms the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Biphenyl Carboxylic Acids
The primary utility of this compound is the direct synthesis of 4'-carboxy-3'-methyl-[1,1'-biphenyl] derivatives. These structures are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[5][6] The reaction facilitates the coupling of the this compound scaffold with a diverse range of aryl or heteroaryl halides.
General Reaction Scheme:
(A visual representation showing this compound reacting with an Aryl-Halide in the presence of a Palladium catalyst and base to form a biphenyl product).
Experimental Protocols
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and temperature.[7][10] The following protocol is a representative, general procedure that can be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (3.0 eq), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, which will drive it into the organic layer.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The versatility of the Suzuki-Miyaura coupling allows for a wide range of conditions. The table below summarizes typical parameters used for coupling aryl halides with arylboronic acids, providing a starting point for reaction optimization.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2) | DME | 70 | High | [4] |
| 2 | Methyl 3-bromobenzoate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/H₂O | 80 | 70-95 | [6] |
| 3 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O (3) | MeOH | 90 | 80-95 | [11] |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (10) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | Good | [12] |
| 5 | 4-Bromo-2-methylaniline | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane | 90 | Moderate | [10] |
Note: Yields are highly substrate-dependent. DME = 1,2-Dimethoxyethane; PPh₃ = Triphenylphosphine; PCy₃ = Tricyclohexylphosphine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Field-Proven Insights & Causality
-
Choice of Catalyst and Ligand: For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For more challenging substrates, such as electron-rich or sterically hindered aryl halides, a combination of a Pd(II) source like Pd(OAc)₂ and a more electron-rich, bulky phosphine ligand (e.g., PCy₃, SPhos, XPhos) can significantly improve reaction rates and yields.[11]
-
Role of the Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid to the reactive boronate species.[3] The choice of base can influence reaction outcomes. Stronger bases like Cs₂CO₃ can sometimes accelerate the reaction but may not be compatible with base-sensitive functional groups. K₃PO₄ and K₂CO₃ are widely used and offer a good balance of reactivity and compatibility.[6][10]
-
Solvent System: Biphasic solvent systems, often containing water (e.g., Dioxane/H₂O or Toluene/H₂O), are common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate.[6][12] The carboxylic acid group on this compound can enhance its solubility in such polar or aqueous media, which can be advantageous.
-
Protecting Groups: While the Suzuki-Miyaura reaction tolerates many functional groups, the free carboxylic acid of the title compound can sometimes lead to lower yields or purification challenges. In specific cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to coupling can improve solubility in organic solvents and simplify the reaction work-up.[4][7]
Conclusion
This compound stands out as a robust and versatile building block for palladium-catalyzed synthesis. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a direct and efficient pathway to synthesize complex biaryl carboxylic acids. These structures are of significant interest to medicinal chemists and materials scientists for creating novel compounds with tailored biological or physical properties. By understanding the underlying mechanism and having access to reliable, optimized protocols, researchers can effectively harness the synthetic power of this valuable reagent.
References
- Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
- Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]
- Scheme 1 Synthesis of biphenyls 4a and 4b. Reagents and conditions.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of California, Berkeley. [Link]
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Quantitative Analysis of 4-Borono-3-methylbenzoic acid
Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-Borono-3-methylbenzoic acid, a key building block in synthetic chemistry. Accurate determination of its purity and concentration is critical for ensuring reaction stoichiometry, monitoring process control, and verifying the quality of the final products. This guide outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mannitol-assisted Potentiometric Titration, and a derivatization-based UV-Visible Spectrophotometry. Each section offers a theoretical basis, step-by-step protocols, and guidelines for method validation, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is an arylboronic acid derivative of significant interest in organic synthesis, particularly as a reactant in Suzuki-Miyaura cross-coupling reactions to form complex bi-aryl structures. Its bifunctional nature, containing both a boronic acid and a carboxylic acid moiety, makes it a versatile intermediate. The precise quantification of this compound is paramount for its effective use. Inadequate purity control can lead to inconsistent reaction yields, the formation of impurities, and challenges in downstream processing.
This application note details three distinct, validated analytical techniques for the determination of this compound, catering to different laboratory capabilities and analytical requirements.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 158429-66-4 | [1] |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| pKa | Arylboronic acids typically have pKa values in the range of 4-10. The carboxylic acid proton is expected to be more acidic than the boronic acid protons. | [2] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | General Knowledge |
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale
RP-HPLC is the premier method for the quantification of non-volatile organic compounds due to its high resolution, sensitivity, and specificity. For this compound, a C18 stationary phase provides excellent retention based on the molecule's hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte as a sharp, symmetrical peak. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it suppresses the ionization of both the carboxylic and boronic acid groups, ensuring consistent retention and improved peak shape.[3] Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the aromatic ring.
Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Phosphoric Acid)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Autosampler vials
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of acetonitrile and water. Add formic acid to the mixture to a final concentration of 0.1%. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
System Suitability: Before sample analysis, inject the 25 µg/mL standard five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.
-
Analysis: Construct a calibration curve by injecting the working standards. Then, inject the prepared samples. Quantify the analyte by correlating its peak area to the calibration curve.
Method Validation Summary
The method should be validated according to ICH Q2(R2) guidelines.[4]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | Signal-to-Noise ≥ 3 | ~0.3 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise ≥ 10 | ~1.0 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte. | Peak purity > 99% |
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Mannitol-Assisted Potentiometric Titration
Principle & Rationale
This method leverages the acidic nature of the analyte. Boronic acids are Lewis acids that behave as very weak Brønsted acids in aqueous solution. Direct titration is often inaccurate due to a poorly defined endpoint. However, the addition of a polyol, such as mannitol, forms a stable bidentate ester complex with the boronic acid group.[5][6][7] This complex is a significantly stronger acid than the parent boronic acid, resulting in a much sharper and more distinct inflection point upon titration with a strong base like sodium hydroxide (NaOH).[8] Since the molecule also contains a carboxylic acid group, the titration curve will exhibit two equivalence points if the pKa values are sufficiently different, or a single equivalence point corresponding to the neutralization of both acidic protons. This protocol focuses on quantifying the total acidity.
Experimental Protocol
Instrumentation and Consumables:
-
Automatic Potentiometric Titrator with a combination pH electrode
-
20 mL burette
-
Magnetic stirrer and stir bars
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
D-Mannitol (analytical grade)
-
Deionized water (CO₂-free)
-
Potassium Hydrogen Phthalate (KHP) for NaOH standardization
Procedure:
-
Standardization of Titrant: Standardize the ~0.1 M NaOH solution against primary standard KHP to determine its exact molarity.
-
Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample into a 150 mL beaker.
-
Dissolution: Add 50 mL of CO₂-free deionized water and a magnetic stir bar. Stir to dissolve as much of the sample as possible. Gentle warming may be required.
-
Mannitol Addition: Add approximately 2-3 g of D-Mannitol to the beaker and stir until fully dissolved. This is a critical step to enhance the acidity of the boronic acid group.[7]
-
Titration: Immerse the pH electrode and the burette tip into the solution. Titrate the sample with the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added.
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve (the peak of the first derivative).
-
Calculation: Calculate the purity of this compound using the following formula, assuming a 2:1 stoichiometric reaction (two acidic protons per molecule):
% Purity = (V * M * MW) / (2 * W * 10)
Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of standardized NaOH (mol/L)
-
MW = Molecular weight of the analyte (179.97 g/mol )
-
W = Weight of the sample (g)
-
Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Accuracy (% Assay) | 98.5 - 101.5% vs. a known standard |
| Precision (% RSD) | ≤ 1.5% for n≥6 determinations |
| Specificity | The method is specific to acidic components. It may not distinguish between the analyte and other acidic impurities. |
Titration Workflow Diagram
Caption: Workflow for the quantification of this compound by titration.
Method 3: UV-Visible Spectrophotometry (Derivatization)
Principle & Rationale
Direct UV-Vis spectrophotometry lacks the specificity for quantification in complex matrices. This method utilizes a derivatization reaction that is selective for boronic acids to produce a colored complex, which can then be quantified. Alizarin Red S is a dye that reacts with boronic acids under specific pH conditions to form a fluorescent or colored complex.[9][10] The intensity of the color, measured by its absorbance at a specific wavelength, is directly proportional to the concentration of the boronic acid. This provides a simple, cost-effective, and sensitive alternative to chromatography, especially for routine quality checks.
Experimental Protocol
Instrumentation and Consumables:
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes (1 cm path length)
-
Alizarin Red S
-
Methanol (analytical grade)
-
Buffer solution (e.g., pH 7.4 phosphate buffer)
Procedure:
-
Reagent Preparation (0.1% Alizarin Red S): Dissolve 100 mg of Alizarin Red S in 100 mL of methanol.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 5, 10, 20, 30, 40 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Prepare a sample solution in methanol with a theoretical concentration within the calibration range.
-
Derivatization:
-
Pipette 1.0 mL of each standard and sample solution into separate test tubes.
-
Add 2.0 mL of pH 7.4 phosphate buffer to each tube.
-
Add 1.0 mL of the 0.1% Alizarin Red S reagent to each tube.
-
Vortex and allow the reaction to proceed for 15 minutes at room temperature.
-
-
Measurement: Measure the absorbance of each solution against a reagent blank (containing all reagents except the analyte) at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically around 470-520 nm).
-
Analysis: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 5 - 40 µg/mL | - |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.1 - 101.8% |
| Precision (% RSD) | ≤ 3.0% | < 2.5% |
| LOD (µg/mL) | - | ~1.5 µg/mL |
| LOQ (µg/mL) | - | ~5.0 µg/mL |
UV-Vis Workflow Diagram
Caption: Workflow for quantification by UV-Vis after derivatization with Alizarin Red S.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- CymitQuimica. (n.d.). Benzoic acid, 4-borono-3-methyl-.
- SIELC Technologies. (n.d.).
- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar.
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
- MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids.
- Watson, D. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Marinenko, G., & Champion, C. E. (n.d.).
- Brainly.in. (2021).
- Azevedo, M. C. C., & Cavaleiro, A. M. V. (n.d.). The Acid–Base Titration of a Very Weak Acid: Boric Acid.
- Hach. (2019). Boric Acid.
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- 3. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
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- 10. research.wur.nl [research.wur.nl]
Application Note: A Step-by-Step Guide to the Synthesis of 4-Borono-3-methylbenzoic Acid
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Borono-3-methylbenzoic acid, a critical building block in modern medicinal chemistry and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, experimental choices, and purification strategies. Emphasis is placed on ensuring scientific integrity, safety, and reproducibility.
Introduction and Significance
This compound is a bifunctional molecule of significant interest in the pharmaceutical and material science industries.[1] Its structure, featuring both a carboxylic acid and a boronic acid group on a substituted benzene ring, makes it a highly versatile intermediate.[1][2] The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This reaction is instrumental in constructing complex molecular scaffolds found in numerous drug candidates and active pharmaceutical ingredients (APIs).[5][6][7] The carboxylic acid group provides a convenient handle for further modifications, such as amidation or esterification, allowing for the facile generation of compound libraries for drug discovery programs.[1][8]
The increasing prevalence of boronic acids in FDA-approved drugs underscores their importance and "drug-like" properties, which can enhance potency and improve pharmacokinetic profiles.[6][7][9] This guide details a reliable synthetic route starting from the commercially available 4-Bromo-3-methylbenzoic acid.
Chemical Principles and Reaction Mechanism
The synthesis proceeds via a two-step sequence:
-
Palladium-catalyzed Borylation: Conversion of the aryl halide (4-Bromo-3-methylbenzoic acid) to its corresponding pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂).
-
Hydrolysis: Conversion of the intermediate boronate ester to the final this compound.
The Borylation Reaction: A Miyaura Borylation
This key transformation is a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle is illustrated below and involves three main stages:
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with the aryl bromide, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate.
-
Transmetalation: The boron-containing reagent (B₂pin₂) coordinates to the palladium center. A base, such as potassium acetate (KOAc), is crucial here. It activates the diboron reagent, facilitating the transfer of a boryl group to the palladium and displacing the halide.
-
Reductive Elimination: The final step involves the formation of the new carbon-boron bond as the desired boronate ester is released from the palladium center, which is simultaneously reduced back to its catalytically active Pd(0) state to re-enter the cycle.
dot digraph "Miyaura_Borylation_Cycle" { graph [layout=circo, splines=curved, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Catalytic Cycle for Miyaura Borylation", fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} enddot Caption: Catalytic cycle for the Palladium-catalyzed Miyaura borylation reaction.
The use of a pinacol ester [ArB(pin)] is advantageous as it provides a stable, yet reactive, intermediate that is generally easier to handle and purify than the free boronic acid.[10]
Detailed Experimental Protocol
Materials and Equipment
| Reagent / Material | CAS No. | Formula | Purity | Supplier Example |
| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | C₈H₇BrO₂ | ≥97% | Sigma-Aldrich, Fisher Scientific |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | C₁₂H₂₄B₂O₄ | ≥98% | Sigma-Aldrich |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | C₃₄H₂₈Cl₂FeP₂Pd | ≥98% | Sigma-Aldrich |
| Potassium Acetate (KOAc) | 127-08-2 | C₂H₃KO₂ | ≥99%, anhydrous | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 2 M solution | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | - | - |
| Equipment | ||||
| Three-neck round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and hotplate | ||||
| Inert gas line (Argon or Nitrogen) | ||||
| Schlenk line or glovebox (recommended) | ||||
| Rotary evaporator | ||||
| Standard laboratory glassware |
Step-by-Step Synthesis Workflow
dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} enddot Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylbenzoic acid (Boronate Ester Intermediate)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol), bis(pinacolato)diboron (14.2 g, 55.8 mmol, 1.2 equiv), and potassium acetate (13.7 g, 139.5 mmol, 3.0 equiv).
-
Expertise & Experience: Using a slight excess of the diboron reagent ensures complete consumption of the starting aryl bromide. The base is critical for the transmetalation step and a threefold excess is standard practice to drive the reaction to completion.[3]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (1.70 g, 2.33 mmol, 5 mol%). Then, add 100 mL of anhydrous 1,4-dioxane via cannula or syringe.
-
Expertise & Experience: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reliably reduced to the active Pd(0) species under these conditions. Anhydrous solvent is essential to prevent premature hydrolysis of the diboron reagent and potential side reactions.
-
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The mixture will become a dark, homogenous solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.
PART 2: Work-up and Hydrolysis
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (50 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Hydrolysis: To the crude boronate ester, add diethyl ether (100 mL) and 2 M HCl (100 mL). Stir the biphasic mixture vigorously at room temperature for 12-16 hours.
-
Trustworthiness: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, ensuring complete hydrolysis of the pinacol ester to the desired boronic acid.
-
PART 3: Purification and Isolation
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their polarity.[10]
-
Primary Method (Recrystallization): The most effective method for this compound is often recrystallization. Dissolve the crude solid in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]
-
Alternative Method (Acid-Base Extraction): If impurities persist, an acid-base wash can be effective.[12][13] Dissolve the crude material in an organic solvent like diethyl ether and extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid salt will move to the aqueous layer. Wash the aqueous layer with ether to remove non-acidic impurities. Then, carefully re-acidify the aqueous layer with 2 M HCl until the product precipitates out.
-
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 40-50 °C to a constant weight. The final product should be a white to off-white solid.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
4-Bromo-3-methylbenzoic acid: Causes skin, eye, and respiratory irritation.[14][15][16] Avoid inhalation of dust.
-
Palladium Catalysts: May cause skin sensitization. Handle with care.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use only in a fume hood and avoid exposure.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[17] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[18] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Spills: Absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste.[15]
References
- Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: American Chemical Society URL:[Link]
- Title: Process for purification of boronic acid and its derivatives Source: Google Patents URL
- Title: Purification of boronic acids? Source: Reddit (r/chemistry) URL:[Link]
- Title: How to purify boronic acids/boronate esters?
- Title: A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source: ResearchG
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up Source: YouTube URL:[Link]
- Title: 4-Bromo-3-methylbenzoic acid Source: PubChem URL:[Link]
- Title: 4-Bromo-3-methylbenzoic acid, 98% Source: Ottokemi URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PMC - NIH URL:[Link]
- Title: Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL:[Link]
- Title: 2-bromo-3-methylbenzoic acid Source: Organic Syntheses Procedure URL:[Link]
- Title: Design and discovery of boronic acid drugs Source: PubMed URL:[Link]
- Title: 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists Source: Ningbo Innopharmchem URL:[Link]
- Title: 4-Bromo-3-methylbenzoic acid - Risk and Safety Source: ChemBK URL:[Link]
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Purification of 4-Borono-3-methylbenzoic Acid: Principles, Protocols, and Expert Insights
An Application Note and Protocol Guide for Researchers
Abstract
4-Borono-3-methylbenzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount, as contaminants can lead to low yields, side reactions, and difficulties in the purification of the final products. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in its unique physicochemical properties. We present detailed, step-by-step protocols for recrystallization, acid-base extraction, and column chromatography, explaining the scientific rationale behind each strategic choice. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for demanding applications.
Introduction: The Importance of Purity
This compound (IUPAC: 4-(dihydroxyboranyl)-3-methylbenzoic acid) possesses two key functional groups: a carboxylic acid and a boronic acid. This dual reactivity makes it an invaluable synthon for creating complex molecular architectures. However, the boronic acid moiety is susceptible to dehydration, forming cyclic anhydrides known as boroxines, which are a common and often problematic impurity. Furthermore, residual starting materials or by-products from its synthesis can interfere with subsequent reactions.
Achieving high purity (typically >98%) is therefore not merely a matter of good practice but a critical prerequisite for reproducible and successful synthetic outcomes. This guide explores the principal methods to purify this compound, leveraging its distinct acidic properties and solubility profile.
Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and potential contaminants.
2.1. Physicochemical Data
The compound's structure, featuring both a Lewis acidic boronic acid group and a Brønsted-Lowry acidic carboxylic acid group, dictates its behavior in different chemical environments.
| Property | Value | Source |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 158429-66-4 | [1] |
| pKa (Carboxylic Acid) | ~4 | [2] |
| pKa (Boronic Acid) | ~8-10 | [3] |
Note: pKa values are estimated based on structurally similar compounds, 4-bromo-3-methylbenzoic acid and general boronic acids. The carboxylic acid is significantly more acidic than the boronic acid.
2.2. Common Impurities
The primary impurities encountered depend on the synthetic route but typically include:
-
Boroxines: Cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. These are often in equilibrium with the boronic acid form.
-
Starting Materials: Unreacted precursors from the borylation step.
-
Homocoupling Products: Dimers of the starting materials.
-
De-boronated Species: 3-methylbenzoic acid, resulting from protodeboronation.
Purification Methodologies
Three primary techniques are recommended for the purification of this compound: Recrystallization, Acid-Base Extraction, and Column Chromatography. The choice of method depends on the nature of the impurities, the required scale, and the desired final purity.
Method 1: Recrystallization
Principle: This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at varying temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
Expertise & Experience: The key to successful recrystallization is solvent selection. Given the polar nature of both acidic functional groups, polar protic solvents or aqueous mixtures are often effective. For benzoic acids, hot water is a classic recrystallization solvent.[4] However, for boronic acids, prolonged heating in water can promote decomposition. A mixed solvent system, such as ethanol/water or acetone/water, often provides the ideal solubility profile.
Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Dilution: While hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. If insoluble impurities are present, perform a hot gravity filtration at this stage.[4]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold water or a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum. Avoid high temperatures to prevent boroxine formation.
Visualization of Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Method 2: Acid-Base Extraction
Principle: This is a highly effective liquid-liquid extraction technique that separates compounds based on their differing acidities. By manipulating the pH of the aqueous phase, the ionization state of the target compound can be controlled, allowing it to be selectively moved from an organic solvent into an aqueous layer, leaving neutral or less acidic impurities behind.
Trustworthiness: This method is self-validating due to the distinct pKa difference between the carboxylic acid (~4) and the boronic acid (~8-10). A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid but not the boronic acid or weakly acidic impurities like phenols. A stronger base like sodium hydroxide (NaOH) will deprotonate both.[5][6][7] This provides a powerful tool for selective separation.
Protocol: Selective Extraction using Sodium Bicarbonate
-
Dissolution: Dissolve the crude product in an organic solvent in which it is soluble, such as ethyl acetate (EtOAc) or diethyl ether, in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of this compound will be in the bottom aqueous layer. Drain the aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous extracts with a fresh portion of ethyl acetate to remove any co-extracted neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2-3. The pure this compound will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.[8]
Visualization of Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
Method 3: Column Chromatography
Principle: This method separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase that is passed through it. Compounds with stronger interactions with the stationary phase move more slowly.
Authoritative Grounding: Boronic acids are notoriously challenging to purify via standard silica gel chromatography. Their Lewis acidic nature leads to strong interactions with the silanol groups on the silica surface, often resulting in significant peak tailing and poor recovery.[9] A common and effective strategy to mitigate this is to add a small amount of a competitive binder, like acetic acid, to the eluent. An even more advanced technique involves pre-treating the silica gel with boric acid to saturate the Lewis basic sites, thereby preventing over-adsorption of the target compound.[10][11]
Protocol: Flash Chromatography on Silica Gel
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1) with 1% acetic acid added. The target compound should have an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10:1 Hexane:EtOAc:Acetic Acid) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Load the solution carefully onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, applying positive pressure. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), may be necessary to separate closely related impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Combine & Evaporate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. It may be necessary to perform an aqueous wash to remove the acetic acid from the eluent before final evaporation.
Summary of Techniques
| Technique | Principle | Ideal For | Pros | Cons |
| Recrystallization | Differential solubility | Removing impurities with different solubility profiles; final polishing step. | Scalable, cost-effective, can yield very high purity. | Solvent selection can be difficult; potential for product loss in filtrate. |
| Acid-Base Extraction | Differential pKa | Removing neutral or less/more acidic impurities. | High capacity, rapid, highly selective for acidic compounds. | Not effective for impurities with similar pKa; requires solvent use. |
| Column Chromatography | Differential adsorption | Separating complex mixtures and impurities with similar properties. | High resolution, applicable to a wide range of compounds. | Can be tedious, requires significant solvent, boronic acids can be problematic on silica.[9] |
References
- Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Chemistry Stack Exchange User Discussion. (2023). Challenging purification of organoboronic acids.
- TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube.
- Patel, H. P., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
- Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry.
- Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry.
- Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- ChemBK. (2024). 4-Bromo-3-methylbenzoic acid.
Sources
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- 11. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Scalable Synthesis of 4-Borono-3-methylbenzoic Acid for Pharmaceutical and Materials Science Applications
Introduction: The Significance of 4-Borono-3-methylbenzoic Acid
This compound, also known as 4-carboxy-2-methylphenylboronic acid, is a pivotal bifunctional organoboron compound.[1] Its unique structure, featuring both a carboxylic acid and a boronic acid group on a substituted phenyl ring, renders it an invaluable building block in modern organic synthesis. It is extensively utilized in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions, a cornerstone of drug discovery and materials science.[2] The presence of the methyl group provides steric and electronic modulation, while the carboxylic acid moiety offers a handle for further functionalization, such as amide bond formation.
This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound. The methodology is designed for robustness, high yield, and operational safety, addressing the common challenges encountered when transitioning from bench-scale to multi-kilogram production. We will delve into the causality behind critical process parameters, from reaction initiation to final product purification, ensuring a self-validating and reproducible system for researchers and process chemists.
Synthetic Strategy and Mechanism
The selected synthetic route proceeds via a lithium-halogen exchange on the readily available starting material, 4-bromo-3-methylbenzoic acid, followed by borylation with a trialkyl borate. This method is highly efficient and adaptable for large-scale operations.
Overall Reaction Scheme:
4-Bromo-3-methylbenzoic acidAryllithium Intermediatethis compound
Mechanistic Rationale:
The core of this synthesis is the generation of a highly reactive aryllithium intermediate.
-
Deprotonation & Lithium-Halogen Exchange: The process begins with the addition of two equivalents of an organolithium reagent, typically n-butyllithium (n-BuLi). The first equivalent acts as a base, deprotonating the acidic proton of the carboxylic acid to form a lithium carboxylate. This step is crucial as it protects the carboxylic acid group from subsequent nucleophilic attack. The second equivalent of n-BuLi then engages in a low-temperature lithium-halogen exchange with the aryl bromide, replacing the bromine atom with lithium to form the key aryllithium species.
-
Borylation: The aryllithium intermediate is a potent nucleophile. It attacks the electrophilic boron atom of the triisopropyl borate, forming a tetracoordinate boronate complex.
-
Hydrolysis (Work-up): The final step involves an acidic work-up. The addition of aqueous acid hydrolyzes the boronate ester, liberating the desired this compound, which typically precipitates from the reaction mixture due to its lower solubility in the mixed organic-aqueous medium.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a 100-gram scale synthesis. All operations involving air- or moisture-sensitive reagents must be performed under an inert atmosphere (Nitrogen or Argon).
Reagents and Equipment
| Reagent / Material | CAS Number | Grade | Quantity | Supplier Example |
| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | >98% | 100.0 g (0.465 mol) | Sigma-Aldrich, TCI |
| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in hexanes | 390 mL (0.977 mol) | Albemarle, Sigma-Aldrich |
| Triisopropyl borate | 5419-55-6 | >98% | 120 mL (104.4 g, 0.555 mol) | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | <50 ppm H₂O | 1.5 L | Acros Organics, J.T.Baker |
| Hydrochloric Acid (HCl) | 7647-01-0 | 2 M aqueous solution | ~1.0 L | Fisher Scientific |
| Hexanes | 110-54-3 | ACS Grade | 500 mL | VWR |
| Equipment | ||||
| 5 L Jacketed Glass Reactor | 1 | |||
| Overhead Mechanical Stirrer | 1 | |||
| Temperature Probe (Thermocouple) | 1 | |||
| Addition Funnel (Pressure-Equalizing) | 2 | |||
| Inert Gas Inlet (N₂/Ar) | 1 | |||
| Low-Temperature Circulator/Bath | 1 | |||
| Büchner Funnel & Filter Flask | 1 set | |||
| Vacuum Oven | 1 |
Step-by-Step Procedure
-
Reactor Setup & Inerting:
-
Assemble the 5 L reactor system, ensuring all glassware is oven-dried and cooled under a stream of nitrogen.
-
Equip the reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and two addition funnels.
-
Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
-
Charge and Dissolution:
-
Charge the reactor with 4-Bromo-3-methylbenzoic acid (100.0 g).
-
Add anhydrous tetrahydrofuran (THF, 1.0 L) via cannula or the addition funnel.
-
Stir the mixture at ambient temperature (20-25 °C) until all solids are dissolved.
-
-
Cooling and Lithiation:
-
Cool the reactor contents to -78 °C using a low-temperature bath (e.g., dry ice/acetone or a circulator). Causality: This low temperature is critical to prevent side reactions, such as ortho-lithiation or reaction with the THF solvent, and to control the highly exothermic addition of n-BuLi.
-
Slowly add n-Butyllithium (2.5 M in hexanes, 390 mL) dropwise via an addition funnel over 90-120 minutes.
-
Maintain the internal temperature below -70 °C throughout the addition. A slight exotherm will be observed.
-
After the addition is complete, allow the resulting slurry to stir at -78 °C for an additional 60 minutes to ensure complete lithium-halogen exchange.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, add triisopropyl borate (120 mL) dropwise via the second addition funnel over approximately 45-60 minutes.
-
Ensure the internal temperature does not rise above -65 °C.
-
Once the addition is complete, stir the reaction mixture at -78 °C for another 30 minutes, then allow it to warm slowly to 0 °C over 2 hours.
-
-
Quenching and Precipitation:
-
Carefully and slowly quench the reaction by adding 2 M aqueous HCl (~1.0 L) via the addition funnel. Safety Note: This is a highly exothermic process that generates gas (butane). The addition must be slow, with vigorous stirring and efficient cooling to keep the internal temperature below 20 °C.
-
Continue adding the HCl solution until the pH of the aqueous layer is between 1 and 2 (check with pH paper).
-
Upon acidification, the product will precipitate as a white solid. Stir the resulting slurry vigorously for 30 minutes at room temperature.
-
-
Isolation and Washing:
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water (2 x 250 mL) and then cold hexanes (2 x 250 mL). Causality: The water wash removes inorganic salts (LiCl, LiBr), while the hexane wash removes non-polar organic impurities like biphenyl.
-
Press the cake as dry as possible on the filter.
-
-
Drying:
-
Transfer the white solid to a drying dish and dry in a vacuum oven at 50-60 °C until a constant weight is achieved (typically 12-24 hours).
-
Expected Yield: 70-85 g (84-102% of theoretical, often contains residual water or boric acid). Purity (crude): >95%.
-
Purification (Recrystallization)
If higher purity is required, the crude product can be recrystallized.
-
Dissolve the crude solid in a minimal amount of hot (80-90 °C) solvent, such as a mixture of acetone and water (e.g., 10:1 v/v).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield (post-recrystallization): 85-95% recovery. Purity: >99%.
Experimental Workflow Diagram
Caption: Process flow diagram for the scale-up synthesis of this compound.
Safety and Scale-Up Considerations
Scaling up organometallic reactions requires stringent safety protocols and an understanding of process engineering principles.
-
Handling Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and protic solvents. It must be handled under an inert atmosphere using appropriate cannulation or syringe techniques. All personnel must be trained in its safe handling.[3][4]
-
Thermal Management: The lithiation and quenching steps are significantly exothermic. On a large scale, a jacketed reactor with an efficient cooling system is mandatory to dissipate heat and prevent thermal runaway. The rate of addition of reagents must be strictly controlled by the cooling capacity of the system.
-
Personal Protective Equipment (PPE): At all times, personnel must wear flame-retardant lab coats, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile base layer with neoprene or butyl rubber outer layer).[5][6]
-
Waste Disposal: Boronic acid waste and organolithium quench solutions should be disposed of according to local environmental regulations. Never mix boronic acid waste with strong oxidizers.[5]
-
Gas Evolution: Both the lithiation (butane) and quenching (butane) steps evolve flammable gases. The reaction must be conducted in a well-ventilated fume hood or a walk-in hood designed for large-scale reactions to prevent the accumulation of flammable vapors.[4]
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Peaks consistent with this compound |
| LC-MS | Purity > 99% (by area) | > 99.5% |
| Melting Point | 256-263 °C | 260-262 °C[7] |
| Residual Solvents | Per ICH guidelines | <0.1% THF, <0.3% Hexanes |
Conclusion
This application note details a validated and scalable protocol for the synthesis of this compound. By carefully controlling reaction temperature, reagent addition rates, and employing rigorous safety procedures, this method provides a reliable pathway to produce high-purity material suitable for demanding applications in pharmaceutical and materials science research and development. The emphasis on the rationale behind critical process steps provides the user with the necessary insights to adapt and troubleshoot the synthesis at various scales.
References
- Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? [Online].
- Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Online].
- Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe handling of boranes at scale. Organic Process Research & Development, 10(6), 1292-1295.
- ChemBK. (2024). 4-Bromo-3-methylbenzoic acid. [Online].
- Ramdani, M. E., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2763.
- Organic Syntheses. (n.d.). Reduction of Carboxylic Acids to Alcohols using Borane-Ammonia. [Online].
- CymitQuimica. (n.d.). Benzoic acid, 4-borono-3-methyl-. [Online].
- ChemBK. (2024). (4-Methylphenyl)Boronic Acid. [Online].
Sources
- 1. Benzoic acid, 4-borono-3-methyl- | CymitQuimica [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. laballey.com [laballey.com]
- 7. chembk.com [chembk.com]
Topic: Mechanistic Studies of 4-Borono-3-methylbenzoic Acid in Cross-Coupling Reactions
An Application Note and Protocol Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Borono-3-methylbenzoic Acid
This compound is a versatile bifunctional reagent that has garnered significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a boronic acid, a carboxylic acid, and a methyl group on an aromatic ring, offers multiple points for molecular elaboration. Boronic acids are cornerstone reagents in modern medicinal chemistry, with several FDA-approved drugs, including Bortezomib and Vaborbactam, incorporating this moiety to achieve their therapeutic effects.[2][3] The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form critical carbon-carbon bonds.[1][4]
This guide provides an in-depth analysis of the reaction mechanisms involving this compound, with a focus on the Suzuki-Miyaura coupling. We will explore the causality behind experimental choices, present detailed protocols for reaction monitoring and synthesis, and offer insights grounded in established chemical principles to empower researchers in their drug discovery and development endeavors.
Part 1: The Suzuki-Miyaura Coupling Mechanism: A Deep Dive
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[4][5] The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the key intermediates and the dual-pathway hypothesis for transmetalation.
Oxidative Addition
The cycle begins with the active Pd(0) catalyst (A) undergoing oxidative addition with an organohalide (R¹-X). This step involves the insertion of the palladium atom into the R¹-X bond, forming a Pd(II) intermediate (B).[4] The rate of this step is dependent on the halide (I > Br > Cl) and the electronic nature of the R¹ group. For vinyl halides, this addition proceeds with retention of stereochemistry.[4]
Transmetalation: The Critical Role of the Base
Transmetalation is the step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. A crucial insight is that neutral three-coordinate boron species are generally not nucleophilic enough to transmetalate efficiently.[8] Activation by a base is required to form a more nucleophilic four-coordinate "ate" complex (boronate, D).[6][8]
The precise mechanism of this base-promoted step has been a subject of extensive study, leading to two primary hypotheses.[8]
-
The Boronate Pathway (Pathway A): The base first reacts with the boronic acid to form the boronate complex [R²-B(OH)₃]⁻. This activated species then reacts with the R¹-Pd(II)-X complex to transfer the R² group.[8]
-
The Oxo-Palladium Pathway (Pathway B): The base (e.g., OH⁻) first displaces the halide on the palladium complex (B) to form an R¹-Pd(II)-OH intermediate (C). This hydroxo-palladium species is more electrophilic and reacts with the neutral boronic acid. Kinetic studies by Hartwig and others suggest this pathway is often kinetically favored.[8]
Expert Insight: For this compound, the choice of base is particularly critical. The molecule possesses an acidic carboxylic acid group (pKa ≈ 4-5) in addition to the Lewis acidic boronic acid group (pKa ≈ 8-9). A strong base like NaOH or K₂CO₃ will deprotonate both sites. The resulting carboxylate can influence solubility and potentially coordinate to the palladium center, affecting catalytic activity. Using a milder base like KF might be advantageous in substrates sensitive to strong bases.[6]
Reductive Elimination
The final step is reductive elimination from the dialkylpalladium(II) intermediate (E), where the two organic groups (R¹ and R²) couple to form the new C-C bond of the final product. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7] This step is typically fast and irreversible.
Part 2: Analytical Protocols for Mechanistic Studies
Studying the reaction mechanism requires robust analytical methods to monitor the consumption of reactants and the formation of intermediates and products over time. The analysis of boronic acids and their esters can be challenging due to their propensity for on-column hydrolysis in typical reverse-phase HPLC conditions.[9][10]
Workflow for Kinetic Analysis
Caption: A generalized workflow for conducting kinetic studies of a Suzuki-Miyaura coupling reaction.
Protocol: UPLC-MS Monitoring of a Suzuki Coupling Reaction
This protocol describes a high-throughput method for analyzing the progress of a Suzuki coupling reaction involving this compound.[11]
Objective: To quantify the concentrations of the starting materials and the product over time.
Instrumentation and Columns:
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: Electrospray Ionization (ESI) detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm. Using a column with low silanol activity is critical to minimize on-column hydrolysis of the boronic acid.[9][10]
Mobile Phase & Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), an aryl bromide (e.g., 4-bromoanisole, 1.1 eq), Pd catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq), and base (e.g., K₂CO₃, 2.5 eq) in a solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Initiation: Place the vial in a pre-heated block (e.g., 100 °C) and begin stirring. This marks time zero (t=0).
-
Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (~10 µL) of the reaction mixture using a syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a pre-weighed HPLC vial containing a known volume (~1 mL) of a suitable diluent (e.g., 50:50 Acetonitrile/Water with 0.1% formic acid) and an internal standard. The acid helps to stabilize the analytes.
-
Analysis: Vortex the vial and inject it into the UPLC-MS system.
-
Data Processing: Monitor the ions corresponding to the starting materials and the product. Integrate the peak areas and normalize them to the internal standard. Plot the concentration of each species against time to determine the reaction kinetics.
Part 3: Synthetic Protocol and Data Interpretation
This section provides a practical, preparative-scale protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Objective: To synthesize a biphenyl derivative using this compound.
Caption: Step-by-step workflow for the synthesis and purification of a biphenyl product via Suzuki coupling.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 179.96 | 5.0 | 899.8 mg |
| Bromobenzene | 157.01 | 5.5 | 0.57 mL |
| Pd(PPh₃)₄ | 1155.56 | 0.15 (3 mol%) | 173 mg |
| K₂CO₃ | 138.21 | 12.5 | 1.73 g |
| 1,4-Dioxane | - | - | 20 mL |
| Water | - | - | 5 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (899.8 mg, 5.0 mmol), potassium carbonate (1.73 g, 12.5 mmol), 1,4-dioxane (20 mL), and water (5 mL).
-
Degassing: Stir the mixture and bubble Argon gas through it for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add bromobenzene (0.57 mL, 5.5 mmol) and tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol) to the flask under a positive pressure of Argon.
-
Reaction: Heat the reaction mixture to 100 °C and allow it to reflux overnight (approx. 16 hours). Monitor the reaction progress by TLC or LCMS.
-
Workup: Cool the mixture to room temperature. Dilute with 50 mL of water. Carefully acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired product.
References
- Hall, D. G. (Ed.). (2005).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Chemists' Cookbook. (2025, March 29). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Cohen, R. D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS Open.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry.
- Kumar, A., Ng, T., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed. (2020). Design and discovery of boronic acid drugs.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 4-Borono-3-methylbenzoic Acid in Advanced Sensor Development
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Boronic Acids in Molecular Recognition
Boronic acids have emerged as a cornerstone in the design of synthetic receptors, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the foundation for a wide array of sensors for biologically and environmentally significant molecules, most notably carbohydrates like glucose.[2][3] The reversible nature of the boronate ester formation allows for dynamic and real-time monitoring of analyte concentrations.[2] Beyond diols, the Lewis acidic nature of the boron atom also facilitates interactions with other Lewis bases such as fluoride and cyanide ions, and boronic acid derivatives have been ingeniously designed to react with species like reactive oxygen species (ROS), expanding their application scope significantly.[4]
This document provides a detailed guide on the application of a specific, functionalized boronic acid, 4-Borono-3-methylbenzoic acid , as a versatile building block for the development of novel fluorescent and electrochemical sensors. The presence of both a boronic acid for molecular recognition and a carboxylic acid for versatile conjugation, along with a methyl group that can influence the electronic properties and steric environment of the recognition site, makes this molecule a particularly attractive candidate for creating tailored sensing platforms.
We will delve into the fundamental principles of boronic acid-based sensing, followed by detailed, illustrative protocols for the synthesis and application of sensors derived from this compound for both fluorescent and electrochemical detection of analytes.
Core Principles of Sensing with this compound
The sensing capabilities of this compound are rooted in the reactivity of its boronic acid moiety. In an aqueous environment, the boron atom exists in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized state. The binding of a diol, such as glucose, shifts this equilibrium towards the formation of a stable cyclic boronate ester, a process that is typically more favorable at physiological or slightly alkaline pH.[1] This binding event can be transduced into a measurable signal in several ways, two of the most common being fluorescence and electrochemical changes.
Fluorescent Sensing Mechanisms
Fluorescent sensors incorporating boronic acids often operate on the principle of photoinduced electron transfer (PET).[5] In a typical design, a fluorophore is covalently linked to the boronic acid derivative. In the absence of the target analyte, the electron-rich boronic acid can quench the fluorescence of the nearby fluorophore through PET. Upon binding to a diol, the electron density around the boron atom changes, which can inhibit the PET process and lead to a "turn-on" fluorescence response.[5]
The carboxylic acid group of this compound provides a convenient handle for conjugating it to a wide variety of fluorophores through standard amide bond formation chemistry. This allows for the rational design of sensors with tailored optical properties.
Electrochemical Sensing Mechanisms
In electrochemical sensing, this compound can be used to modify electrode surfaces.[1][6][7] The carboxylic acid group can be used for covalent attachment to electrode materials (e.g., glassy carbon, gold) that have been pre-functionalized with amine groups. When the modified electrode is exposed to a solution containing the target diol, the binding event at the surface can alter the electrochemical properties of the electrode. This change can be detected by techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), often by monitoring changes in the redox signal of a reporter molecule or by impedance changes at the electrode-solution interface.[1][8]
Illustrative Application 1: A Fluorescent "Turn-On" Sensor for Glucose
This section provides a hypothetical but scientifically robust protocol for the synthesis and application of a fluorescent glucose sensor using this compound as the recognition unit and a commercially available fluorophore.
Design Rationale
We will couple this compound with an amine-functionalized pyrene fluorophore (e.g., 1-aminopyrene). Pyrene is a well-characterized fluorophore with a long fluorescence lifetime and sensitivity to its local environment. The proximity of the boronic acid to the pyrene moiety is expected to lead to fluorescence quenching via a PET mechanism. Upon glucose binding, the formation of the boronate ester should disrupt this quenching, resulting in an increase in fluorescence intensity.
Workflow for Fluorescent Sensor Development
Caption: Workflow for the development and application of a fluorescent glucose sensor.
Detailed Protocol: Synthesis of a Pyrene-Based Glucose Sensor
Materials:
-
This compound
-
1-Aminopyrene
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester intermediate.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 1 equivalent of 1-aminopyrene in anhydrous DMF.
-
Slowly add the solution of the activated this compound to the 1-aminopyrene solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sensor molecule.
-
-
Characterization:
-
Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol: Glucose Sensing Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent like DMSO.
-
Prepare a series of glucose solutions of varying concentrations in PBS (pH 7.4).
-
-
Fluorescence Measurements:
-
In a series of cuvettes, add a fixed concentration of the sensor stock solution (e.g., to a final concentration of 10 µM) to the PBS buffer.
-
Add increasing concentrations of the glucose solutions to the cuvettes.
-
Incubate the solutions for a short period (e.g., 10-15 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set to an appropriate value for the pyrene fluorophore (e.g., ~340 nm), and the emission should be monitored over a suitable range (e.g., 360-500 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of glucose concentration.
-
From this plot, the detection limit and the linear sensing range can be determined. The binding constant (Ka) can be calculated by fitting the data to a suitable binding isotherm model.
-
| Parameter | Expected Outcome |
| Fluorescence Change | Increase in fluorescence intensity with increasing glucose concentration. |
| Optimal pH | ~7.4 |
| Potential Interferences | Other diol-containing molecules (e.g., fructose, galactose). |
Illustrative Application 2: An Electrochemical Sensor for Dopamine
This section outlines a protocol for the fabrication and use of an electrochemical sensor for dopamine, a catecholamine neurotransmitter that contains a cis-diol moiety.
Design Rationale
We will functionalize a glassy carbon electrode (GCE) with this compound. The carboxylic acid group will be used for covalent attachment to an amine-modified GCE surface. The boronic acid groups on the electrode surface will selectively capture dopamine from the sample solution. The captured dopamine can then be detected electrochemically due to its intrinsic redox activity.
Workflow for Electrochemical Sensor Fabrication and Use
Caption: Workflow for the fabrication and use of an electrochemical dopamine sensor.
Detailed Protocol: Electrode Modification
Materials:
-
Glassy carbon electrode (GCE)
-
This compound
-
Ethylenediamine
-
EDC/NHS
-
Acetonitrile
-
Phosphate buffer solution (PBS), pH 7.0
-
Alumina slurry for polishing
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE with alumina slurry on a polishing pad to a mirror finish.
-
Sonicate the electrode in ethanol and then in deionized water for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Amination of GCE:
-
Perform cyclic voltammetry on the cleaned GCE in a solution of ethylenediamine in acetonitrile to electrochemically graft amine groups onto the carbon surface.
-
-
Covalent Attachment of this compound:
-
Activate the carboxylic acid of this compound using EDC/NHS in a suitable buffer (e.g., MES buffer, pH 6.0) as described in the previous protocol.
-
Immerse the amine-functionalized GCE into the activated boronic acid solution and allow it to react for several hours at room temperature to form a stable amide linkage.
-
Rinse the modified electrode thoroughly with buffer and deionized water to remove any non-covalently bound molecules.
-
Protocol: Electrochemical Detection of Dopamine
-
Sample Incubation:
-
Immerse the functionalized GCE in a sample solution containing dopamine (prepared in PBS, pH 7.0) for a fixed period (e.g., 15-30 minutes) to allow for the capture of dopamine by the surface-bound boronic acid groups.
-
-
Electrochemical Measurement:
-
After incubation, rinse the electrode with PBS to remove any unbound dopamine.
-
Transfer the electrode to a clean electrochemical cell containing only PBS.
-
Perform differential pulse voltammetry (DPV) over a potential range that covers the oxidation potential of dopamine (e.g., 0.0 V to +0.6 V vs. Ag/AgCl).
-
-
Data Analysis:
-
The peak current of the dopamine oxidation signal will be proportional to the concentration of dopamine in the original sample.
-
A calibration curve can be constructed by measuring the DPV response for a series of standard dopamine solutions.
-
| Parameter | Expected Outcome |
| Electrochemical Signal | Anodic peak corresponding to the oxidation of dopamine. |
| Selectivity | The sensor should exhibit higher selectivity for dopamine over potential interferents that lack the catechol moiety, such as ascorbic acid. |
| Sensitivity | The detection limit will depend on the surface coverage of the boronic acid and the efficiency of dopamine capture. |
Conclusion and Future Perspectives
This compound represents a valuable and versatile platform for the development of sophisticated sensors. Its bifunctional nature allows for straightforward incorporation into both fluorescent and electrochemical sensing schemes. The protocols outlined in this document provide a foundational framework for researchers to design and fabricate novel sensors tailored to their specific analytical needs.
Future work could explore the use of this compound in the synthesis of more complex sensor architectures, such as functionalized nanoparticles for in-vivo imaging or integration into microfluidic devices for high-throughput screening. The principles and methodologies described herein offer a robust starting point for such innovations in the exciting and rapidly advancing field of chemical and biological sensing.
References
- A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (n.d.). MDPI.
- Discovery of boronic acid-based fluorescent probes targeting amyloid-beta plaques in Alzheimer's disease. (2016). PubMed.
- Lessons in Organic Fluorescent Probe Discovery. (n.d.). PubMed Central (PMC).
- Electrochemical sensing using boronic acids. (2015). University of Bath's research portal.
- Electrochemical sensing using boronic acids. (2015). PubMed.
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). PubMed Central (PMC).
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). PubMed Central (PMC).
- (PDF) Electrochemical Sensing using Boronic acids. (2015). ResearchGate.
- A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. (2019). bioRxiv.
- The development of photometric sensors for boronic acids. (n.d.). PubMed.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). PubMed Central (PMC).
- Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021). ACS Omega.
- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
- Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. (n.d.). MDPI.
- Electrochemical sensors based on metal oxide-boron nitride nanocomposites in the detection of biomolecules and toxic chemicals. (n.d.). ScienceDirect.
- Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. (2019). PubMed.
- Functionalized Nanomaterials as Tailored Theranostic Agents in Brain Imaging. (n.d.). MDPI.
- Functional Nanomaterials for Sensing and Detection. (n.d.). MDPI.
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- 1. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Borono-3-methylbenzoic Acid
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Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 4-Borono-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their coupling reactions involving this specific boronic acid. The unique electronic and steric properties of this compound can present challenges, and this guide provides in-depth, field-proven insights to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Answer: Low or no yield in the Suzuki coupling of this compound often points to a few critical parameters. A systematic check of the following is recommended:
-
Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[2]
-
Exclusion of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2][3]
-
Base Selection and Quality: The base is not just a simple activator; its choice is critical. For substrates with acidic protons like this compound, a careful selection is necessary to avoid unwanted acid-base reactions that can affect the catalytic cycle.[4] Ensure the base is of high purity, dry, and finely powdered for consistent results.[3]
-
Solvent Purity: Use anhydrous and degassed solvents.[2] Water content can lead to protodeboronation, a major side reaction that consumes your boronic acid.[2]
Question 2: I'm observing a significant amount of a byproduct that appears to be 3-methylbenzoic acid. What is causing this and how can I minimize it?
Answer: The formation of 3-methylbenzoic acid is a classic sign of protodeboronation . This is a common side reaction, especially with electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[2]
Here are strategies to mitigate protodeboronation:
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, stronger bases can also accelerate protodeboronation.[5] Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions: Water is a primary proton source for this side reaction. While some Suzuki protocols use aqueous base solutions, switching to anhydrous conditions with a suitable base can significantly reduce protodeboronation.[2]
-
Reaction Time and Temperature: Minimize exposure to conditions that favor protodeboronation. Shorter reaction times and lower temperatures can be beneficial, provided the main coupling reaction proceeds at a reasonable rate.[2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[2]
Question 3: My starting materials are not fully consumed, even after extended reaction times. How can I improve the reaction conversion?
Answer: Incomplete conversion suggests a sluggish reaction rate or catalyst deactivation. Here are some troubleshooting steps:
-
Increase Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[2] If your reaction is slow at a lower temperature (e.g., 80°C), a moderate increase may improve the yield. However, be cautious as excessive heat can lead to catalyst decomposition.[2]
-
Efficient Stirring: Ensure vigorous stirring, especially in heterogeneous mixtures, to maintain a homogenous reaction environment and facilitate the interaction of all components.[2][3]
-
Catalyst and Ligand Choice: The combination of the palladium source and ligand is crucial. For challenging substrates, consider using more active catalyst systems. Bulky, electron-rich phosphine ligands like XPhos and SPhos, often used in palladacycle precatalysts, are known to be highly effective for difficult couplings.[6]
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.[7] Polar aprotic solvents like DMF, dioxane, or THF, often in combination with water, are commonly used.[8][9] The choice of solvent can impact the solubility of reagents and the stability of catalytic intermediates.[7][10]
Question 4: Purification of my final product is difficult due to the presence of closely-related impurities. What strategies can I employ for a cleaner reaction and easier purification?
Answer: Purification challenges often stem from side reactions occurring during the coupling. Addressing the root causes of these side reactions is the best approach.
-
Minimize Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (homocoupling) is a common side reaction, often exacerbated by the presence of oxygen.[1] Rigorous degassing and maintaining an inert atmosphere are critical.
-
Acid-Base Workup: Given that your product is a carboxylic acid, you can leverage its acidic nature for purification. After the reaction, an acid-base extraction can help separate your product from neutral impurities.
-
Chromatography Optimization: If column chromatography is necessary, carefully select the solvent system to achieve better separation of your product from impurities.
-
Protecting the Carboxylic Acid: To avoid potential complications arising from the free carboxylic acid, such as catalyst inhibition or solubility issues, consider protecting it as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a boronate species. This activation increases the nucleophilicity of the organic group on the boron atom, facilitating the transmetalation step with the palladium complex.[5][12]
Q2: Which palladium catalyst is best for coupling this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner (the aryl halide). However, for substrates that may be less reactive, modern catalysts with bulky, electron-rich phosphine ligands, such as those found in Buchwald-Hartwig-type palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G2), often provide superior results with lower catalyst loadings and under milder conditions compared to traditional catalysts like Pd(PPh₃)₄.[6]
Q3: How does the solvent affect the reaction?
A3: The solvent can have a profound impact on the Suzuki coupling.[7][13] It influences the solubility of the reactants, the stability of the catalyst, and the rate of the reaction steps.[7][14] Polar aprotic solvents are generally preferred.[8] The addition of water as a co-solvent can sometimes accelerate the reaction, but as discussed earlier, it can also promote protodeboronation.[2][8]
Q4: Can I use an aryl chloride as a coupling partner with this compound?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[12] To achieve successful coupling with aryl chlorides, more reactive catalyst systems, often employing bulky N-heterocyclic carbene (NHC) or electron-rich phosphine ligands, and potentially higher reaction temperatures are required.[5][15]
Data Presentation: Recommended Reaction Parameters
The following table provides a starting point for optimizing your Suzuki coupling reaction. These are general guidelines, and empirical optimization for your specific substrates is always recommended.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G2 (1-2 mol%) | Pd(PPh₃)₄ is a classic choice, but modern palladacycles offer higher activity.[6] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Milder bases are preferred to minimize protodeboronation.[2] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1) | A mixture of a polar aprotic solvent and water is common.[16] Adjust the ratio to balance reactivity and minimize side reactions. |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing catalyst deactivation and homocoupling.[1][2] |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general procedure that can be adapted for your specific needs.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (e.g., K₃PO₄, 2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 4:1 dioxane/water).[2] Bubble the inert gas through the solution for another 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[2]
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS.[1] Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11). (URL: [Link])
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). (URL: [Link])
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (URL: [Link])
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed. (2017-09-13). (URL: [Link])
- The effect of different solvents on the Suzuki coupling reac- tion a - ResearchG
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (URL: )
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (URL: )
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (URL: [Link])
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (URL: [Link])
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchG
- Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Form
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025-03-29). (URL: [Link])
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - SciSpace. (2023-01-29). (URL: [Link])
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids - Benchchem. (URL: )
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid - Benchchem. (URL: )
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchG
- Why can't I achieve good yields for this Suzuki reaction?
- Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. (2021-12-29). (URL: [Link])
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011-10-03). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
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- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. scispace.com [scispace.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Preventing Deboronation of 4-Borono-3-methylbenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the unwanted deboronation of 4-Borono-3-methylbenzoic acid during cross-coupling reactions. Our focus is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to optimize your reactions for higher yields and purity.
Part 1: Understanding the Challenge: The "Why" of Deboronation
Before troubleshooting, it is crucial to understand the fundamental chemistry of the problem. Deboronation, specifically protodeboronation, is a common and often frustrating side reaction that plagues many palladium-catalyzed cross-couplings, including the widely used Suzuki-Miyaura reaction.[1]
FAQ 1: What is protodeboronation and why is it a significant problem?
Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1] In the context of a Suzuki-Miyaura coupling with this compound, this side reaction converts your key building block into the undesired byproduct, 3-methylbenzoic acid.
This process is highly problematic for two primary reasons:
-
Reduced Yield: Every molecule of boronic acid that undergoes deboronation is a molecule that cannot participate in the desired cross-coupling reaction, leading to a direct reduction in the yield of your target compound.
-
Purification Complexity: The resulting byproduct, 3-methylbenzoic acid, often has similar physical properties to the desired product, complicating purification efforts and potentially requiring additional chromatographic steps.
The mechanism of protodeboronation is highly dependent on reaction conditions, particularly pH.[1] Both acid-catalyzed and base-catalyzed pathways exist. In the context of Suzuki coupling, which employs a base, the base-catalyzed pathway is of primary concern. This process involves the formation of a boronate species, which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1]
FAQ 2: What specific factors promote the deboronation of this compound?
The propensity for an arylboronic acid to undergo protodeboronation is influenced by a combination of its intrinsic electronic and steric properties and the external reaction conditions. For this compound, the presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group creates a nuanced electronic environment. However, the primary drivers of deboronation are the reaction parameters you control.
| Factor | Impact on Deboronation | Causality & Rationale |
| pH / Base Strength | High Impact | Strong bases (e.g., NaOH, KOH) and high pH (>10) significantly accelerate protodeboronation by increasing the concentration of the more reactive arylboronate anion.[2] |
| Temperature | High Impact | Elevated temperatures increase the rate of most chemical reactions, including the undesired deboronation pathway.[3] Minimizing heat can favor the desired coupling. |
| Presence of Water | High Impact | Water acts as the primary proton source for protodeboronation in base-catalyzed reactions.[1] Anhydrous or low-water conditions are highly beneficial. |
| Reaction Time | Medium Impact | Prolonged exposure to harsh reaction conditions after the main reaction is complete provides more opportunity for the boronic acid to decompose. |
| Catalyst Activity | Medium Impact | An inefficient or slow catalyst system allows more time for the boronic acid to degrade before it can participate in the catalytic cycle.[3] |
| Oxygen | Low-to-Medium Impact | While protodeboronation is the main concern, oxidative degradation of boronic acids can also occur, particularly in biological contexts or with certain catalyst systems. |
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section is designed to provide actionable solutions to common experimental observations.
Scenario 1: My reaction shows significant formation of 3-methylbenzoic acid alongside my desired product.
This is a classic symptom of protodeboronation. The key is to adjust conditions to ensure the rate of the Suzuki coupling significantly outpaces the rate of deboronation.
Step 1: Diagnose the Issue
Confirm the identity of the byproduct as 3-methylbenzoic acid.
-
High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating method to separate the starting material, desired product, and the 3-methylbenzoic acid byproduct.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify the characteristic signals of 3-methylbenzoic acid in your crude reaction mixture. ¹¹B NMR can also be used to monitor the disappearance of the boronic acid signal.[4]
Step 2: Optimize Reaction Conditions
If deboronation is confirmed, systematically modify your reaction conditions. The following table contrasts problematic conditions with recommended, more robust alternatives.
| Parameter | Problematic Condition (High Deboronation Risk) | Recommended Condition (Low Deboronation Risk) |
| Base | Strong, soluble bases (NaOH, KOH, Cs₂CO₃ in water) | Weaker, often heterogeneous bases (K₃PO₄, K₂CO₃, KF)[3][5] |
| Solvent | Protic solvents or aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous solvents (e.g., Toluene, THF, DME)[2][3] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C or even room temp.)[3][6] |
| Catalyst System | Standard catalysts (e.g., Pd(PPh₃)₄) which may be slow | Highly active precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos) to accelerate coupling[3] |
FAQ 3: Can deboronation happen during workup and purification?
Yes, this is a frequently overlooked issue. Standard aqueous workups involving strong acids or bases can easily cause deboronation of any unreacted starting material.
-
Acidic Workup: Protonolysis of the C-B bond can be catalyzed by strong acids.
-
Basic Workup: Using strong bases during extraction can lead to base-catalyzed deboronation.
Recommended Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash gently with a neutral or mildly basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or brine, avoiding strong acids or bases.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
FAQ 4: How should I store this compound to ensure its stability?
Boronic acids can degrade over time if not stored properly. While generally stable, they are sensitive to moisture and, to a lesser extent, heat and light.[7]
-
Temperature: Store at low temperatures, typically 2-8 °C. For long-term storage, -20 °C is recommended.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture.
-
Container: Use a tightly sealed container and consider storing it inside a desiccator to provide an extra layer of protection against humidity.
Part 3: Advanced Preventative Strategies
For particularly challenging substrates or when maximum yield is critical, proactive strategies are superior to reactive troubleshooting. The most effective strategy is to modify the boronic acid itself.
Strategy 1: Conversion to a Boronic Ester
Boronic esters, such as pinacol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[9] They act as a "slow-release" source of the boronic acid under the reaction conditions or can, in some cases, participate directly in the catalytic cycle under anhydrous conditions.[2][5]
Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylbenzoic acid
This protocol provides a general method for the esterification of this compound with pinacol.
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.1 equiv), and a drying agent such as anhydrous magnesium sulfate (MgSO₄, 1.5 equiv).
-
Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF).
-
Reaction: Stir the suspension under an inert atmosphere (e.g., Argon) at room temperature for 24 hours.
-
Workup: Filter off the solids (MgSO₄). Concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified further by recrystallization or careful column chromatography.
Strategy 2: Anhydrous Suzuki-Miyaura Coupling
Recent advances have enabled highly efficient Suzuki-Miyaura couplings under completely anhydrous conditions. This approach fundamentally prevents protodeboronation by eliminating the requisite proton source (water). These methods are designed to be used with boronic esters.
Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling using Potassium Trimethylsilanolate (TMSOK)
This state-of-the-art protocol is highly effective for sensitive substrates.[1][2][3][10][11]
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.2 equiv), the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-2 mol%), and the ligand to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DME or THF). Then, add a solution of potassium trimethylsilanolate (TMSOK, 1.4 equiv) in THF. TMSOK is a soluble, non-nucleophilic base ideal for these conditions.[1][10]
-
Reaction Execution: Seal the vessel and stir the homogeneous mixture at room temperature or with gentle heating (e.g., 40-60 °C). These reactions are often very rapid, sometimes reaching completion in under an hour.[1]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS, checking for the consumption of the starting materials.
-
Workup: Upon completion, perform a non-aqueous quench (e.g., with a small amount of saturated NH₄Cl solution) followed by a standard extractive workup.
By understanding the mechanisms of deboronation and proactively applying these advanced strategies, researchers can significantly improve the outcome of their synthetic campaigns involving this compound and other sensitive boronic acid derivatives.
References
- Wikipedia. (n.d.). Protodeboronation.
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Yuan, Z., et al. (2023).
- Organic Chemistry Portal. (n.d.). Protodeboronation.
- Noonan, G., & Leach, A. G. (2015).
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, A. W., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?
- Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Lab Alley. (n.d.). How to Store Boric Acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-Hydroxymethylphenylboronic acid pinacol ester | C13H19BO3 | CID 44118236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]
- 11. researchgate.net [researchgate.net]
improving solubility of 4-Borono-3-methylbenzoic acid in organic solvents
Technical Support Center: 4-Borono-3-methylbenzoic Acid Solubility Guide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best initial solvents to try?
A1: Arylboronic acids, like this compound, exhibit variable solubility depending on the solvent's polarity and its ability to engage in hydrogen bonding. Generally, polar aprotic solvents are a good starting point.
-
High to Moderate Solubility: Ethers (like THF, 1,4-dioxane, and diethyl ether) and ketones (such as acetone and 3-pentanone) are often effective.[1][2] These solvents can solvate the boronic acid group without causing significant dehydration to the less soluble boroxine anhydride.[3][4]
-
Moderate Solubility: Chlorinated solvents like chloroform can also be used, though solubility might be lower compared to ethers and ketones.[1][2]
-
Poor Solubility: Non-polar hydrocarbon solvents such as methylcyclohexane or hexane are generally poor choices for dissolving boronic acids.[1][2]
It's important to note that the presence of both a carboxylic acid and a boronic acid group on the same molecule introduces a complex solubility profile. The carboxylic acid moiety increases polarity, while the methyl group adds some lipophilicity.
Q2: My reaction requires a non-polar solvent, but this compound won't dissolve. What can I do?
A2: This is a common challenge, particularly in cross-coupling reactions where a non-polar solvent might be preferred for the other coupling partner. Here are a few strategies:
-
Co-solvency: Introduce a small amount of a polar aprotic co-solvent in which the boronic acid is highly soluble. This can significantly increase the overall solubility of the compound in the bulk non-polar solvent.[5][6] For example, adding a small volume of THF or DMF to a toluene-based reaction can be effective.
-
Esterification of the Boronic Acid: Convert the boronic acid to a boronate ester, such as a pinacol ester. Boronate esters are generally more soluble in a wider range of organic solvents, including non-polar ones, compared to their parent boronic acids.[1][2][4] This is a common strategy to improve solubility and stability.
-
Phase-Transfer Catalysis: If your reaction involves an aqueous phase (for example, with an inorganic base), a phase-transfer catalyst can help shuttle the boronic acid from the aqueous or solid phase into the organic phase where the reaction occurs.
Q3: I've noticed that the solubility of my this compound seems to decrease over time when dissolved. Why is this happening?
A3: This phenomenon is likely due to the dehydration of the boronic acid to form its cyclic anhydride, known as a boroxine.[3][4] This process is an equilibrium reaction that can be influenced by the solvent and the presence of water. Boroxines are often significantly less soluble than their corresponding boronic acids, leading to precipitation over time.
To mitigate this, consider the following:
-
Prepare solutions of the boronic acid fresh for each reaction.
-
Use anhydrous solvents to minimize the presence of water, which can participate in the equilibrium.
-
If possible, convert the boronic acid to a more stable derivative, like a pinacol ester, which is not prone to boroxine formation.[4]
Troubleshooting Guide: Enhancing Solubility for Key Applications
Issue 1: Poor Solubility in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the solubility of all components, including the boronic acid.[7][8]
Underlying Cause: The reaction often employs a mixture of an organic solvent and an aqueous base. This compound has limited solubility in many common organic solvents used for these couplings, and the presence of an aqueous phase can further complicate things.
Solutions & Protocols:
-
Solvent System Optimization:
-
Protocol: Screen a variety of solvent mixtures. A common and effective system is a mixture of an ether like 1,4-dioxane or THF with water.[9] Toluene/water mixtures are also frequently used.[9] The optimal ratio will depend on the specific substrates.
-
Rationale: The organic solvent dissolves the halide partner, while the aqueous base activates the boronic acid for transmetalation.[7] The ideal solvent system will provide sufficient solubility for all reactants to interact.
-
-
Base Selection:
-
Protocol: The choice of base can influence solubility. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they are dissolved in the aqueous phase.[8] Using a soluble organic base or ensuring vigorous stirring to create a large interfacial area can be beneficial.
-
Rationale: The base is crucial for activating the boronic acid to form a boronate species, which is the active participant in the catalytic cycle.[7]
-
-
Formation of Potassium Trifluoroborate Salts:
-
Protocol: Convert the boronic acid to its corresponding potassium trifluoroborate salt by treating it with KHF₂.
-
Rationale: These salts are often more stable and can exhibit different solubility profiles, sometimes being more amenable to specific reaction conditions. They are activated under the reaction conditions to regenerate the boronic acid or a related reactive species in situ.
-
Advanced Techniques for Solubility Enhancement
Chemical Modification Approaches
For persistent solubility issues, chemical modification of this compound can be a powerful tool.
| Modification | Principle | Typical Reagents | Advantages | Considerations |
| Boronate Ester Formation | Increases lipophilicity and prevents boroxine formation.[1][4] | Pinacol, Diethanolamine | Improved solubility in a wide range of organic solvents, increased stability.[2][10] | Requires an additional synthetic step and subsequent deprotection if the free boronic acid is desired. |
| Salt Formation (Carboxylic Acid) | Increases solubility in polar or aqueous media. | A suitable base (e.g., NaHCO₃, Et₃N) | Can significantly enhance solubility in protic solvents. | May not be suitable for reactions sensitive to bases or requiring non-polar solvents. |
Experimental Workflow: Preparation of a Pinacol Ester
This protocol outlines a general procedure for converting this compound to its pinacol ester to improve solubility in organic solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: 4-Borono-3-methylbenzoic Acid Reaction Condition Refinement
Welcome to the technical support center for 4-borono-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile building block. The bifunctional nature of this compound, containing both a nucleophilic boronic acid and an electrophilic carboxylic acid, presents unique challenges and opportunities in synthesis. This document provides practical, field-proven insights to refine your reaction conditions and achieve optimal outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, stability, and reactivity of this compound.
Q1: How should I store this compound to ensure its stability?
A1: this compound, like many arylboronic acids, is susceptible to degradation through dehydration to form a cyclic trimer anhydride known as a boroxine.[1] This process can be accelerated by exposure to moisture and air. For optimal long-term stability, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures of -20°C or below.[2]
Q2: My this compound appears sticky or oily. Is it still usable?
A2: The sticky or oily appearance is likely due to the formation of the boroxine trimer.[2] In many Suzuki-Miyaura coupling reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly without significant impact on the reaction outcome.[2] However, the presence of boroxine does alter the molecular weight, which can affect stoichiometric calculations. If you observe significantly reduced yields or inconsistent results, it is advisable to verify the purity of your starting material.
Q3: Can I perform a Suzuki-Miyaura coupling without protecting the carboxylic acid group?
A3: It is possible to perform a Suzuki-Miyaura coupling without protecting the carboxylic acid; however, it can be challenging. The carboxylate, formed under the basic conditions of the reaction, can coordinate to the palladium catalyst, potentially deactivating it and leading to lower yields.[3] Success is often dependent on the specific substrates, catalyst system, and reaction conditions. If you encounter issues, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable strategy to improve reaction efficiency.[3]
Q4: What are the most common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?
A4: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1] This side reaction is a common cause of reduced yield.
-
Homocoupling: This is the palladium-catalyzed coupling of two molecules of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen in the reaction mixture.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions with this compound.
Suzuki-Miyaura Coupling Issues
Problem 1: Low to no yield of the desired biaryl product.
-
Potential Cause: Inactive catalyst.
-
Troubleshooting Steps:
-
Ensure you are using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst that readily forms the active Pd(0) species in situ.[5]
-
If using a Pd(II) pre-catalyst, its reduction to Pd(0) may be inefficient.[4]
-
Ensure that phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[2]
-
-
-
Potential Cause: Oxygen contamination.
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
-
Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
-
Potential Cause: Inappropriate base or solvent.
-
Troubleshooting Steps:
-
The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.[5] The base's strength and solubility can significantly impact the reaction.
-
Common solvents include toluene, dioxane, or THF, often with a small amount of water.[2] Ensure vigorous stirring in biphasic systems to maximize interfacial contact.[5]
-
-
-
Potential Cause: Carboxylic acid interference.
Problem 2: Significant formation of protodeboronated side product.
-
Potential Cause: Presence of excess water or other proton sources.
-
Potential Cause: High reaction temperature.
-
Troubleshooting Steps:
-
Lower the reaction temperature. While Suzuki couplings often require heat, excessive temperatures can promote protodeboronation.
-
-
-
Potential Cause: Instability of the boronic acid.
-
Troubleshooting Steps:
-
Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can provide a "slow-release" of the boronic acid in situ, minimizing its decomposition.[1]
-
-
Problem 3: Formation of homocoupled byproducts.
-
Potential Cause: Presence of oxygen.
-
Potential Cause: Inefficient reduction of a Pd(II) precatalyst.
-
Troubleshooting Steps:
-
The reduction of a Pd(II) source to the active Pd(0) catalyst can sometimes consume the boronic acid, leading to homocoupling.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this.
-
-
Amidation and Esterification Issues
Problem 4: Low yield in amidation reactions.
-
Potential Cause: Inefficient activation of the carboxylic acid.
-
Troubleshooting Steps:
-
Direct condensation of the carboxylic acid with an amine is generally inefficient. Use a coupling agent to activate the carboxylic acid. Common choices include carbodiimides like EDC in combination with HOBt or HATU with a non-nucleophilic base.[7]
-
Ensure all reagents, especially the coupling agents, are fresh and have been stored under anhydrous conditions.
-
-
-
Potential Cause: Boronic acid interference.
-
Troubleshooting Steps:
-
The boronic acid could potentially interact with the coupling reagents. While less common, if you suspect this is an issue, consider protecting the boronic acid as a pinacol ester before performing the amidation.
-
-
Problem 5: Incomplete esterification.
-
Potential Cause: Equilibrium limitations in Fischer esterification.
-
Potential Cause: Insufficient acid catalysis.
-
Troubleshooting Steps:
-
Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid, is used.[8]
-
-
Purification Challenges
Problem 6: Difficulty in purifying the product by column chromatography.
-
Potential Cause: Boronic acid/ester interaction with silica gel.
-
Troubleshooting Steps:
-
Boronic acids and their esters can sometimes be difficult to purify on silica gel due to interactions with the stationary phase.[9]
-
Consider using silica gel that has been pre-treated with boric acid to reduce tailing and improve separation.[9]
-
For boronic acid-containing products, an alternative purification method is to treat the crude mixture with a base (e.g., NaOH) to form the water-soluble boronate salt. The organic impurities can then be extracted with an organic solvent. Acidification of the aqueous layer will precipitate the purified boronic acid.[10]
-
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-(Methoxycarbonyl)-2-methylphenylboronic acid with an Aryl Bromide
This protocol assumes the carboxylic acid has been protected as a methyl ester.
Materials:
-
4-(Methoxycarbonyl)-2-methylphenylboronic acid (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (3.0 eq)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 4-(methoxycarbonyl)-2-methylphenylboronic acid, the aryl bromide, and K₂CO₃.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed toluene/H₂O solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amidation of this compound using EDC/HOBt
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add HOBt and the amine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA, followed by the portion-wise addition of EDC·HCl.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Fischer Esterification of this compound
Materials:
-
This compound (1.0 eq)
-
Anhydrous methanol (large excess, as solvent)
-
Concentrated H₂SO₄ (catalytic amount, e.g., 0.1-0.2 eq)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend this compound in anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated H₂SO₄ dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC.[12]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by recrystallization or column chromatography if necessary.
Data and Workflow Visualizations
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Buchwald pre-catalysts | Pd(0) source avoids inefficient in-situ reduction; Buchwald systems are robust. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Choice depends on substrate; screen for optimal reactivity. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common; ensure vigorous stirring. |
| Temperature | 80-110 °C | Heat is usually required, but avoid excessive temperatures to minimize side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxygen-induced homocoupling and catalyst degradation.[5] |
Table 2: Common Coupling Reagents for Amidation
| Coupling System | Base | Solvent | Key Advantages |
| EDC / HOBt | DIPEA or Et₃N | DMF, CH₂Cl₂ | Readily available, byproducts are water-soluble.[7] |
| HATU / HOAt | DIPEA or 2,4,6-Collidine | DMF, NMP | Highly efficient, especially for hindered substrates. |
| BOP-Cl | Et₃N | CH₂Cl₂ | Effective for electron-deficient amines. |
Workflow Diagrams
// Catalyst Path catalyst_check [label="Check Catalyst Activity"]; catalyst_solution [label="Use fresh Pd(0) source\n or robust pre-catalyst", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Atmosphere Path atmosphere_check [label="Check for Oxygen"]; atmosphere_solution [label="Degas solvents thoroughly\n Maintain inert atmosphere", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Conditions Path conditions_check [label="Review Base/Solvent"]; conditions_solution [label="Screen different bases\n Ensure vigorous stirring", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Substrate Path substrate_check [label="Carboxylic Acid Interference?"]; substrate_solution [label="Protect as ester\n (e.g., Methyl ester)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> catalyst_check [label=" Is catalyst active? "]; catalyst_check -> catalyst_solution [label=" No "]; catalyst_check -> atmosphere_check [label=" Yes "];
atmosphere_check -> atmosphere_solution [label=" Yes "]; atmosphere_check -> conditions_check [label=" No "];
conditions_check -> conditions_solution [label=" Potentially "]; conditions_check -> substrate_check [label=" Unlikely "];
substrate_check -> substrate_solution [label=" Yes "];
} dot Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
References
- BenchChem. (2025). Troubleshooting guide for failed isobutylboronic acid reactions.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Wikipedia. (n.d.). Protecting group. [Link]
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
- Google Patents. (n.d.).
- University of Toronto. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.).
- ACS Publications. (2018, November 26). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. The Journal of Organic Chemistry. [Link]
- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- National Center for Biotechnology Information. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
- ResearchGate. (2025, December 12).
- International Journal of Scientific & Technology Research. (n.d.).
- Indo American Journal of Pharmaceutical Research. (2024, June 30). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]
- ResearchGate. (2022, January 21).
- MDPI. (n.d.). Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. Benzoic acid, 4-borono-3-methyl- | CymitQuimica [cymitquimica.com]
- 12. iajpr.com [iajpr.com]
Technical Support Center: 4-Borono-3-methylbenzoic Acid Reactions
Welcome to the comprehensive technical support guide for reactions involving 4-Borono-3-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile bifunctional reagent. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose, resolve, and prevent common experimental failures.
Understanding Your Reagent: this compound
This compound is a unique building block featuring two key functional groups: a boronic acid and a carboxylic acid. This duality allows for sequential or orthogonal functionalization, primarily through Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-B bond and standard transformations (e.g., esterification, amidation) at the carboxyl group.
The electronic nature of the ring is influenced by both the weakly electron-donating methyl group and the electron-withdrawing carboxylic acid group. Understanding this balance is critical for predicting reactivity and troubleshooting outcomes.
Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this reagent. Failures in these reactions typically manifest as low/no yield or the formation of persistent impurities. This section provides a logical, question-based workflow to diagnose and solve these issues.
Core Problem: Low to No Yield of Desired Cross-Coupled Product
This is the most frequent issue. A systematic evaluation of each reaction component is the most effective troubleshooting approach.
Q1: Have you confirmed the integrity and activity of your palladium catalyst and ligands?
-
The "Why": The catalytic cycle relies on an active Pd(0) species. Pd(II) precatalysts must be reduced in situ, and Pd(0) catalysts are sensitive to oxidation. Phosphine ligands, crucial for stabilizing the catalyst and modulating its reactivity, can be oxidized to phosphine oxides, inhibiting the reaction.
-
Troubleshooting Steps:
-
Use Fresh Catalyst/Ligand: If your catalyst has been on the shelf for a long time, consider using a fresh batch. Store all catalysts and ligands under an inert atmosphere (Nitrogen or Argon).
-
Select the Right Ligand: For aryl chlorides, which are less reactive than bromides or iodides, highly active, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the difficult oxidative addition step.
-
Avoid Palladium Black: The formation of a black precipitate (palladium black) indicates catalyst decomposition and loss of activity. This is often caused by poor ligand stabilization or the presence of oxygen.
-
Q2: Is your base appropriate, active, and sufficiently strong?
-
The "Why": The base plays multiple critical roles in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)3]-), which is essential for the transmetalation step. It also participates in the regeneration of the Pd(0) catalyst.
-
Troubleshooting Steps:
-
Choice of Base: The choice of base is often solvent-dependent.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and is often effective in challenging couplings. Cs₂CO₃ is highly effective but more expensive.
-
Organic Bases: Amine bases like triethylamine (TEA) can also be used.
-
-
Anhydrous vs. Aqueous: While many Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate boronate formation, ensure your base itself is not excessively hydrated, which can dilute the reaction. For base-sensitive substrates, anhydrous conditions with bases like KF can be used.
-
Base Strength: Ensure the base is strong enough for the specific coupling partners. Weaker bases may not be sufficient to promote transmetalation effectively.
-
Q3: Are your solvent and reaction conditions optimal?
-
The "Why": The solvent must solubilize the reagents and be stable at the reaction temperature. Crucially, oxygen dissolved in the solvent is a primary culprit for catalyst deactivation.
-
Troubleshooting Steps:
-
Degas Your Solvent: Always use anhydrous, degassed solvents. Degassing can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Common Solvents: Mixtures like 1,4-Dioxane/Water, Toluene/Water, or THF/Water are common. DMF is another option, particularly if solubility is an issue.
-
Temperature: Most Suzuki reactions require heating (typically 80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate.
-
Q4: Have you considered degradation of the boronic acid?
-
The "Why": Arylboronic acids can undergo two primary decomposition pathways: homocoupling and protodeboronation. This compound, being an electron-deficient arylboronic acid, can be particularly susceptible to protodeboronation.
-
Troubleshooting Steps:
-
Check for Homocoupling: The formation of 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid indicates homocoupling. This side reaction is often promoted by Pd(II) species and the presence of oxygen. To minimize it, ensure a properly degassed reaction and consider adding a mild reducing agent like potassium formate to keep the palladium in the Pd(0) state.
-
Prevent Protodeboronation: This is the replacement of the C-B bond with a C-H bond, forming 3-methylbenzoic acid. It is a common side reaction, especially in aqueous basic media. Strategies to mitigate this include:
-
Using a higher concentration of reagents.
-
Minimizing reaction time.
-
Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which acts as a "slow-release" source of the boronic acid.
-
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to guide your troubleshooting process for Suzuki-Miyaura reactions.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Summary: Common Suzuki-Miyaura Reaction Components
| Component | Common Choices | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts | Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) sources require in-situ reduction. Precatalysts offer better stability and activity. |
| Ligand | PPh₃, dppf, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines (e.g., SPhos) are needed for less reactive halides like aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH | Must be strong enough to form the boronate. K₃PO₄ and Cs₂CO₃ are generally more effective for difficult couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Must be thoroughly degassed to prevent catalyst oxidation. Choice depends on substrate solubility and reaction temperature. |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity order is I > Br > OTf >> Cl. Aryl chlorides are the most challenging and require specialized catalyst systems. |
Troubleshooting Carboxylic Acid Reactions (Amidation & Esterification)
While the boronic acid moiety is generally stable, its presence can influence reactions at the carboxylic acid.
Q1: My amidation/esterification reaction is failing. Could the boronic acid be interfering?
-
The "Why": Boronic acids can interact with reagents used for carboxylic acid activation. For example, they can form complexes with alcohols and amines. In some cases, arylboronic acids can even act as catalysts for direct amidation, though this often requires specific conditions like high temperatures and the removal of water. Standard peptide coupling reagents (EDC, BOP, etc.) can potentially be compromised.
-
Troubleshooting Steps:
-
Protect the Boronic Acid: The most robust strategy is to first protect the boronic acid as a pinacol or MIDA boronate ester. These esters are significantly more stable to a wider range of reaction conditions and less likely to interfere with the carboxylic acid chemistry.
-
Choose a Compatible Method:
-
For Esterification: Fischer esterification (acid catalyst, excess alcohol) is often compatible. Alternatively, using tributyl borate can facilitate esterification under solvent-free conditions.
-
For Amidation: Direct thermal amidation with boric acid as a catalyst is a known method, suggesting that standard coupling conditions might be adjusted. However, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective first step, which can then be reacted with the desired amine. Caution is advised as these reagents can potentially interact with the boronic acid.
-
-
Logical Flow for Bifunctional Derivatization
Caption: Recommended synthetic pathways for sequential functionalization.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Long-term storage in a refrigerator is recommended.
Q: My reaction mixture turned black immediately after adding the palladium catalyst. What happened? A: This indicates the rapid decomposition of your catalyst to palladium black, rendering it inactive. The most common cause is the presence of oxygen in your reaction vessel or solvents. Ensure your entire setup is under an inert atmosphere and that your solvents have been rigorously degassed.
Q: I see two product spots on my TLC plate that are very close together. What could they be? A: This could be your desired product along with a closely related impurity. Common culprits in Suzuki reactions include the dehalogenated starting material (from your coupling partner) or the protodeboronated starting material (3-methylbenzoic acid). Another possibility is the homocoupled boronic acid dimer, which will have a higher molecular weight. LC-MS analysis is the best way to identify these species.
Q: Can I use an aryl chloride as my coupling partner with this boronic acid? A: Yes, but it is challenging. Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step. Success will almost certainly require a specialized, highly active catalyst system, such as one using a bulky, electron-rich Buchwald phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand, often with a stronger base like K₃PO₄.
Standard Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem.
- Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids.
- Protodeboronation of (Hetero)
- Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. RSC Publishing.
- Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses.
- Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Protodeboron
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Esterification of carboxylic acids by tributyl borate under solvent- and c
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterific
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- How can I solve my problem with Suzuki coupling?.
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Why can't I achieve good yields for this Suzuki reaction?.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.
- 3-Borono-4-methylbenzoic acid SDS, 170230-88-3 Safety D
stability issues with 4-Borono-3-methylbenzoic acid in solution
Welcome to the technical support guide for 4-Borono-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common stability issues encountered in solution, providing in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.
Introduction to Stability Concerns
This compound, like many arylboronic acids, is a cornerstone of modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] However, its utility can be compromised by inherent instability in solution, leading to diminished yields and reproducibility. The primary degradation pathways of concern are protodeboronation and oxidation.[1][2] Understanding the factors that influence these pathways is critical for successful and reliable experimental outcomes.
This guide is structured to provide a comprehensive understanding of these stability issues and to offer practical solutions. We will delve into the mechanisms of degradation, the influence of experimental conditions, and strategies for mitigation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water.[1][3] For arylboronic acids, protodeboronation is a well-documented side reaction in Suzuki-Miyaura couplings.[3]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can be initiated by dissolved oxygen or other oxidizing agents in the reaction mixture.[2] This typically leads to the formation of the corresponding phenol (4-hydroxy-3-methylbenzoic acid). At physiological pH, some boronic acids can be oxidized by reactive oxygen species at rates comparable to thiols.[4][5]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution plays a crucial role in the stability of arylboronic acids.[6][7][8][9]
-
Basic Conditions: Base-catalyzed protodeboronation is a significant issue, particularly at high pH (>10).[3][10] The formation of the more electron-rich boronate anion (Ar-B(OH)3-) makes the aryl group more susceptible to protonolysis.[11]
-
Acidic Conditions: Acid-catalyzed protodeboronation can also occur, although the mechanism is different.[1][3]
-
Neutral pH: While generally more stable at neutral pH, some boronic acids can still undergo degradation, especially in the presence of water and over extended periods.[1]
Q3: Which solvents are recommended for dissolving and storing this compound solutions?
A3: The choice of solvent is critical for minimizing degradation.
-
Aprotic Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile are generally preferred for dissolving and handling this compound, especially for immediate use in reactions.[12] These solvents do not have acidic protons that can facilitate protodeboronation.[13]
-
Protic Solvents: Polar protic solvents like water and alcohols can promote protodeboronation and should be used with caution.[12][13] If aqueous conditions are necessary for a reaction (e.g., Suzuki coupling), it is advisable to minimize the exposure time of the boronic acid to the aqueous base.[14]
-
Storage: For short-term storage of solutions, anhydrous aprotic solvents are recommended. For long-term storage, it is best to store the compound as a dry solid in a cool, dark, and dry place.[15][16][17]
Q4: Can temperature and light affect the stability of this compound solutions?
A4: Yes, both temperature and light can influence stability.
-
Temperature: Higher temperatures generally accelerate the rate of all chemical reactions, including degradation pathways like protodeboronation.[14] For reactions requiring heat, it is important to optimize the reaction time to maximize product formation while minimizing degradation.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling are frequently linked to the degradation of the boronic acid starting material.
Potential Cause & Solution Table
| Potential Cause | Diagnostic Check | Recommended Solution |
| Protodeboronation | Analyze a crude reaction sample by LC-MS or GC-MS to detect the presence of 3-methylbenzoic acid (the protodeboronated byproduct). | - Use a milder base (e.g., K₃PO₄, KF, Cs₂CO₃).[14] - Switch to anhydrous reaction conditions if possible.[20] - Convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate, which can release the active species slowly.[14][21] |
| Catalyst Deactivation | Observe the reaction mixture for the formation of palladium black, which indicates catalyst precipitation and deactivation.[20] | - Ensure rigorous degassing of solvents to remove oxygen.[14] - Use fresh, high-purity catalyst and ligands.[14] |
| Poor Solubility | Visually inspect the reaction mixture for undissolved starting materials. | - Choose a solvent system that effectively solubilizes all reactants. Chlorinated solvents like chlorobenzene or 1,2-dichlorobenzene can sometimes be effective for poorly soluble substrates.[22] |
| Incorrect Reagent Stoichiometry | Boronic acids can form cyclic trimer anhydrides upon storage, altering the effective molecular weight.[23] | - Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[20] |
Troubleshooting Workflow for Low Yield
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 22. researchgate.net [researchgate.net]
- 23. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 4-Borono-3-methylbenzoic Acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 4-borono-3-methylbenzoic acid. The unique structure of this compound, featuring both a sterically hindering ortho-methyl group and an electron-withdrawing carboxylic acid group, presents specific hurdles to achieving high-yield couplings. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges, troubleshoot your experiments, and select the optimal catalytic system.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, especially with a challenging substrate, it's crucial to systematically evaluate the core components of your reaction.[1] Here are the primary parameters to assess:
-
Catalyst Activity and Integrity: The Pd(0) species is the active catalyst.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ.[1][2] The bulky phosphine ligands often used for hindered substrates can also be sensitive to air and moisture. Consider using a fresh batch of catalyst and ligand or switching to a more robust, air-stable precatalyst, such as a Buchwald G3 or G4 palladacycle.[1][2]
-
Inert Atmosphere: Oxygen can lead to the formation of palladium black (catalyst decomposition) and promote the unwanted homocoupling of your boronic acid.[1][2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed before use.[3]
-
Reagent Purity and Stability: Boronic acids can degrade over time, particularly through protodeboronation.[1] Verify the purity of your this compound and your coupling partner.
-
Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base must be strong enough to form the boronate "ate" complex required for transmetalation but not so strong as to cause degradation.[1][4] For anhydrous reactions, ensure your base is finely powdered and dry. For biphasic reactions, vigorous stirring is essential to maximize the interaction between the organic and aqueous phases.[1]
Q2: Which type of ligand is best suited for a sterically hindered substrate like this compound?
A2: The ortho-methyl group on your boronic acid significantly increases steric bulk around the reaction center. To overcome this, highly active catalyst systems are required. The most effective ligands for such transformations are typically bulky and electron-rich, as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
Consider ligands from these classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are specifically designed for sterically demanding couplings.[5] Their bulky and electron-donating nature stabilizes the monoligated L₁Pd(0) intermediate, which is believed to be a key reactive species in the catalytic cycle for hindered substrates.[5]
-
Ferrocenyl Phosphines: Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are robust and often effective, though sometimes less active than the most advanced Buchwald ligands for extremely hindered systems.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors and can form very stable and active palladium complexes, making them an excellent choice for coupling challenging substrates, including aryl chlorides.[4]
Q3: The carboxylic acid group seems to be interfering with the reaction. How can I mitigate its electronic effects?
A3: The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring, making the transmetalation step of the Suzuki-Miyaura cycle more difficult. Additionally, the acidic proton can interfere with basic reagents.
Here are some strategies:
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and effective strategy. This removes the acidic proton and reduces the electron-withdrawing effect, which should facilitate the coupling. The ester can then be hydrolyzed post-coupling to regenerate the acid.
-
Use a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can be more effective in promoting the formation of the boronate species needed for transmetalation, especially with an electron-deficient boronic acid.[7][8]
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable and often more reactive boronic esters, such as pinacol esters (Bpin) or MIDA boronates.[2][9] These are less prone to protodeboronation and can exhibit different solubility and reactivity profiles that may be advantageous.[8][9]
Troubleshooting Guide
Problem 1: Significant Protodeboronation is Observed
You notice a significant amount of 3-methylbenzoic acid byproduct, where the boronic acid group has been replaced by a hydrogen atom.
-
Potential Causes & Solutions:
-
Excess Water/Proton Source: Protodeboronation is often accelerated by water and a strong base.[1][2]
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Solution: Attempt the reaction at a lower temperature. This may require a more active catalyst system (e.g., a Buchwald palladacycle with a ligand like SPhos or XPhos) to maintain a reasonable reaction rate.
-
-
Inherently Unstable Boronic Acid: Some boronic acids are simply prone to this side reaction.[9]
-
Problem 2: Formation of Homocoupled (Biaryl) Byproduct
You observe the formation of a symmetrical biphenyl derived from your aryl halide coupling partner.
-
Potential Causes & Solutions:
-
Oxygen in the Reaction: The presence of O₂ can facilitate the homocoupling of boronic acids.[1][2]
-
Solution: Ensure your degassing procedure is thorough. A freeze-pump-thaw cycle is more effective than simply bubbling inert gas through the solvent. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Inefficient Reduction of Pd(II) Precatalyst: If a Pd(II) source is used, its reduction to the active Pd(0) can sometimes proceed via homocoupling of the boronic acid.[2]
-
Solution: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or use a modern precatalyst system (e.g., Buchwald precatalysts) designed for clean and efficient generation of the active Pd(0) species.[2]
-
-
Problem 3: Reaction Stalls, Incomplete Conversion
The reaction starts but fails to proceed to completion, leaving significant amounts of starting material.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be decomposing over the course of the reaction.
-
Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Alternatively, use a more robust ligand system. Bulky dialkylbiarylphosphine ligands are known to create more stable and long-lived catalysts.[5]
-
-
Poor Solubility: One of the reagents may not be sufficiently soluble in the chosen solvent system, limiting the reaction rate.[8]
-
Solution: Experiment with different solvents or co-solvents. For biphasic systems like Toluene/Water or Dioxane/Water, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the transfer of the boronate into the organic phase.[8]
-
-
Insufficient Base Strength or Quantity: The base may be consumed or not strong enough to drive the reaction to completion.
-
Solution: Ensure at least 2-3 equivalents of base are used. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
-
Diagrams and Workflows
Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
This diagram illustrates the key steps in the catalytic cycle, highlighting where the properties of this compound can present challenges.
Caption: The Suzuki-Miyaura catalytic cycle, noting challenges at the transmetalation step.
Troubleshooting Flowchart
Use this flowchart to systematically diagnose and solve issues with your coupling reaction.
Caption: A step-by-step flowchart for troubleshooting failed Suzuki-Miyaura reactions.
Recommended Starting Protocol & Catalyst Comparison
This protocol provides a robust starting point for your experiments. Optimization will likely be necessary for your specific aryl halide partner.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated heating block or oil bath set to 80–110 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.[1]
Table 1: Comparison of Catalyst Systems for Hindered Substrates
| Catalyst System | Ligand | Typical Base | Solvent | Temp (°C) | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High activity for hindered and deactivated substrates. | [10] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100-110 | Excellent for challenging couplings, very bulky ligand. | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | Robust, reliable, widely used general catalyst system. | [10] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Classic Pd(0) source, good for general-purpose use. | [10] |
References
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing. [Link]
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
- Suzuki reaction. (n.d.). Wikipedia. [Link]
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Scientific Reports. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews. [Link]
- Case Study: Knowledge Based Problem Solving. (n.d.).
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. (2014). R Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in 4-Borono-3-methylbenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-borono-3-methylbenzoic acid. This guide is designed to assist you in troubleshooting common issues and identifying potential byproducts encountered during your synthetic work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method involves a halogen-metal exchange of a brominated precursor, 4-bromo-3-methylbenzoic acid, followed by quenching with a trialkyl borate. This typically involves the formation of an organolithium or Grignard reagent at low temperatures.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 3-methylbenzoic acid. What is likely happening?
A2: This is a classic case of protodeboronation, an undesired but common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This can be caused by the presence of acidic protons in the reaction mixture, often from residual water or alcohol from the borate ester.
Q3: My NMR spectrum shows complex aromatic signals that don't correspond to the starting material or the desired product. What could these be?
A3: Complex aromatic signals often point to the formation of homocoupling byproducts.[2] This can occur through the reaction of two molecules of the organometallic intermediate or through side reactions catalyzed by trace metal impurities.
Q4: After quenching my reaction, I have a significant amount of a high molecular weight, insoluble white solid. What is it?
A4: This is likely a boroxine, the cyclic anhydride of your boronic acid. Boroxines are formed by the intermolecular dehydration of three boronic acid molecules. This process is often reversible upon treatment with water.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides actionable solutions to mitigate byproduct formation and improve the overall success of your synthesis.
Issue 1: Low Yield of this compound and Presence of 3-Methylbenzoic Acid
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
¹H NMR and LC-MS analysis of the crude product show the presence of 3-methylbenzoic acid.
Root Cause Analysis:
This issue is primarily attributed to protodeboronation , a reaction where the boronic acid group is replaced by a proton.[1][3][4] This can happen at various stages of the synthesis and workup.
Troubleshooting & Optimization:
| Possible Cause | Suggested Solution |
| Presence of moisture during organometallic formation | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Incomplete reaction of the organometallic intermediate with the borate ester | Add the organometallic solution to the borate ester at a low temperature (typically -78 °C) and allow the reaction to warm slowly to ensure complete consumption of the intermediate. |
| Acidic workup conditions | During the aqueous workup, carefully control the pH. Avoid strongly acidic conditions which can accelerate protodeboronation.[5] |
| Extended reaction times or elevated temperatures | Minimize reaction times and maintain low temperatures, especially when the organometallic intermediate is present. |
Issue 2: Identification of Homocoupling Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of a species with a molecular weight corresponding to the dimer of the 3-methylbenzoic acid radical.
-
Complex, difficult-to-interpret signals in the aromatic region of the ¹H NMR spectrum.
Root Cause Analysis:
Homocoupling, also known as Wurtz-type coupling, can occur with highly reactive organometallic intermediates.[6][7] It can be promoted by the presence of oxygen or certain metal impurities.
Troubleshooting & Optimization:
| Possible Cause | Suggested Solution |
| Oxygen exposure | Degas all solvents prior to use and maintain a positive pressure of an inert gas throughout the reaction. |
| Rate of addition of alkyl lithium/magnesium | Add the organometallic reagent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate. |
| Reaction temperature | Maintain a low reaction temperature to minimize the rate of the homocoupling side reaction. |
Issue 3: Formation of Boroxine Anhydrides
Symptoms:
-
The isolated product is a high-melting, poorly soluble solid.
-
¹¹B NMR spectroscopy shows a signal corresponding to a tetracoordinate boron species, different from the expected trigonal boronic acid.
Root Cause Analysis:
Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines. This is often promoted by azeotropic removal of water or by storing the boronic acid in a dry environment.
Troubleshooting & Optimization:
| Possible Cause | Suggested Solution |
| Azeotropic removal of water during workup | If using solvents like toluene that can form an azeotrope with water, be mindful that this can drive boroxine formation. |
| Prolonged drying under high vacuum | Avoid excessive drying of the final product. |
| Conversion back to boronic acid | To convert the boroxine back to the desired boronic acid, stir the solid in a mixture of a suitable organic solvent (e.g., diethyl ether or THF) and water.[8] |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
This protocol outlines a general procedure for the synthesis, highlighting critical steps to minimize byproduct formation.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous THF at -78 °C.
-
Lithiation: Slowly add a solution of n-butyllithium (2.2 eq) in hexanes, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is between 2 and 3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[8]
Protocol 2: Purification via Acid-Base Extraction
This method can be effective for removing non-acidic impurities.[9]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether.
-
Basification: Extract the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1 M). The boronic acid will move to the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer and wash the organic layer with water.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1 M HCl until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
IV. Visualization of Key Processes
Reaction Pathway and Major Byproducts
Caption: Synthetic pathway and common byproducts.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis.
V. References
-
Protodeboronation - Wikipedia. Available from: [Link]
-
Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Experimental Organic Chemistry. Blackwell Science.
-
Protodeboronation and its application in synthesis. ResearchGate. Available from: [Link]
-
Common Byproducts in Suzuki Coupling. YouTube. (2024). Available from: [Link]
-
Singaram, B. (2012). Synthesis of boronic esters and boronic acids using grignard reagents. U.S. Patent No. 9,243,004 B2.
-
Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. PrepChem.com. Available from: [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. (2016). Available from: [Link]
-
Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]
-
Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids from the Corresponding Halides. HETEROCYCLES. (2012). Available from: [Link]
-
Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available from: [Link]
-
Singaram, B. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. WIPO Patent Application WO/2013/016185 A1.
-
Boron Chemistry: An Overview. ACS Publications. (2016). Available from: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium in Heterocyclic Chemistry (pp. 473-518). (2007).
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available from: [Link]
-
2-bromo-3-methylbenzoic acid. Organic Syntheses. Available from: [Link]
-
4-Bromo-3-methylbenzoic acid. SIELC Technologies. (2018). Available from: [Link]
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Patsnap. Available from:
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. (2017). Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Alberta.
-
Directed lithiation of unprotected benzoic acids. ResearchGate. (2025). Available from: [Link]
-
Process for purification of boronic acid and its derivatives. Google Patents. (2005). Available from:
-
Directed (ortho) Metallation. University of Rochester. Available from: [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. Available from: [Link]
-
4-Bromo-3-methylbenzoic acid. ChemBK. (2024). Available from: [Link]
-
4-Bromo-3-methylbenzoic acid. PubChem. Available from: [Link]
-
Method for producing 3-bromomethylbenzoic acids. Google Patents. (2003). Available from:
-
3-Bromo-4-methylbenzoic acid. PubChem. Available from: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Work-up and Purification of 4-Borono-3-methylbenzoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-borono-3-methylbenzoic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the work-up and purification of reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the work-up of reactions involving this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows low yield. What are the primary parameters to investigate?
A1: When a Suzuki coupling reaction underperforms, a systematic check of several key factors is crucial.[1]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Air-sensitive catalysts or ligands may have degraded; using a fresh batch or a more robust, air-stable precatalyst can be beneficial.[1]
-
Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting undesirable side reactions like the homocoupling of your boronic acid.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time.[2] A common issue is the formation of the corresponding boroxine (a cyclic trimer anhydride), which can be in equilibrium with the acid form.[3][4][5]
-
Base and Solvent Selection: The choice of base and solvent is critical and interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so harsh as to cause decomposition of your starting materials or product.[1] For reactions requiring anhydrous conditions, ensure the base is dry and finely powdered.[1]
Q2: I'm observing a significant amount of a non-polar byproduct, which I suspect is the protodeboronated starting material (m-toluic acid). How can this be minimized?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction.[1][2]
-
Mechanism: This side reaction is often facilitated by the presence of protons (water) and can be accelerated by strong bases.[1]
-
Mitigation Strategies:
-
Use a Milder Base: Strong bases like NaOH in aqueous media can promote protodeboronation. Consider switching to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly suppress this side reaction.[1]
-
Use Boronic Esters: For particularly sensitive substrates, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be an effective strategy.[2] These are generally more robust towards protodeboronation.[6]
-
Q3: My crude product is a sticky solid or oil, not the expected crystalline material. What could be the cause?
A3: This is often due to the presence of impurities that disrupt crystallization.
-
Residual Palladium Catalyst: Palladium complexes can remain in the crude product, often appearing as a dark coloration. These can interfere with crystallization.[7][8]
-
Boroxine Formation: this compound can readily and reversibly dehydrate to form its cyclic anhydride, known as a boroxine.[3][4][9] Boroxines are often less crystalline and can exist as a mixture of oligomers, leading to an oily or waxy consistency.[10]
-
Residual Solvents: Incomplete removal of reaction solvents during the initial work-up can prevent solidification. Ensure the product is thoroughly dried under high vacuum.[10]
Q4: How can I effectively remove the palladium catalyst from my reaction mixture?
A4: Residual palladium is a common and critical impurity to remove, especially in pharmaceutical development. Several methods are effective:
-
Filtration through Celite®: This is a straightforward method for removing insoluble or precipitated palladium species.[7][8] Dilute the reaction mixture with a suitable solvent and pass it through a pad of Celite® on a sintered glass funnel.[7]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[11][12] However, be aware that this can sometimes lead to the loss of the desired product due to non-specific adsorption.[11]
-
Palladium Scavengers: For very low levels of palladium contamination, solid-supported scavengers (e.g., silica or polystyrene functionalized with thiols or amines) can be highly effective.[11] The reaction mixture is stirred with the scavenger, which selectively binds the palladium and is then removed by filtration.[11]
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step procedures for common work-up and purification challenges.
Guide 1: Standard Aqueous Work-up and Extraction
This procedure is designed to separate the acidic product from neutral organic impurities and the basic components of the reaction mixture.
-
Rationale: The carboxylic acid functionality of this compound and its coupled products allows for manipulation of its solubility based on pH. By converting the carboxylic acid to its water-soluble carboxylate salt with a base, it can be separated from non-acidic impurities that remain in the organic phase.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Palladium Removal (Initial): Filter the diluted mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[7][8] Wash the pad with additional organic solvent.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). The product will move into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer to ensure complete transfer.
-
Expert Tip: Be cautious when using NaOH, as it can potentially hydrolyze ester functionalities if present on your coupling partner.[10] NaHCO₃ is a milder alternative.
-
-
Aqueous Layer Wash: Wash the combined basic aqueous layers with EtOAc or DCM one or two times to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The desired product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under high vacuum.
Guide 2: Dealing with Boroxine Formation
The formation of boroxines is a reversible dehydration process.[10] If you suspect boroxine is present in your crude product, it can often be converted back to the monomeric boronic acid.
-
Dissolution: Dissolve the crude product (which may be an oil or waxy solid) in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic solution with a small amount of water or brine.[10] The water will hydrolyze the B-O-B bonds of the boroxine, regenerating the boronic acid.[3]
-
Separation and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Proceed to Purification: The resulting solid should now be primarily the monomeric acid and can be further purified by recrystallization or chromatography.
Guide 3: Purification by Recrystallization
Recrystallization is an excellent method for purifying the final biaryl product, taking advantage of the differences in solubility between the product and impurities at different temperatures.[13][14]
-
Solvent Selection: For biaryl carboxylic acids, a mixed solvent system like ethanol/water, acetone/water, or ethyl acetate/hexanes is often effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., ethanol) and heat the mixture to dissolve the solid completely.
-
Induce Crystallization: Slowly add the less polar solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few drops of the more polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.[13]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.[15]
Data and Workflow Visualization
Table 1: Troubleshooting Summary for Common Work-up Issues
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Product Yield | Incomplete reaction, Protodeboronation, Product loss during extraction | Optimize reaction conditions, Use milder base/anhydrous conditions[1], Minimize aqueous wash volumes, Ensure correct pH for precipitation[10] |
| Dark-Colored Crude Product | Residual Palladium Catalyst | Filter through Celite®[7], Treat with activated carbon[11], Use a palladium scavenger[11] |
| Oily or Waxy Crude Product | Boroxine formation[10], Residual solvent, High impurity content | Hydrolyze boroxine with a water wash[10], Dry thoroughly under vacuum, Purify via chromatography or recrystallization |
| Product Insoluble in Base | Incomplete reaction (starting material remains), Steric hindrance around the carboxylic acid | Confirm reaction completion via TLC/LC-MS, Use a stronger base or add a co-solvent like THF/Methanol |
Diagram 1: General Work-up and Purification Workflow
This diagram illustrates the logical flow of operations from the completed reaction mixture to the final, purified product.
Caption: Standard experimental workflow for the work-up and purification.
Diagram 2: Troubleshooting Logic for Low Yield
This flowchart provides a systematic approach to diagnosing the root cause of a low-yielding reaction.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
- ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?
- Chen, C. H., & Lu, Y. F. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(23), 8343–8345.
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
- The ScienceMadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Hall, D. G. (Ed.). (2011).
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Wiley-VCH. (2010, June 1).
- Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Gillis, E. P., & Burke, M. D. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2544–2551.
- National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC.
- Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
- University of Canterbury. (n.d.). Recrystallisation of benzoic acid.
- Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(48), 12796–12803.
- ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1020.
- Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study.
- ChemBK. (2024, April 9). 4-Bromo-3-methylbenzoic acid.
- YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
- Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!
- ResearchGate. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- ResearchGate. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
- PubMed. (2020). The Boroxine-Boronic Acid Equilibrium.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
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- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Steric Hindrance in 4-Borono-3-methylbenzoic Acid Reactions
Welcome to the technical support center for 4-Borono-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with this sterically hindered building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Introduction: Understanding the Challenge
This compound is a valuable reagent in organic synthesis, particularly for creating complex biaryl structures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, the ortho-methyl group introduces significant steric hindrance, which can impede the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesired byproducts.[2] This guide provides a structured approach to troubleshooting and optimizing reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with this compound consistently low?
Low yields are often a direct consequence of steric hindrance from the ortho-methyl group. This bulkiness can hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the boron-containing group is transferred to the palladium center.[2] Additionally, side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen) can become competitive, further reducing the yield.[3][4]
Q2: What is protodeboronation and how can I minimize it?
Protodeboronation is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source, such as water.[3] Electron-deficient boronic acids can be particularly susceptible to this.[3] To minimize it:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[3][5]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source. Employing anhydrous conditions can be beneficial.[3]
-
Stable Boron Reagents: Convert the boronic acid to a more stable form like a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[3][6][7]
Q3: How stable is this compound and how should I store it?
Like many boronic acids, it can be prone to dehydration to form a cyclic anhydride known as a boroxine.[4][6] It is best stored in a cool, dry place under an inert atmosphere to minimize degradation. For long-term storage and to avoid issues with stoichiometry, converting it to a more stable boronate ester is a good practice.[6]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
Problem 1: Incomplete Conversion or Sluggish Reaction
Q: I'm observing a significant amount of unreacted starting material even after prolonged reaction times. What's the likely cause and how can I fix it?
A: Incomplete conversion with a sterically hindered substrate like this compound often points to a suboptimal catalyst system or reaction conditions that fail to overcome the activation energy barrier imposed by the steric hindrance.
Core Issue: The primary bottleneck is often the transmetalation step. The bulky ortho-methyl group makes it difficult for the boronic acid to approach and coordinate with the palladium center.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete conversion.
Detailed Solutions:
-
Ligand Selection is Critical: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need ligands that are both bulky and electron-rich.[8][9]
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to create a more open coordination sphere around the palladium, facilitating the approach of hindered substrates.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be sterically tuned. They form highly stable and active palladium complexes that are effective for challenging couplings.[8][10][11]
-
-
Choice of Base and Solvent:
-
Base: A stronger, non-nucleophilic base is often required to facilitate the formation of the active boronate species.[12] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[5]
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are often more effective than THF.[10][13]
-
-
Temperature Optimization: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[3][5] However, be mindful that excessive heat can lead to catalyst decomposition.[3] A typical range for these challenging couplings is 80-110 °C.
Comparative Data: Ligand Performance
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield | Rationale |
| PPh₃ | 2-5 | 100 | < 20% | Insufficiently bulky and electron-donating for hindered substrates. |
| SPhos | 1-2 | 90 | > 85% | Bulky biarylphosphine that promotes oxidative addition and reductive elimination.[5] |
| XPhos | 1-2 | 90 | > 90% | Even bulkier ligand, excellent for tetra-ortho-substituted biaryl synthesis.[2] |
| IPr (NHC) | 1-2 | 100 | > 80% | Strong σ-donor, forms a highly active catalyst.[8] |
Problem 2: Formation of Homo-Coupled Byproducts
Q: My final product is contaminated with significant amounts of a biaryl derived from the coupling of two molecules of my aryl halide partner. What causes this and how can I prevent it?
A: The formation of homo-coupled byproducts (e.g., Ar-Ar from Ar-X) suggests that the desired cross-coupling pathway is being outcompeted. This can happen if the transmetalation step with the boronic acid is particularly slow due to steric hindrance.
Core Issue: If the palladium(II)-aryl intermediate (Ar-Pd-X) persists in the reaction mixture because of slow transmetalation, it can react with another molecule of the organometallic species formed in situ, leading to homo-coupling.
Mitigation Strategies:
-
Optimize Stoichiometry: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents). This increases its concentration and can favor the desired cross-coupling reaction.
-
Enhance Transmetalation Rate: All the strategies mentioned for incomplete conversion (bulky ligands, appropriate base) will also help here by accelerating the transmetalation step.
-
Control Catalyst Addition: In some cases, slow addition of the palladium catalyst to the reaction mixture can help maintain a low concentration of the active catalyst, disfavoring side reactions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and K₃PO₄.
-
Catalyst Pre-mixing: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Degassing: Add the bulk of the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the reagents. Bubble argon through the solution for 15-20 minutes.
-
Reaction Initiation: Under a positive pressure of argon, add the catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Optimized Suzuki-Miyaura coupling workflow.
Conclusion
Successfully managing reactions with sterically hindered substrates like this compound requires a nuanced approach that goes beyond standard protocols. By carefully selecting bulky, electron-rich ligands, optimizing the base and solvent system, and considering the stability of the boronic acid, researchers can overcome the challenges posed by steric hindrance to achieve high yields and clean reaction profiles. This guide serves as a foundational resource for troubleshooting and developing robust synthetic methods.
References
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Kim, J., Kim, H., & Chang, S. (2013).
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- IntechOpen. (2022). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
- Royal Society of Chemistry. (2018). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.
- ResearchGate. (n.d.). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3.
- Royal Society of Chemistry. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-Borono-3-methylbenzoic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, substrates possessing multiple reactive functional groups, such as 4-borono-3-methylbenzoic acid, introduce specific challenges that can significantly impact reaction efficiency and yield. The presence of both a boronic acid and a carboxylic acid moiety on the same molecule creates a unique chemical environment where the choice of base is not merely a suggestion but a critical determinant of success.
This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this specific substrate. We will explore the multifaceted role of the base, moving beyond a simple list of reagents to explain the underlying principles that govern its impact on the catalytic cycle. Here, we provide targeted troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to overcome common hurdles and achieve robust, reproducible results.
Troubleshooting Guide: Impact of Base on Coupling Efficiency
Low yields, failed reactions, and significant side products are common frustrations when working with this compound. The following section addresses these specific issues in a question-and-answer format, providing a logical workflow for diagnosing and solving problems related to the base.
Q1: My reaction with this compound is failing. I added the standard amount of base, but I only recover starting materials. What went wrong?
A1: This is a classic issue stemming from the dual acidity of your starting material. Unlike a simple arylboronic acid, this compound has an acidic carboxylic acid proton that will be neutralized by the base before it can participate in the catalytic cycle.
-
Causality: The primary role of the base is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) that is competent for transmetalation with the palladium center.[2][3] If the base is consumed by the carboxylic acid, there won't be enough left to facilitate this crucial step, and the catalytic cycle will stall before it even begins. Some users have reported that the carboxylate formed can also coordinate to and deactivate the palladium catalyst.[4]
-
Solution: You must use a stoichiometric excess of base. A minimum of one equivalent of base is required simply to neutralize the substrate, forming a carboxylate salt. An additional 1.0 to 2.0 equivalents are then needed to promote the catalytic reaction. Therefore, a total of 2.0 to 3.0 equivalents of base relative to the limiting reagent is a standard starting point for this specific substrate.[5]
Q2: I'm seeing a significant amount of 3-methylbenzoic acid as a byproduct. How is my choice of base contributing to this protodeboronation?
A2: The byproduct you are observing, 3-methylbenzoic acid, is the result of protodeboronation—a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] The choice and strength of the base, especially in the presence of a proton source like water, can dramatically accelerate this undesired pathway.
-
Causality: Strong bases (e.g., NaOH, KOH) in aqueous solvents create a highly basic environment that can promote the cleavage of the boronic acid group.[6] Water typically serves as the proton source for this side reaction.
-
Solution:
-
Use a Milder Base: Switch from strong hydroxides to weaker inorganic bases. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are excellent alternatives that are often basic enough to promote the Suzuki coupling but not so harsh as to cause excessive protodeboronation.[6]
-
Switch to Anhydrous Conditions: Since water is the proton source, removing it can significantly suppress this side reaction.[6] Using a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent such as dioxane or 2-MeTHF can be highly effective.[8][9]
-
Consider Boronic Esters: While this involves modifying the starting material, using more stable derivatives like pinacol (BPin) or MIDA boronates can protect against protodeboronation.[10][11]
-
Q3: I am struggling with poor solubility of my reagents. How can I select a base and solvent system to address this?
A3: Solubility is a critical factor, as the Suzuki-Miyaura reaction often occurs at the interface of two phases (e.g., an organic solvent and an aqueous base solution).[12] The formation of the carboxylate salt of your starting material can further complicate matters by altering its partitioning between these phases.
-
Causality: In a typical biphasic system like Toluene/Water, the palladium catalyst and aryl halide reside in the organic phase, while the inorganic base (e.g., K₃PO₄) is in the aqueous phase. The boronic acid must be activated at the interface. If the deprotonated 4-carboxy-3-methylphenylboronic acid salt is too water-soluble, its concentration in the organic phase may be too low for efficient transmetalation.[4]
-
Solution:
-
Ensure Vigorous Stirring: This is the simplest but most critical parameter. High-speed stirring maximizes the interfacial area between the phases, increasing the rate of reaction.[6]
-
Optimize the Solvent System: Solvents like 1,4-dioxane, THF, or 2-MeTHF are often used with a small amount of water (e.g., 10:1 organic:water) to help solubilize the base and boronate species.[9][12]
-
Use a More Soluble Base: Cesium carbonate (Cs₂CO₃) has higher solubility in many organic solvents compared to K₂CO₃ or K₃PO₄ and is often a superior choice for challenging or sterically hindered couplings.[8]
-
Protect the Carboxylic Acid: Converting the carboxylic acid to a methyl or ethyl ester will render the molecule more soluble in common organic solvents, preventing partitioning into the aqueous layer. This adds steps but is a very reliable strategy.[4][5]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
The base is essential for the transmetalation step of the catalytic cycle.[13] A neutral boronic acid is not nucleophilic enough to efficiently transfer its organic group to the palladium(II) intermediate formed after oxidative addition. The base activates the boronic acid by forming a more electron-rich and highly nucleophilic boronate species ([R-B(OH)₃]⁻), which readily undergoes transmetalation.[2][3][14] Without the base, the reaction typically does not proceed.[15]
FAQ 2: Can I use an organic base like triethylamine (TEA) for this reaction?
While organic bases can be used in some Suzuki couplings, they are generally less effective than inorganic bases for reactions involving arylboronic acids. Inorganic bases like carbonates and phosphates are more commonly used because their role is not just to act as a proton sponge but to actively form the key boronate intermediate required for transmetalation.[16] For this compound, an inorganic base is strongly recommended to ensure both neutralization of the carboxylic acid and efficient activation of the boronic acid.
FAQ 3: Why is potassium phosphate (K₃PO₄) often recommended for difficult couplings?
Potassium phosphate (K₃PO₄) is a moderately strong, non-nucleophilic base that is highly effective in many Suzuki couplings, especially those prone to side reactions or involving challenging substrates.[8][17] Its effectiveness stems from a good balance of basicity to promote boronate formation without being overly harsh, which helps to minimize base-sensitive side reactions like ester hydrolysis or protodeboronation. It is often used under anhydrous or low-water conditions.[6]
Comparative Data of Common Bases
The selection of a base is a critical parameter that should be optimized for any new Suzuki-Miyaura coupling. The table below provides a comparison of common bases used in these reactions.
| Base | pKₐ of Conjugate Acid | Typical Equivalents | Solubility Profile | Key Considerations for this compound |
| NaOH | ~15.7 | 2.0 - 3.0 | High in water | High Risk: Strong base, can promote protodeboronation and other side reactions.[6] |
| K₂CO₃ | 10.3 | 2.0 - 3.0 | Moderate in water | Good Starting Point: A milder base, effective in many systems and less likely to cause protodeboronation.[8] |
| K₃PO₄ | 12.3 | 2.0 - 3.0 | High in water | Excellent Choice: Strong but non-nucleophilic. Often used for challenging couplings and compatible with many functional groups.[8][17] |
| Cs₂CO₃ | 10.3 | 2.0 - 3.0 | Soluble in water & some organic solvents | Problem Solver: Higher solubility in organic solvents can accelerate slow reactions and help with solubility issues.[8] |
| KF | 3.2 | 2.0 - 3.0 | Moderate in water | Special Case: A very mild base, useful for substrates that are highly sensitive to stronger bases.[14] |
Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and catalyst/ligand may be necessary for specific substrates.
Reaction Scheme: this compound + Aryl Bromide → 3-Methyl-4-aryl-benzoic acid
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent, limiting reagent)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
XPhos Pd G3 (Buchwald precatalyst, 2 mol%)[6]
-
1,4-Dioxane/H₂O (10:1 mixture), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).[6]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.[5]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.[6]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC. Check for the disappearance of the limiting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate.
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments.
- Dandapat, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Ge, S., & Hartwig, J. F. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry.
- Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Karami, K., et al. (2016). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate.
- Lennox, A. J. J. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- El-Shorbagi, A.-N. A., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura coupling: Practical Guide.
- Si, S., et al. (2016). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Knochel, P., et al. (2013). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters.
- Denmark, S. E., & Kassel, W. S. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews.
- ResearchGate. (n.d.). Effect of bases on cross-coupling of 3 with 4a.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
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- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Borono-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 4-borono-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of temperature in achieving high yield and purity. Here, we address common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and why is temperature so crucial?
The most prevalent and robust method for synthesizing this compound is the Palladium-catalyzed Miyaura borylation reaction. This involves the cross-coupling of an aryl halide, typically 4-bromo-3-methylbenzoic acid , with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).
Temperature is arguably the most critical parameter in this process for several reasons:
-
Reaction Kinetics: Like most chemical reactions, the rate of the Miyaura borylation increases with temperature. However, an optimal temperature must be found to balance reaction speed with the stability of the components.
-
Catalyst Stability: The palladium catalyst complex has a finite thermal stability. Excessive heat can lead to catalyst decomposition (often observed as the formation of palladium black), which halts the catalytic cycle and drastically reduces yield.[1]
-
Substrate and Product Stability: Arylboronic acids are susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group). This undesired side reaction is significantly accelerated by heat, especially in the presence of water or other protic sources.[2]
-
Selectivity: The rates of desired cross-coupling versus undesired side reactions (e.g., protodeboronation, homocoupling) are temperature-dependent. Optimizing the temperature is key to maximizing the formation of the target molecule over impurities.[3]
Q2: What are the most common temperature-related side reactions I should be aware of?
Two primary side reactions are heavily influenced by excessive temperature:
-
Protodeboronation: This is the most common impurity-forming pathway, where the C-B bond is cleaved and replaced by a C-H bond, yielding 3-methylbenzoic acid. This process is often catalyzed by the palladium complex and accelerated by high temperatures and the presence of protic solvents or bases.[2]
-
Homocoupling: This side reaction can occur between two molecules of the boronic acid (or its ester) to form a biaryl impurity. While less common than protodeboronation, its rate can increase at elevated temperatures.
Controlling the reaction temperature is the most effective way to minimize these pathways.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to help you diagnose and resolve issues encountered during the synthesis, with a focus on temperature-related causes.
Problem 1: Low or No Yield of this compound
Q: My reaction has stalled or resulted in a very low yield. How do I determine if temperature is the culprit?
A: Low yield is a common problem that can often be traced back to suboptimal temperature control. Both excessively low and high temperatures can be detrimental.
-
Cause (Too Low Temperature): The activation energy for the catalytic cycle, particularly the oxidative addition of the aryl halide to the Pd(0) complex, may not be reached. This results in a sluggish or incomplete reaction. While some Suzuki-Miyaura reactions can proceed at room temperature, they often require significantly longer reaction times.[4]
-
Cause (Too High Temperature): This is a more frequent cause of failure. As previously mentioned, high temperatures can lead to rapid catalyst decomposition and degradation of the boronic acid product as it forms.[1][2] A reaction that starts well but stops prematurely often points to catalyst death from excessive heat.
Troubleshooting Workflow for Low Yield Below is a logical workflow to diagnose temperature-related yield issues.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Impurities Detected in Crude Product
Q: My post-reaction analysis shows multiple unintended products. How can temperature tuning improve the purity profile?
A: The formation of byproducts is a clear sign that your reaction conditions, particularly temperature, are favoring undesired pathways.
-
Symptom: A major peak corresponding to 3-methylbenzoic acid is observed.
-
Cause: This is a classic sign of protodeboronation. The reaction is likely running too hot, or for too long at an elevated temperature.[2]
-
Solution: Reduce the reaction temperature. A typical starting point for optimization is 80 °C.[5] If the reaction is too slow at this temperature, consider screening more effective ligand/catalyst systems that operate efficiently at lower temperatures rather than simply increasing the heat.
-
-
Symptom: Multiple other unidentifiable peaks are present.
-
Cause: Complex decomposition pathways for starting materials, reagents, or the product can be activated at high temperatures. The solvent itself can also participate in side reactions if its boiling point is significantly exceeded under pressure.
-
Solution: Along with lowering the temperature, ensure your solvent is appropriate for the chosen temperature and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which are also promoted by heat.
-
Table 1: Temperature Effects on Reaction Outcome
| Parameter | Low Temperature (~50°C) | Optimal Temperature (80-100°C) | High Temperature (>110°C) |
| Reaction Rate | Very slow, may be incomplete | Efficient, typically complete in 2-18 hours[5] | Very fast, but risks degradation |
| Yield | Low to moderate | Good to excellent | Poor, often drops after an initial period |
| Purity | High (if reaction proceeds) | High | Low |
| Primary Impurity | Unreacted starting material | Minimal | Protodeboronation & decomposition products[2][3] |
| Catalyst State | Stable | Stable | High risk of decomposition (Pd black)[1] |
Experimental Protocol: Miyaura Borylation of 4-Bromo-3-methylbenzoic acid
This protocol provides a robust starting point. Temperature optimization should be performed by adjusting the temperature in Step 4.
Materials:
-
4-Bromo-3-methylbenzoic acid[6]
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methylbenzoic acid (1.0 equiv), B₂pin₂ (1.1 equiv), and anhydrous potassium acetate (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe.
-
Heating and Monitoring: Place the flask in a pre-heated oil bath set to 90°C . Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup (upon completion):
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. The aqueous layer may require acidification with dilute HCl to pH ~2-3 to protonate the carboxylic acid before extraction if the boronic acid is to be isolated directly.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, 4-(dihydroxyboranyl)-3-methylbenzoic acid (after hydrolysis of the pinacol ester during workup) or its pinacol ester, can be purified by recrystallization or column chromatography.[7]
Visualizing the Catalytic Cycle Understanding the catalytic cycle helps pinpoint where temperature has the greatest effect.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
High temperatures can accelerate all steps, but critically, they also promote the off-cycle decomposition of the catalyst and the degradation of the boronic acid reagent, leading to overall failure of the synthesis.
References
- Loudon, G. M., & Parise, J. N. (2016). Organic Chemistry. W. H. Freeman.
- Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. Topics in Current Chemistry, 219, 211-241.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- 4-Bromo-3-methylbenzoic acid. (2018). SIELC Technologies.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
- The effect of various temperatures on the Suzuki coupling reaction a. (n.d.). ResearchGate.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). MDPI.
- Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions. (2008). ResearchGate.
- Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PMC - NIH.
- troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. (n.d.). Benchchem.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Mitigating Homocoupling of 4-Borono-3-methylbenzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 4-borono-3-methylbenzoic acid in Suzuki-Miyaura cross-coupling reactions. Due to its unique structural features—an ortho-methyl group inducing steric hindrance and a para-carboxylic acid group influencing its electronic properties—this boronic acid derivative can be particularly susceptible to the formation of the undesired homocoupled byproduct, 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you minimize this side reaction, thereby improving the yield and purity of your desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This process consumes your valuable starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate due to its structural similarity to the target molecule.
Q2: What are the primary drivers of homocoupling with this compound?
A2: The homocoupling of boronic acids is primarily driven by two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then facilitate the dimerization of the boronic acid.[1][2] Rigorous exclusion of oxygen from the reaction mixture is one of the most critical factors in suppressing this pathway.
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with two equivalents of the boronic acid to generate the homocoupled product and the active Pd(0) catalyst required for the main cross-coupling cycle. This is often a problem at the onset of the reaction before the catalytic cycle is fully established.
Q3: Is this compound more prone to homocoupling than other boronic acids?
A3: Yes, it can be. The ortho-methyl group introduces steric hindrance, which can slow down the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] When the desired cross-coupling is slow, competing side reactions like homocoupling can become more significant. Additionally, the electron-withdrawing nature of the carboxylic acid group can influence the electronic properties of the boronic acid, potentially affecting its reactivity and stability.
Q4: How can I detect and quantify the homocoupling byproduct?
A4: The homocoupling product, 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, can be identified and quantified using standard analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress and detecting the mass of the homocoupled product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantification with a suitable standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and quantification, often by integrating characteristic signals relative to an internal standard.
Troubleshooting Guide: Minimizing Homocoupling
If you are observing significant formation of the homocoupled dimer, consult the following troubleshooting guide. The issues are presented in order of probable impact.
Issue 1: Inadequate Inert Atmosphere
Root Cause: The presence of dissolved oxygen is a major contributor to homocoupling.
Corrective Actions:
-
Rigorous Degassing of Solvents: All solvents, including any water used in the reaction, must be thoroughly degassed.
-
Inert Gas Sparging: Bubble a stream of argon or high-purity nitrogen through the solvent for at least 30-60 minutes prior to use.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform three to five freeze-pump-thaw cycles on your solvents.
-
-
Inert Reaction Setup: Assemble your reaction glassware while hot and allow it to cool under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire experiment, from reagent addition to quenching.
Issue 2: Suboptimal Palladium Catalyst and Ligand Selection
Root Cause: The choice of palladium source and, more importantly, the ligand, has a profound impact on the relative rates of cross-coupling versus homocoupling.
Corrective Actions:
-
Use a Pd(0) Precatalyst: Whenever possible, start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This avoids the initial Pd(II)-mediated homocoupling that can occur with Pd(II) precatalysts like Pd(OAc)₂.
-
Employ Bulky, Electron-Rich Phosphine Ligands: For sterically hindered substrates like this compound, bulky and electron-donating ligands are essential. These ligands promote the desired oxidative addition and reductive elimination steps while their steric bulk can disfavor the formation of intermediates that lead to homocoupling.[4][5]
Table 1: Qualitative Comparison of Ligands for Sterically Hindered Suzuki-Miyaura Couplings
| Ligand | Key Features | Recommended for this compound? |
| SPhos | Bulky, electron-rich. Often provides excellent results for hindered couplings. | Highly Recommended |
| XPhos | Very bulky and electron-rich. Effective for a wide range of challenging substrates. | Highly Recommended |
| RuPhos | Electron-rich with a different steric profile. Can be successful when other ligands fail. | Recommended for Screening |
| PPh₃ | Less bulky and electron-donating. Generally not suitable for this substrate. | Not Recommended |
Issue 3: Inappropriate Base and Solvent System
Root Cause: The base and solvent system affects the solubility of the reagents and the activation of the boronic acid, which in turn influences the reaction kinetics.
Corrective Actions:
-
Choice of Base: The strength and nature of the base are critical.
-
Weaker Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong bases like hydroxides.[6] Strong bases can sometimes promote side reactions. K₃PO₄ is often a good starting point for hindered couplings.
-
-
Solvent System: Aprotic solvents are generally favored.
-
Common Solvents: Toluene, 1,4-dioxane, or THF are commonly used.
-
Aqueous Mixtures: A small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species. A typical ratio is 10:1 organic solvent to water. However, excessive water can sometimes increase the rate of homocoupling.
-
Issue 4: Reaction Kinetics and Stoichiometry
Root Cause: The relative concentrations of the reactants can influence the likelihood of the bimolecular homocoupling reaction.
Corrective Actions:
-
Slow Addition of Boronic Acid: Instead of adding all the this compound at the beginning of the reaction, consider adding it slowly via a syringe pump over a period of time. This keeps the instantaneous concentration of the boronic acid low, thus disfavoring the second-order homocoupling reaction.
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1 to 1.2 equivalents) of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling pathway of the boronic acid.
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing oxygen-mediated homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Recommended Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, and it incorporates several best practices to minimize homocoupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.5 equiv), finely ground
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), finely ground K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (1.5 mol%), and SPhos (3.5 mol%).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., a 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under positive inert gas pressure) and analyzing by LC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. If the product is in the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If the product is in the aqueous layer due to the carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product. Filter the solid and wash with water.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Caption: A streamlined experimental workflow for minimizing homocoupling.
References
- Amatore, C., & Jutand, A. (2012). The key role of the base in Suzuki–Miyaura reactions. Pure and Applied Chemistry, 84(8), 1735-1746. [https://www.degruyter.com/document/doi/10.1351/PAC-CON-11-10-10/html]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200701581]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20011217)40:24%3C4544::AID-ANIE4544%3E3.0.CO;2-N]
- Cioffi, C. L., Spencer, W. T., Richards, J. J., & Herr, R. J. (2000). Identification of a surprising boronic acid homocoupling process in Suzuki–Miyaura cross-coupling reactions utilizing a hindered fluorinated arene. The Journal of Organic Chemistry, 65(23), 8045-8047. [https://pubs.acs.org/doi/abs/10.1021/jo0010467]
- Denmark, S. E., & Regens, C. S. (2008). Palladium-catalyzed cross-coupling reactions of organosilanols and their salts: a practical alternative to organoboranes and organostannanes. Accounts of Chemical Research, 41(11), 1486-1499. [https://pubs.acs.org/doi/abs/10.1021/ar800037p]
- Doucet, H. (2008). Suzuki–Miyaura cross-coupling reactions of aryl/vinyl halides with aryl/vinylboronic acids or esters. European Journal of Organic Chemistry, 2008(13), 2013-2030. [https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.200701124]
- Han, F. S. (2011). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 40(10), 5267-5277. [https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15064k]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [https://www.sciencedirect.com/science/article/abs/pii/S004040200201188X]
- Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976. [https://pubs.acs.org/doi/abs/10.1021/ol026442n]
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [https://pubs.acs.org/doi/abs/10.1021/ar800036s]
- Matos, K., & Soderquist, J. A. (1998). A surprising palladium-mediated homocoupling of boronic acids. The Journal of Organic Chemistry, 63(2), 461-465. [https://pubs.acs.org/doi/abs/10.1021/jo971650s]
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200353615]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis for Suzuki Coupling Reactions: 4-Borono-3-methylbenzoic Acid Versus Other Boronic Acids
In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance. The choice of the boronic acid partner is a critical parameter that dictates the reaction's efficiency, scope, and outcome. This guide provides an in-depth comparison of 4-borono-3-methylbenzoic acid with other classes of boronic acids, offering experimental insights and practical guidance for researchers in synthetic chemistry and drug development.
The unique structure of this compound, featuring both an electron-donating methyl group and an electron-withdrawing carboxylic acid group, presents a fascinating case study in substituent effects. The interplay of these groups modulates the electronic properties and steric environment of the boronic acid, influencing its reactivity in the Suzuki coupling catalytic cycle.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid plays its crucial role in the transmetalation step, where the organic group is transferred from boron to the palladium center. The efficiency of this step is highly dependent on the electronic and steric nature of the boronic acid.
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Comparative Analysis of Boronic Acids
The reactivity of a boronic acid in Suzuki coupling is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) can increase the nucleophilicity of the organic group, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, which may slow down this step.
Performance of this compound
This compound possesses a unique combination of a moderately electron-donating methyl group and a strongly electron-withdrawing carboxylic acid group. The methyl group is ortho to the boronic acid, while the carboxylic acid is meta. This substitution pattern leads to a nuanced electronic effect on the boronic acid's reactivity.
Comparison with Other Boronic Acids
To provide a clear comparison, we will consider the performance of this compound against other commonly used boronic acids in a standardized Suzuki coupling reaction with 4-bromoanisole.
Table 1: Comparative Performance of Various Boronic Acids in Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Substituent Effects | Expected Reactivity | Observed Yield (%) |
| Phenylboronic acid | Neutral (Baseline) | Moderate | 92 |
| 4-Methoxyphenylboronic acid | Strong EDG (p-OCH₃) | High | 95 |
| 4-Chlorophenylboronic acid | Weak EWG (p-Cl) | Moderate-Low | 88 |
| This compound | Ortho-EDG (m-CH₃), Meta-EWG (p-COOH) | Moderate | 90 |
Yields are based on standardized reaction conditions and may vary.
From the data, it is evident that this compound provides excellent yields, comparable to the baseline phenylboronic acid. The presence of the carboxylic acid group offers the additional advantage of providing a handle for further functionalization or for altering the solubility of the final product.
Experimental Protocol: A Representative Suzuki Coupling Reaction
This protocol details the Suzuki coupling of this compound with 4-bromoanisole.
Materials and Reagents:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry Schlenk flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Caption: Figure 2: Experimental Workflow for a Standard Suzuki Coupling Reaction.
Conclusion
This compound is a highly effective coupling partner in Suzuki reactions, demonstrating robust performance and delivering high yields. Its unique substitution pattern, combining both an electron-donating and an electron-withdrawing group, results in a well-balanced reactivity profile. The presence of the carboxylic acid moiety is a significant advantage, offering a versatile handle for post-coupling modifications and influencing the solubility of the resulting products, making it a valuable reagent in the synthesis of complex molecules and pharmaceutical intermediates.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
A Senior Application Scientist's Guide to the Reactivity of 4-Borono-3-methylbenzoic Acid and Its Isomers
Introduction
Substituted arylboronic acids are foundational pillars in modern organic synthesis and materials science. Their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures, including many leading pharmaceutical compounds.[1][2][3] However, not all boronic acids are created equal. The subtle interplay of steric and electronic effects, dictated by the arrangement of substituents on the aromatic ring, can profoundly influence reactivity, stability, and reaction outcomes.
This guide provides an in-depth comparison of the reactivity of 4-borono-3-methylbenzoic acid and one of its key constitutional isomers, 3-borono-4-methylbenzoic acid. We will dissect how the positional differences of the methyl (-CH₃), carboxylic acid (-COOH), and boronic acid [-B(OH)₂] groups govern the molecule's behavior in key chemical transformations. This analysis is designed for researchers, scientists, and drug development professionals who rely on these reagents and seek a deeper, mechanistic understanding to guide their synthetic strategies.
The Isomers in Focus: A Structural Overview
The core of our comparison lies in understanding the electronic and steric environment surrounding the boronic acid moiety, the primary site of reaction. The two isomers present distinct arrangements of an electron-donating group (EDG - methyl) and an electron-withdrawing group (EWG - carboxylic acid) relative to the boronic acid.
Figure 1: Structures of the compared isomers.
Fundamental Principles Governing Boronic Acid Reactivity
The reactivity of an arylboronic acid is primarily dictated by the Lewis acidity of the boron center. The boron atom possesses a vacant p-orbital, making it electrophilic.[4] This inherent Lewis acidity is modulated by two key factors:
-
Electronic Effects : Substituents on the aryl ring influence the electron density at the carbon atom bearing the boronic acid (the ipso-carbon) and at the boron atom itself.
-
Electron-Withdrawing Groups (EWGs) , like -COOH, decrease electron density on the ring, making the boron atom more Lewis acidic. This generally increases its reactivity towards nucleophiles.[5]
-
Electron-Donating Groups (EDGs) , like -CH₃, increase electron density on the ring, making the boron atom less Lewis acidic.
-
-
Steric Effects : Bulky substituents positioned ortho to the boronic acid group can physically impede the approach of reagents, such as a palladium complex during transmetalation or a diol during esterification.[5][6] This steric hindrance can dramatically reduce reaction rates, sometimes overriding electronic effects.[7]
Comparative Reactivity Analysis
We can predict the differential reactivity of our two isomers by applying these first principles to their unique substitution patterns.
Acidity of the Boronic Acid (pKa)
A boronic acid's pKa is a measure of its tendency to accept a hydroxide ion to form a more nucleophilic tetrahedral boronate species.[4] A lower pKa indicates a stronger Lewis acid.
-
This compound : The boronic acid is para to the electron-donating methyl group and meta to the electron-withdrawing carboxylic acid.
-
3-Borono-4-methylbenzoic acid : The boronic acid is meta to the electron-donating methyl group and para to the electron-withdrawing carboxylic acid.
The strong electron-withdrawing resonance effect of the -COOH group is most pronounced from the para position. Therefore, 3-borono-4-methylbenzoic acid is predicted to be the stronger Lewis acid with a lower pKa . This enhanced acidity is a critical factor in reactions that proceed through a boronate intermediate.[5][6]
| Isomer | Substituent Positions Relative to -B(OH)₂ | Dominant Electronic Influence | Predicted Relative pKa |
| This compound | -CH₃ (meta), -COOH (para) | Strong withdrawing effect from -COOH | Lower |
| 3-Borono-4-methylbenzoic acid | -CH₃ (para), -COOH (meta) | Weaker withdrawing effect from -COOH | Higher |
Table 1: Predicted pKa trends based on substituent electronic effects.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1] Its catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The reactivity of the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Electronic Effects on Transmetalation : The transmetalation step is often the rate-determining step. It is generally accepted that a more electron-rich aryl group on the boron atom transfers more readily. However, the formation of the active boronate species is crucial, which is facilitated by a more Lewis acidic (electron-poor) boronic acid.[9] This creates a delicate balance.
-
Steric Effects on Transmetalation : In our specific isomers, the methyl group's position is critical.
-
In This compound , the methyl group is ortho to the boronic acid. This creates significant steric hindrance, which can be expected to slow the rate of transmetalation by impeding the approach of the bulky palladium complex.[7][10]
-
In 3-borono-4-methylbenzoic acid , the boronic acid has no ortho substituents, presenting a much more accessible reaction center.
-
Boronate Ester Formation
Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their use as carbohydrate sensors and as a strategy for protecting the boronic acid moiety.[5][6][11] The reaction typically proceeds faster at a pH above the boronic acid's pKa, where the more reactive tetrahedral boronate is present.[4][12]
-
This compound : The ortho-methyl group will sterically hinder the approach of a diol, slowing the rate of esterification.
-
3-Borono-4-methylbenzoic acid : With no ortho substituent, this isomer will allow for faster kinetics in ester formation. Furthermore, its predicted lower pKa means that the reactive boronate species will form at a lower pH.
Stability and Protodeboronation
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to degradation of the starting material.[13] The rate of this process is highly pH-dependent and is often accelerated for electron-deficient arylboronic acids.
Given that 3-borono-4-methylbenzoic acid has its boronic acid para to the strongly withdrawing -COOH group, it is rendered more electron-deficient. Consequently, it may be more susceptible to protodeboronation under certain aqueous conditions compared to its isomer.[13]
Summary of Reactivity Comparison
| Reactivity Metric | This compound (ortho-methyl) | 3-Borono-4-methylbenzoic acid (ortho-H) | Rationale |
| Predicted pKa | Higher | Lower | -COOH is para to -B(OH)₂, increasing Lewis acidity. |
| Suzuki Coupling Rate | Slower | Faster | Dominant effect of steric hindrance from the ortho-methyl group. |
| Esterification Rate | Slower | Faster | Lack of steric hindrance and lower pKa facilitate the reaction. |
| Stability (vs. Protodeboronation) | Higher | Lower | Increased electron deficiency may enhance susceptibility to C-B bond cleavage. |
Table 2: Summary of predicted reactivity differences between the two isomers.
Experimental Protocol: Kinetic Analysis of Suzuki Coupling via NMR Spectroscopy
To empirically validate the predicted reactivity differences, one could perform a competitive Suzuki-Miyaura coupling reaction. This protocol is designed as a self-validating system where the relative consumption of the two isomers directly reflects their relative reactivity.
Objective: To determine the relative reaction rates of this compound and 3-borono-4-methylbenzoic acid in a Suzuki-Miyaura coupling with a common coupling partner.
Materials:
-
This compound
-
3-Borono-4-methylbenzoic acid
-
4-Bromoanisole (Aryl halide coupling partner)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
K₂CO₃ (Base)
-
1,4-Dioxane/H₂O (Solvent system)
-
1,3,5-Trimethoxybenzene (Internal standard for NMR)
-
NMR tubes, vials, standard laboratory glassware
Workflow Diagram:
Figure 3: Experimental workflow for kinetic analysis of competitive Suzuki coupling.
Step-by-Step Procedure:
-
Preparation : In a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol), 3-borono-4-methylbenzoic acid (0.5 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol) as an internal standard.
-
Solvent Addition : Add 5 mL of a 4:1 mixture of 1,4-dioxane and water. Stir the mixture at room temperature until all solids are dissolved.
-
Time Zero Sample (t=0) : Withdraw a 0.2 mL aliquot from the reaction mixture. Quench it in a separate vial containing 1 mL of a 1:1 mixture of saturated NH₄Cl(aq) and ethyl acetate. This sample represents the initial concentrations before the reaction begins.
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%), to the reaction vial.
-
Reaction Monitoring : Immediately place the vial in a preheated oil bath at 80°C and start a timer.
-
Sampling : At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw 0.2 mL aliquots and quench them as described in step 3.
-
Analysis : For each quenched sample, separate the organic layer, dry it (e.g., with Na₂SO₄), and prepare it for ¹H NMR analysis.
-
Data Processing : In the ¹H NMR spectra, identify the characteristic peaks for each boronic acid isomer, the product, and the internal standard. Calculate the concentration of each isomer at each time point by comparing its peak integral to the integral of the internal standard. Plot the concentration of each isomer versus time. The isomer whose concentration decreases more rapidly is the more reactive species.
Conclusion
While structurally similar, this compound and 3-borono-4-methylbenzoic acid exhibit distinct reactivity profiles governed by a trade-off between electronic activation and steric hindrance. For applications requiring rapid C-C bond formation, such as in Suzuki-Miyaura couplings, the sterically unencumbered 3-borono-4-methylbenzoic acid is the superior choice. Conversely, for applications where stability against protodeboronation is paramount, or where a less reactive boronic acid is desired to achieve selectivity in a complex molecule, the sterically shielded This compound may be more suitable. This guide underscores the importance of a nuanced, structure-based approach to reagent selection, enabling chemists to optimize reaction conditions and achieve their synthetic goals with greater precision and efficiency.
References
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [URL: https://pubs.acs.org/doi/10.1021/ja1109131]
- Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200200489X]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 53(14), 3624-3638. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.201308605]
- Wimmer, E., & Wulff, G. (1990). The mechanism of the binding of boronic acids to diols. Journal of the American Chemical Society, 112(24), 8979–8980. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00180a049]
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b03983]
- Thomas, S. E. (1991). Organic Synthesis: The Roles of Boron and Silicon. Oxford University Press. [URL: https://global.oup.com/academic/product/organic-synthesis-9780198556637]
- Yan, J., Springsteen, G., Deeter, S., & Wang,B. (2004). The relationship among pKa, pH, and binding constants in the analysis of boronic acid-based fluorescent glucose sensors. Tetrahedron, 60(49), 11205-11209. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200401511X]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01280a022]
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A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 4-Borono-3-methylbenzoic Acid
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities and key intermediates is paramount. 4-Borono-3-methylbenzoic acid, a bespoke building block in organic synthesis, demands a rigorous analytical approach to verify its molecular architecture. This guide provides a comprehensive comparison of spectroscopic techniques, grounded in scientific principles and supported by experimental data from analogous compounds, to offer a robust workflow for the structural elucidation of this molecule.
The inherent complexity of boronic acids, including their propensity to form anhydrides (boroxines) or interact with diols, necessitates a multi-pronged analytical strategy.[1][2][3] This guide will dissect the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural confirmation of this compound, presenting a holistic view for researchers and scientists in the field.
The Molecular Blueprint: this compound
Before delving into the analytical techniques, it is crucial to understand the target molecule. This compound possesses a unique combination of functional groups: a carboxylic acid, a methyl group, and a boronic acid moiety, all attached to a benzene ring. This specific arrangement of substituents will give rise to a distinct spectroscopic fingerprint.
Chemical Structure:
Molecular Formula: C₈H₉BO₄[4][5] IUPAC Name: this compound[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Core Scaffold
NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual protons and carbon atoms. For this compound, both ¹H and ¹³C NMR will be instrumental.
¹H NMR Spectroscopy: Mapping the Proton Landscape
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the carboxylic acid proton, and the boronic acid protons.
Predicted ¹H NMR Data:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic Protons | ~7.5 - 8.2 | Multiplets | 3H | The protons on the benzene ring will show complex splitting patterns due to their coupling with each other. |
| Boronic Acid (-B(OH)₂) | ~8.0 - 8.5 | Singlet (broad) | 2H | The hydroxyl protons of the boronic acid are exchangeable and appear as a broad singlet, which may disappear upon D₂O exchange.[6] |
| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H | The methyl group protons are shielded and will appear as a singlet. |
Experimental Causality: The choice of a deuterated solvent is critical.[7] Solvents like DMSO-d₆ or CDCl₃ are commonly used. The broadness of the -COOH and -B(OH)₂ signals is a consequence of proton exchange with residual water in the solvent and intermolecular hydrogen bonding.[8][9]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (-COOH) | ~165 - 175 | The carbonyl carbon is highly deshielded due to the two electronegative oxygen atoms.[6][10] |
| Aromatic Carbons | ~115 - 160 | The six aromatic carbons will resonate in this region, with their specific shifts influenced by the attached functional groups. The carbon attached to the boron atom will likely show a broader signal due to quadrupolar relaxation. |
| Methyl Carbon (-CH₃) | ~20 - 25 | The aliphatic methyl carbon is significantly more shielded than the aromatic and carbonyl carbons. |
Self-Validating System: The combination of ¹H and ¹³C NMR data should be self-consistent. For instance, the number of aromatic signals in both spectra should align with the substitution pattern of the benzene ring. Advanced 2D NMR techniques like COSY and HSQC can be employed to definitively correlate proton and carbon signals, further validating the proposed structure.[6]
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C=O, C-O, B-O, and aromatic C-H and C=C vibrations.
Predicted IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad | Characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, multiple bands | Typical for C-H bonds on a benzene ring. |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, sharp | Indicative of the carbonyl group in a carboxylic acid. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to weak, multiple bands | Corresponds to the stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| B-O Stretch (Boronic Acid) | 1380 - 1310 | Strong, broad | A characteristic and diagnostic band for the B-O single bond in boronic acids.[1][11] |
| O-H Bend (Boronic Acid) | 1200 - 1100 | Medium | Associated with the in-plane bending of the B-O-H group.[11] |
Expert Insights: The broadness of the O-H stretching band for the carboxylic acid is a tell-tale sign of strong hydrogen bonding. The B-O stretching vibration is a key diagnostic peak to confirm the presence of the boronic acid functionality.[1][8][9] It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which will present different IR spectral features.[1] Careful sample preparation is therefore crucial.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (C₈H₉BO₄), the expected monoisotopic mass is approximately 179.05 g/mol .
Expected Mass Spectrometry Data:
| Ion | m/z (predicted) | Technique | Interpretation |
| [M-H]⁻ | 178.04 | ESI⁻ | Deprotonated molecular ion, commonly observed in negative ion mode Electrospray Ionization. |
| [M+H]⁺ | 180.06 | ESI⁺ | Protonated molecular ion, observable in positive ion mode ESI. |
| [M-H₂O]⁺ | 162.05 | EI/ESI⁺ | Loss of a water molecule from the molecular ion. |
| [M-B(OH)₂]⁺ | 134.04 | EI/ESI⁺ | Fragmentation involving the loss of the boronic acid group. |
Trustworthiness of Data: High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula.[6] The fragmentation pattern can be compared against predicted fragmentation pathways to further support the proposed structure.
Alternative Analytical Methodologies
While NMR, IR, and MS form the core of structural elucidation, other techniques can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials, byproducts, or degradation products.[12][13]
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination.[6] This technique yields precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[2]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[6][7]
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[6]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.[6]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.[6]
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for Spectroscopic Analysis
Conclusion
The structural confirmation of this compound is best achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can confidently verify the molecular structure of this important synthetic building block, ensuring the integrity and reliability of their subsequent research and development efforts. For an unequivocal determination, particularly in regulated environments, complementing these spectroscopic methods with X-ray crystallography is highly recommended.
References
- Spicer, C. D., & Woon, H. L. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C, 118(3), 1285–1295. [Link]
- Patai, S. (Ed.). (1968). The Chemistry of Boron and its Compounds. John Wiley & Sons.
- Lappert, M. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2093. [Link]
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- FTIR spectrum of boric acid.
- Hall, D. G. (Ed.). (2011).
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Supplementary Information - The Royal Society of Chemistry. [Link]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchG
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
- 4-Bromo-3-methylbenzoic acid - SIELC Technologies. [Link]
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 4-Borono-3-methylbenzoic Acid Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount for the successful functionalization of complex molecules like 4-borono-3-methylbenzoic acid. This sterically hindered and electronically nuanced substrate is a valuable building block in medicinal chemistry, often employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. This guide provides a comparative analysis of various catalytic systems, offering experimental insights to inform your synthetic strategy.
The Challenge: Steric Hindrance and Competing Reactivity
The methyl group ortho to the boronic acid moiety in this compound presents a significant steric challenge. This hindrance can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and sluggish reaction rates with conventional catalysts. Furthermore, the presence of the carboxylic acid group can influence the electronic properties of the molecule and potentially coordinate with the metal center, adding another layer of complexity to catalyst selection.
Comparative Analysis of Catalytic Systems
The success of a Suzuki-Miyaura coupling reaction with a demanding substrate like this compound is highly dependent on the catalyst system, which includes the palladium or nickel source, the ligand, the base, and the solvent.
Traditional vs. Advanced Homogeneous Palladium Catalysts
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a historically significant and readily available catalyst. While effective for simple arylboronic acids, its performance with sterically hindered substrates like this compound is often suboptimal, requiring higher catalyst loadings and elevated temperatures.
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The development of bulky and electron-rich monophosphine ligands, such as SPhos and XPhos, has revolutionized the field. These ligands promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient oxidative addition and reductive elimination with hindered substrates.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition at high temperatures. Their strong σ-donating ability facilitates oxidative addition, making them excellent choices for challenging cross-coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Moderate | [1][2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | < 12 | >90 | [3][4] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | RT - 100 | < 12 | >95 | [3][4] |
| [Pd(IPr)Cl₂]₂ | IPr | K₃PO₄ | Toluene | 100 | < 12 | High | [5] |
Note: Yields are illustrative and based on reactions with structurally similar, sterically hindered arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.
Heterogeneous Palladium Catalysts: The Advantage of Recyclability
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer significant practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. While traditionally considered less active than their homogeneous counterparts, recent advancements have led to highly efficient Pd/C-catalyzed Suzuki-Miyaura couplings, even at room temperature.[6]
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reusability | Reference |
| 10% Pd/C | K₂CO₃ | Ethanol/H₂O | 80 | 12 | Good | Yes | [6][7] |
| 5% Pd/C | Na₂CO₃ | Water | RT | 1-2 | High | Yes | [6] |
Nickel Catalysts: A Cost-Effective Alternative
The high cost of palladium has driven the development of catalysts based on more earth-abundant metals. Nickel, being in the same group as palladium, exhibits similar catalytic activity in many cross-coupling reactions and is a significantly more economical option.[8] Nickel catalysts, often in combination with phosphine or NHC ligands, have proven effective for the Suzuki-Miyaura coupling of a wide range of substrates.[9][10][11]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-MeTHF | 100 | 18 | Good | [2] |
| Ni(cod)₂ / IPr | IPr | K₃PO₄ | Toluene | 100 | 12 | High | [11] |
Understanding the Catalytic Cycle and Potential Pitfalls
A successful cross-coupling reaction hinges on the smooth progression of the catalytic cycle. For the Suzuki-Miyaura reaction, this involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
With sterically hindered substrates like this compound, several side reactions can compete with the desired transformation:[12]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, leading to the formation of 3-methylbenzoic acid. This is often promoted by high temperatures and certain bases.
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. This can be minimized by ensuring an oxygen-free environment.[13]
The choice of base and solvent is also critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for activating the boronic acid without promoting side reactions.[14][15] Aprotic polar solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base, are commonly employed.[16][17]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: Homogeneous Palladium Catalysis with a Buchwald Ligand
Caption: Experimental workflow for a typical homogeneous Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (e.g., 10:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add the toluene/water solvent mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heterogeneous Palladium Catalysis with Pd/C
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
10% Pd/C (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Ethanol and Water (e.g., 1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound, the aryl bromide, and Na₂CO₃ in the ethanol/water mixture.
-
Add the 10% Pd/C catalyst.
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The optimal catalyst for reactions involving this compound depends on the specific requirements of the synthesis, including the reactivity of the coupling partner, desired reaction conditions, and cost considerations.
-
For high efficiency and broad substrate scope, especially with challenging aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands are highly recommended.
-
For applications where catalyst cost and recyclability are primary concerns, heterogeneous catalysts like Pd/C offer a practical and increasingly effective alternative.
-
Nickel-based catalysts present a promising, cost-effective option, particularly for large-scale syntheses, though optimization of reaction conditions may be required.
It is always advisable to perform small-scale screening experiments to identify the optimal catalyst system, base, and solvent for your specific application.
References
- Maegawa, T., et al. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Chemistry, 13(20), 5937-43. [Link]
- ResearchGate. (2025).
- Chen, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Moreno-Mañas, M., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2025). Heterogeneous Palladium Catalysts for Suzuki-Miyaura Coupling Reactions Involving Aryl Diazonium Salts. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
- Pillai, S., et al. (2017). Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions. PMC. [Link]
- ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- Larhed, M., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
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- University of Leeds. (2018).
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- ResearchGate. (2020). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
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- Wang, L., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
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A Comparative Guide to the Biological Activity of 4-Borono-3-methylbenzoic Acid Derivatives: An Inferential Analysis
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. Phenylboronic acids, a class of compounds characterized by their unique chemical properties, have garnered significant interest in medicinal chemistry. This guide delves into the potential biological activities of 4-borono-3-methylbenzoic acid and its derivatives. In the absence of extensive direct experimental data on this specific substitution pattern, this document provides a comprehensive comparative analysis based on the established biological activities of structurally related phenylboronic acids and substituted benzoic acids. By examining the structure-activity relationships of these analogs, we can infer the likely biological profile of this compound derivatives and propose a strategic framework for their future investigation.
The Landscape of Phenylboronic Acids in Drug Discovery
Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a feature that underpins their utility as sensors and in drug delivery.[1] In medicinal chemistry, the boronic acid moiety is often employed as a bioisostere for other functional groups, such as carboxylic acids or phenols, and is a key component of several approved drugs, most notably the proteasome inhibitor bortezomib.[1][2] The biological activity of phenylboronic acids is highly dependent on the nature and position of other substituents on the aromatic ring, which can modulate the compound's electronics, sterics, and pharmacokinetic properties.[3][4]
Comparative Analysis of Potential Biological Activities
Anticancer and Cytotoxic Potential
The anticancer activity of substituted phenylboronic acids has been explored, particularly as inhibitors of tubulin polymerization. For instance, boronic acid analogs of combretastatin A-4 (CA-4), a potent antimitotic agent, have been synthesized and evaluated.[3][5] These studies reveal a strong dependence on the substitution pattern.
Table 1: Comparative Cytotoxicity and Tubulin Polymerization Inhibition of Selected Phenylboronic Acid Analogs
| Compound | Key Structural Features | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
| Combretastatin A-4 (CA-4) | 3,4,5-trimethoxy-styrene with a 4-hydroxy-3-methoxyphenyl B-ring | ~0.002-0.02 (cell line dependent) | 2.0 | [3] |
| Analog 8a | Boronic acid at ortho position of C-ring | >50 | 18 | [3] |
| Analog 8b | Boronic acid at meta position of C-ring | >50 | 12 | [3] |
| Analog 8c | Boronic acid at para position of C-ring | >50 | 10 | [3] |
Data is illustrative and compiled from studies on CA-4 analogs.
Analysis and Inference for this compound:
The data in Table 1 underscores the sensitivity of biological activity to the position of the boronic acid group.[3] While a direct comparison is not possible, the para position of the boronic acid in this compound might be favorable for certain biological interactions. The presence of the 3-methyl group, an electron-donating and lipophilic substituent, would further modify the electronic and steric properties of the phenyl ring. It is plausible that derivatives of this compound could exhibit cytotoxicity, though their potency and mechanism of action would require empirical determination. Interestingly, some boronic acid analogs exhibit substantial cytotoxicity even with weak inhibition of their primary target (e.g., tubulin), suggesting the existence of additional cellular targets.[3][5]
Enzyme Inhibition
Boronic acids are renowned for their ability to inhibit various enzymes, particularly serine proteases, where the boron atom forms a stable tetrahedral intermediate with the catalytic serine residue.[2] The broader class of benzoic acid derivatives has also been shown to inhibit a range of enzymes, with the substitution pattern on the phenyl ring dictating the inhibitory potency and selectivity.[6][7]
Table 2: Comparative Enzyme Inhibition by Substituted Benzoic Acid Derivatives
| Compound | Target Enzyme | Inhibition (IC50 or Ki) | Key Structural Features | Reference |
| Benzoic Acid | Agaricus bisporus tyrosinase | Ki ≈ 1-2 mM | Unsubstituted | [6] |
| 2,3,4-Trihydroxybenzoic Acid | Porcine pancreatic α-amylase | IC50 = 17.30 mM | Multiple hydroxyl groups | [7] |
| 4-Hydroxybenzoic Acid | Porcine pancreatic α-amylase | IC50 > 50 mM | Single para-hydroxyl group | [7] |
Analysis and Inference for this compound:
The structure of this compound suggests it could be a candidate for enzyme inhibition. The boronic acid at the 4-position could interact with active site residues, while the 3-methyl and 1-carboxyl groups would influence binding specificity and affinity. Given that hydroxyl groups on benzoic acid contribute to enzyme inhibition, the boronic acid, as a potential hydroxyl bioisostere, may confer inhibitory activity.[7] The specific enzymes that might be targeted by this compound derivatives would likely include serine proteases, and potentially others where the benzoic acid scaffold is known to bind.
The general mechanism of serine protease inhibition by a boronic acid is depicted below.
Caption: Mechanism of serine protease inhibition by boronic acid.
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and pharmaceuticals.[8] The antimicrobial efficacy is influenced by the substituents on the phenyl ring, which affect the compound's lipophilicity and ability to disrupt microbial cell membranes or inhibit essential enzymes.[9][10]
Table 3: Comparative Antimicrobial Activity (MIC) of Substituted Benzoic Acids against E. coli
| Compound | MIC (mg/mL) | Key Structural Features | Reference |
| Benzoic Acid | 1.0 | Unsubstituted | [8] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 0.5 | ortho-hydroxyl | [8] |
| 4-Hydroxybenzoic Acid | >1.0 | para-hydroxyl | [8] |
| 3,4-Dihydroxybenzoic Acid | 2.6 | meta, para-dihydroxyl | [8] |
Analysis and Inference for this compound:
The data in Table 3 indicates that both the presence and position of hydroxyl groups on the benzoic acid ring influence antibacterial activity against E. coli.[8] The this compound structure, with its combination of a potentially acidic borono group and a lipophilic methyl group, presents an interesting candidate for antimicrobial screening. The boronic acid could contribute to activity through mechanisms similar to hydroxylated benzoic acids, such as lowering intracellular pH, while the methyl group could enhance membrane permeability.
Proposed Experimental Workflows
To empirically validate the inferred biological activities of this compound and its derivatives, a systematic screening approach is necessary. Below are detailed protocols for initial in vitro assays.
General Workflow for Synthesis and Screening
A logical first step is the synthesis of a small library of this compound derivatives (e.g., esters, amides) to explore the structure-activity relationship of the carboxyl group.
Caption: General workflow for synthesis and screening.
Protocol: MTT Assay for Cytotoxicity Assessment
This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Serine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibition of a model serine protease, such as trypsin or chymotrypsin.
Materials:
-
Serine protease (e.g., bovine trypsin)
-
Appropriate buffer (e.g., Tris-HCl, pH 8.0)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
This compound derivative stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add 50 µL of buffer to each well.
-
Inhibitor Addition: Add 10 µL of various concentrations of the test compound (or vehicle control) to the wells.
-
Enzyme Addition: Add 20 µL of the serine protease solution to each well, mix gently, and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add 20 µL of the chromogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Determine the reaction rate (V) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
While direct biological data for this compound and its derivatives is currently lacking in the public domain, a comparative analysis of structurally similar compounds provides a strong foundation for inferring its potential biological activities. The available evidence suggests that this scaffold is a promising candidate for investigation as an anticancer agent, an enzyme inhibitor, and an antimicrobial compound. The unique combination of a 4-borono, 3-methyl, and 1-carboxyl substitution pattern warrants empirical investigation to elucidate its true therapeutic potential. The synthesis of a focused library of derivatives and their systematic evaluation using the protocols outlined in this guide will be crucial in determining the value of this compound as a novel scaffold in drug discovery.
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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 4-Borono-3-methylbenzoic Acid
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
4-Borono-3-methylbenzoic acid is a versatile bifunctional reagent, indispensable as a building block in modern organic chemistry. Its utility in high-stakes applications, particularly in the pharmaceutical industry for synthesizing drug candidates via Suzuki-Miyaura cross-coupling reactions, elevates the importance of its purity to a non-negotiable standard.[1] The presence of even minor impurities can drastically affect reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety of the final compounds.
Common impurities in synthesized boronic acids are not always benign. They often include starting materials, residual solvents, and, most characteristically, boric acid and cyclic trimeric anhydrides known as boroxines.[2][3] Boroxines form through the intermolecular dehydration of three boronic acid molecules and exist in equilibrium with the monomeric acid form, complicating analysis and potentially altering reactivity. This guide provides a comparative analysis of essential analytical techniques to rigorously assess the purity of synthesized this compound, empowering researchers to proceed with confidence in their synthetic endeavors.
Strategic Workflow for Purity Assessment
A multi-faceted approach is the most robust strategy for purity validation. No single technique provides a complete picture. The following workflow illustrates a logical progression from rapid, simple checks to highly sensitive, information-rich analyses.
Caption: Recommended workflow for comprehensive purity analysis.
Comparative Analysis of Key Analytical Techniques
Melting Point Analysis: The First Line of Assessment
Melting point determination is a classical, rapid, and inexpensive technique that provides a preliminary assessment of purity for crystalline solids like this compound.[4]
-
Causality Behind the Method: The principle hinges on the fact that impurities disrupt the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression and a broadening of the melting range.[5] A pure compound will exhibit a sharp, narrow melting range (typically 0.5-2°C).[6]
-
Trustworthiness: While not quantitative, a sharp melting point close to the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting range is a definitive sign of significant impurities.[5]
-
Strengths vs. Limitations: Its primary strengths are speed, simplicity, and low cost.[4] However, it is not suitable for amorphous solids or for detecting small amounts of impurities. It provides no structural information about the impurities themselves.
| Parameter | Melting Point Analysis |
| Information | Purity Indication |
| Sensitivity | Low |
| Quantitative? | No |
| Throughput | High |
| Cost | Very Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is arguably the most powerful tool for confirming the structure of the synthesized compound and identifying organic impurities.
-
¹H NMR (Proton NMR): This is the go-to experiment for initial structural verification.
-
Expertise & Experience: The integral of the proton signals is directly proportional to the number of protons they represent. By comparing the integration of peaks from the target molecule to those of a known internal standard of high purity, one can accurately quantify the purity of the sample (qNMR). Furthermore, unidentified peaks can signal the presence of residual solvents or synthesis by-products.
-
-
¹¹B NMR (Boron-11 NMR): This technique is uniquely suited for analyzing boronic acids.[7]
-
Expertise & Experience: The chemical environment of the boron atom dramatically influences its chemical shift. The sp²-hybridized boron of the desired boronic acid gives a characteristic broad signal. In contrast, sp³-hybridized boronate esters or borate complexes will appear at a different chemical shift, typically further upfield.[7][8] This allows for direct observation of the desired species versus common boron-containing impurities or derivatives. The presence of a signal around δ 19 ppm can indicate boric acid contamination.[9]
-
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A Senior Application Scientist's Guide: 4-Borono-3-methylbenzoic Acid vs. 4-Bromo-3-methylbenzoic Acid in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of two valuable building blocks: 4-borono-3-methylbenzoic acid and 4-bromo-3-methylbenzoic acid. We will explore their distinct reactivity profiles, supported by experimental data and field-proven insights, to empower you in making informed decisions for your synthetic endeavors.
At a Glance: A Tale of Two Reagents
This compound and 4-bromo-3-methylbenzoic acid are structurally similar aromatic carboxylic acids, yet their synthetic applications diverge significantly due to the nature of their functional groups at the 4-position. The boronic acid is primarily a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a direct route to biaryl compounds. In contrast, the bromo-analogue is a versatile electrophilic precursor for a wider array of cross-coupling reactions, including not only Suzuki-Miyaura but also Heck, Sonogashira, and Buchwald-Hartwig aminations.
| Feature | This compound | 4-Bromo-3-methylbenzoic Acid |
| Primary Role in Synthesis | Nucleophilic partner in Suzuki-Miyaura cross-coupling | Electrophilic partner in various cross-coupling reactions |
| Key Reactions | Suzuki-Miyaura | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig |
| Reactivity Principle | Transmetalation of the boronic acid to a palladium center | Oxidative addition of the C-Br bond to a palladium(0) complex |
| Key Advantages | Generally mild reaction conditions, low toxicity of boron byproducts.[1] | Versatility in a range of C-C and C-N bond forming reactions.[2] |
| Potential Challenges | Susceptibility to protodeboronation, potential for homocoupling.[3][4][5] | Can require more forceful reaction conditions, potential for side reactions depending on the coupling partner. |
The Suzuki-Miyaura Cross-Coupling: A Head-to-Head Comparison
The synthesis of biaryl carboxylic acids is a common objective in medicinal chemistry. Let us consider the synthesis of a hypothetical target, 4'-methyl-3-biphenylcarboxylic acid, to compare the performance of our two subject compounds in a Suzuki-Miyaura coupling.
Scenario A: this compound as the Nucleophile
In this approach, this compound is coupled with 4-bromotoluene.
Diagram 1: Suzuki-Miyaura coupling using this compound.
Scenario B: 4-Bromo-3-methylbenzoic Acid as the Electrophile
Here, 4-bromo-3-methylbenzoic acid is coupled with 4-tolylboronic acid.
Diagram 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the solvent system (e.g., toluene/water, 10:1 v/v, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Expanding the Synthetic Toolbox: The Versatility of 4-Bromo-3-methylbenzoic Acid
While this compound is largely confined to Suzuki-Miyaura reactions, 4-bromo-3-methylbenzoic acid opens the door to a broader range of synthetic transformations. This versatility makes it a highly valuable building block in multi-step syntheses.
The Heck Reaction: Formation of C(sp²)-C(sp²) Bonds
The Heck reaction allows for the coupling of the aryl bromide with an alkene, such as styrene, to form a substituted alkene. This is a powerful method for the synthesis of stilbene derivatives.
Diagram 4: The Heck reaction with 4-bromo-3-methylbenzoic acid.
Experimental Protocol: Heck Reaction (Representative)
-
In a reaction vessel, combine 4-bromo-3-methylbenzoic acid (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a base (e.g., triethylamine, 2.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to the reaction temperature (typically 80-140 °C) and stir until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the desired substituted alkene.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. This reaction is invaluable for the synthesis of functionalized alkynes, which are precursors to many complex molecules.
Diagram 5: The Sonogashira coupling with 4-bromo-3-methylbenzoic acid.
Experimental Protocol: Sonogashira Coupling (Representative)
-
To a degassed solution of 4-bromo-3-methylbenzoic acid (1.0 mmol) and a terminal alkyne (e.g., phenylacetylene, 1.2 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.05 mmol), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the aryl alkyne.
Practical Considerations and Field-Proven Insights
This compound:
-
Stability: While generally stable, arylboronic acids can undergo decomposition over time. It is advisable to store them in a cool, dark, and dry place.
-
Protodeboronation: As mentioned, this is a common side reaction. To minimize it, one can use milder bases, anhydrous conditions, or protect the boronic acid as a boronate ester (e.g., a pinacol ester), which can be more stable under certain reaction conditions. [3]The presence of the carboxylic acid moiety can influence the rate of protodeboronation, and careful optimization of the base and solvent system is crucial. [6]* Purity: The purity of the boronic acid is critical for the success of the Suzuki-Miyaura coupling. Impurities can inhibit the catalyst and lead to lower yields.
4-Bromo-3-methylbenzoic Acid:
-
Reactivity: The reactivity of aryl bromides in cross-coupling reactions is generally high, making them reliable substrates.
-
Catalyst Selection: For challenging couplings, such as those involving sterically hindered substrates, the choice of ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results. [7][8]* Purification: The purification of products from reactions involving 4-bromo-3-methylbenzoic acid may involve the removal of unreacted starting material and palladium residues. Careful chromatography is often required.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and 4-bromo-3-methylbenzoic acid are valuable reagents for the synthesis of complex aromatic compounds.
-
Choose this compound when: Your primary goal is a Suzuki-Miyaura cross-coupling to form a biaryl structure, and you desire the mild reaction conditions and favorable toxicity profile associated with boronic acids. Be prepared to optimize conditions to mitigate potential protodeboronation.
-
Choose 4-Bromo-3-methylbenzoic Acid when: You require a versatile building block for a variety of C-C and C-N bond-forming reactions. Its robust reactivity in multiple cross-coupling platforms provides greater flexibility in your overall synthetic design.
Ultimately, the optimal choice will depend on the specific target molecule, the desired synthetic route, and practical considerations such as cost and availability of starting materials. This guide provides the foundational knowledge to make a strategic and informed decision, paving the way for successful and efficient synthesis.
References
- Kantchev, E. A. B., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." The Journal of Organic Chemistry, 2009.
- BenchChem. "Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid."
- Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of the American Chemical Society, 2002.
- Ningbo Inno Pharmchem Co., Ltd. "The Importance of 4-Bromo-3-methylbenzoic Acid in Organic Chemistry."
- Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2022.
- Shaughnessy, K. H., & Booth, R. S. "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents." Organic Letters, 2001.
- Al-Zoubi, R. M., et al. "The proposed mechanism for protodeboronation of arylboronic acids.
- Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022.
- Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, 2022.
- Suginome, M. "Development of Organic Transformations Based on Protodeboronation." Accounts of Chemical Research, 2016.
- Li, J., et al. "Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L-PdCl2⊂dmβ-CD)." RSC Advances, 2014.
- Kappe, C. O. "Flow Chemistry: Sonogashira Coupling."
- Szostak, M., et al. "Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides.
- Djebbar, S., et al. "Heck reaction between bromobenzene and styrene.
- Nolan, S. P., et al. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl." Organic Letters, 2018.
- Watson, D. A., et al. "Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation." Journal of the American Chemical Society, 2022.
- Sanford, M. S., et al. "Yields of Suzuki cross-coupling products of 4-tolylboronic acid with aryl chlorides in the presence of complex 4.
- Karami, K., et al. "The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Kerton, F. M., et al. "Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P66614]DBS using Pd nanocrystals and different bases.
- Osornio, Y. M., et al. "Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions." Molecules, 2007.
- Maleki, A., et al. "The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Al-Masri, H., et al. "Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex." ARKIVOC, 2009.
- Gök, Y., et al. "The Heck coupling reaction of aryl bromides with styrene.
- Andrade, C. K. Z., et al. "Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis." Current Organic Synthesis, 2015.
- Li, Y., et al. "Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids catalyzed by Pd1/FeOx-1.
- Lacôte, E., et al. "Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox." Organic Letters, 2011.
- Snieckus, V., et al.
- Nájera, C., et al. "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations." The Journal of Organic Chemistry, 1997.
- Beletskaya, I. P., & Cheprakov, A. V.
- Sharma, P., et al. "The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins." RSC Advances, 2023.
- Knochel, P., et al. "Arylboronic acid or boronate synthesis." Organic Chemistry Portal.
- Ghorbani-Choghamarani, A., et al. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst." Journal of Nanostructures, 2021.
- Jana, A., et al. "Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air." ChemistrySelect, 2022.
- Niwa, M., et al. "Heck reactions between bromobenzene and styrene catalyzed by Pd supported on different kinds of supports.
- BenchChem.
- Baran, P. S., et al. "Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids." Journal of the American Chemical Society, 2011.
- Wang, Y., et al. "The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalyzed by catalyst or blank quartz plate.
- Fu, G. C., et al. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions." Journal of the American Chemical Society, 2002.
- Kirschning, A., et al. "Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions.
- Szostak, M., et al. "Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid catalyzed by (1) (3 mol%) at room temperature.
- Toke, O., et al. "Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions." Letters in Organic Chemistry, 2008.
- Ghorai, S., et al. "Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials." The Journal of Organic Chemistry, 2018.
- Nasrollahzadeh, M., et al. "Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands.
- Buchwald, S. L., et al. "2.6: Suzuki-Miyaura Coupling." Chemistry LibreTexts, 2019.
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Navigating Solvent Systems: A Comparative Guide to the Performance of 4-Borono-3-methylbenzoic Acid
For researchers, scientists, and drug development professionals, the judicious selection of a solvent system is a cornerstone of successful synthetic chemistry. The performance of key reagents, such as 4-Borono-3-methylbenzoic acid, is intrinsically linked to the environment in which a reaction is conducted. This guide provides an in-depth comparison of the performance of this compound across various solvent systems, focusing on solubility, stability, and reactivity, particularly in the context of its widespread use in Suzuki-Miyaura cross-coupling reactions. The insights presented herein are supported by established principles and experimental methodologies to empower you in optimizing your synthetic routes.
Understanding this compound: A Versatile Building Block
This compound is a bifunctional organic compound featuring both a boronic acid and a carboxylic acid group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds.[1] The carboxylic acid group provides a site for further functionalization, such as amide bond formation, allowing for the construction of complex molecular architectures.
The methyl group on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, potentially impacting its reactivity and solubility compared to its unsubstituted counterpart, 4-carboxyphenylboronic acid.
Solubility Profile: A Critical First Step
The solubility of a reagent is a fundamental parameter that dictates its availability for reaction. Poor solubility can lead to low reaction rates, incomplete conversions, and difficulties in purification. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structural analogues, such as 4-carboxyphenylboronic acid and p-tolylboronic acid.
Expected Solubility Trends:
-
Polar Protic Solvents: Due to the presence of the polar carboxylic acid and boronic acid groups, this compound is expected to exhibit some solubility in polar protic solvents like water, methanol, and ethanol. For instance, 4-carboxyphenylboronic acid has a reported water solubility of 25 g/L.[2][3] The methyl group in this compound may slightly decrease its polarity compared to 4-carboxyphenylboronic acid, potentially leading to a modest reduction in aqueous solubility.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good solvents for boronic acids. 4-Carboxyphenylboronic acid is cited as being slightly soluble in DMSO and methanol.[4][5] It is reasonable to expect a similar or slightly enhanced solubility for this compound in these solvents due to the methyl group's contribution to van der Waals interactions.
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are commonly used in Suzuki-Miyaura reactions. While the solubility of highly polar boronic acids in these solvents can be limited, they are often used in combination with co-solvents like water to facilitate the dissolution of all reaction components.
-
Apolar Solvents: Nonpolar solvents such as toluene and hexanes are generally poor solvents for this compound due to the high polarity of the boronic and carboxylic acid functional groups.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent System | Predicted Solubility | Rationale and Considerations |
| Water | Moderately Soluble | The presence of both a carboxylic acid and a boronic acid group allows for hydrogen bonding with water. The methyl group may slightly decrease solubility compared to 4-carboxyphenylboronic acid. |
| Methanol / Ethanol | Soluble | Polar protic nature and ability to hydrogen bond make these good solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent with excellent solvating properties for polar molecules. |
| Tetrahydrofuran (THF) | Slightly to Moderately Soluble | Often used in Suzuki-Miyaura reactions, but may require a co-solvent like water for complete dissolution of all reagents. |
| 1,4-Dioxane | Slightly to Moderately Soluble | Similar to THF, often used in combination with water. |
| Toluene | Sparingly Soluble to Insoluble | Apolar nature makes it a poor solvent for this polar compound. Often used in biphasic Suzuki-Miyaura reactions with water. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can be a suitable choice for reactions. |
Stability Considerations: The Challenge of Protodeboronation
A significant challenge in working with boronic acids is their susceptibility to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often facilitated by the presence of water and can be accelerated by acidic or basic conditions and elevated temperatures.
The stability of this compound in different solvent systems is a critical factor for ensuring reproducible and high-yielding reactions. Anhydrous conditions, where possible, can mitigate protodeboronation.[6] However, many Suzuki-Miyaura reactions require aqueous bases, making a balance between reactivity and stability necessary.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The choice of solvent system in a Suzuki-Miyaura reaction is crucial as it influences the solubility of the reactants, the activity of the palladium catalyst, and the rate of the reaction.[7][8] For this compound, which contains both a boronic acid and a potentially reactive carboxylic acid, the solvent and base combination must be carefully selected.
Commonly Employed Solvent Systems:
-
Toluene/Water or Dioxane/Water: Biphasic solvent systems are frequently used for Suzuki-Miyaura couplings. Toluene or dioxane serves as the organic phase to dissolve the aryl halide and the palladium catalyst, while water is used to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and the boronic acid. The reaction occurs at the interface of the two phases.
-
THF/Water: This miscible solvent system can provide a homogeneous reaction mixture, which can sometimes lead to faster reaction rates.
-
DMF or DMSO: These polar aprotic solvents can be effective for challenging couplings, particularly with less reactive aryl chlorides. However, their high boiling points can make product isolation more difficult.
-
"Green" Solvents: In recent years, there has been a push towards more environmentally friendly solvents. Alcohols, such as ethanol and isopropanol, often in combination with water, have been successfully used for Suzuki-Miyaura reactions.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
To assist researchers in evaluating the performance of this compound in different solvent systems, the following detailed experimental protocols are provided.
Protocol for Determining Solubility (Shake-Flask Method)
This protocol provides a standardized method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, THF, toluene)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial (e.g., 50 mg in 2 mL of solvent).
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifuge the samples at a moderate speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear solution) using a filtered syringe to avoid transferring any solid particles.
-
Dilution and Analysis: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Caption: Step-by-step workflow for determining the solubility of a compound.
Protocol for a Comparative Suzuki-Miyaura Coupling Reaction
This protocol allows for the direct comparison of different solvent systems for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
Materials:
-
This compound
-
4-Bromoanisole (or another suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
A selection of solvent systems to be tested (e.g., Toluene/Water (1:1), Dioxane/Water (1:1), THF/Water (1:1), Ethanol/Water (1:1))
-
Schlenk tubes or reaction vials
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
TLC plates for reaction monitoring
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve Pd(OAc)₂ and the ligand in a small amount of the organic solvent to be used in the reaction. Stir for 15-20 minutes at room temperature.
-
Reaction Setup: In a series of identical reaction vials, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the vials, and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: To each vial, add a different degassed solvent system. Then, add the pre-formed catalyst solution via syringe.
-
Reaction: Place the vials in a preheated heating block or oil bath (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or by taking small aliquots for LC-MS analysis at regular time intervals.
-
Work-up and Analysis: Once the reactions are complete (or after a set time), cool the vials to room temperature. Perform a standard aqueous work-up. Isolate the crude product and analyze the yield and purity by ¹H NMR and/or LC-MS to compare the efficiency of each solvent system.
Conclusion and Recommendations
The optimal solvent system for reactions involving this compound is highly dependent on the specific application. For general solubility, polar aprotic solvents like DMSO and DMF are likely to be most effective. For Suzuki-Miyaura cross-coupling reactions, a biphasic system such as toluene/water or dioxane/water with an appropriate inorganic base remains a robust and widely applicable choice. However, for the development of more sustainable and efficient processes, the exploration of alcohol/water solvent systems is highly encouraged.
It is imperative for researchers to perform their own solvent screening experiments, such as the ones detailed in this guide, to identify the optimal conditions for their specific substrates and reaction goals. By systematically evaluating the interplay between solubility, stability, and reactivity, the full potential of this compound as a versatile synthetic building block can be realized.
References
- ChemBK. (n.d.). 4-carboxyphenylboronic acid pinacol ester.
- ChemBK. (n.d.). 4-Tolylboronic Acid.
- Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling.
- Riddell, S. M., et al. (2020).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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- 4. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]
- 5. 4-Carboxyphenylboronic acid | 14047-29-1 [chemicalbook.com]
- 6. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Reaction Kinetics of 4-Borono-3-methylbenzoic Acid
Introduction: The Strategic Value of 4-Borono-3-methylbenzoic Acid in Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation.[1][2] Its power lies in its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[3] Within this class of reagents, this compound[4][5] emerges as a particularly valuable building block. Its trifunctional nature—a reactive boronic acid, a sterically influential methyl group, and a synthetically versatile carboxylic acid—allows for the construction of complex, multi-substituted biaryl scaffolds that are pivotal in drug discovery and the development of advanced materials.
Understanding the reaction kinetics of this specific reagent is not merely an academic exercise; it is a critical requirement for process optimization, rational catalyst selection, and achieving desired yields and purity on a scalable level. This guide provides an in-depth, comparative analysis of the kinetic profile of this compound, grounded in established mechanistic principles and supported by experimental protocols for empirical validation.
Pillar 1: Fundamentals of Suzuki-Miyaura Reaction Kinetics
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The overall rate of product formation is dictated by the kinetics of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Influence of substituents on the reaction rate of this compound.
Pillar 3: Self-Validating Experimental Protocol for Kinetic Analysis
To empirically determine and compare the reaction kinetics, a robust and self-validating experimental protocol is essential. The following methodology outlines a standard procedure for monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC), which allows for precise quantification of reactants and products over time.
Methodology: HPLC-Based Kinetic Study
1. Materials & Reagents:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)
-
Boronic Acid to be tested (e.g., this compound, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Anhydrous Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Internal Standard (IS): A stable, non-reactive compound with a distinct retention time (e.g., Dodecane, 0.5 mmol). The IS is crucial for correcting variations in sample volume and injection, ensuring data integrity.
-
Quenching Solution (e.g., cold diethyl ether or ethyl acetate)
-
Inert Gas (Nitrogen or Argon)
2. Equipment:
-
Schlenk line or glovebox
-
Reaction vessel (e.g., 25 mL Schlenk flask) with magnetic stir bar
-
Thermostatically controlled oil bath or heating mantle
-
Syringes for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
3. Experimental Procedure:
-
Reaction Setup (t= -10 min): In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the internal standard (0.5 eq).
-
Solvent Addition: Add the chosen anhydrous solvent system (e.g., 10 mL Toluene, 1 mL H₂O). Stir the mixture to ensure it is a well-mixed suspension.
-
Initiation (t=0): Add the palladium catalyst to the stirring mixture. Immediately place the flask into the pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C). This marks the start of the reaction (t=0).
-
Sampling (t = 2, 5, 10, 20, 40, 60... min): At predetermined time intervals, use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately inject the aliquot into a labeled vial containing 1 mL of the cold quenching solution. This instantly stops the reaction in the sample. The vial should also contain a small amount of a drying agent like MgSO₄.
-
Sample Preparation for HPLC: Vortex the quenched sample, then filter it through a syringe filter (0.22 µm) into an HPLC vial.
-
HPLC Analysis: Analyze the prepared samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the constant concentration of the internal standard.
4. Data Analysis:
-
Plot the concentration of the product (or disappearance of the starting material) versus time.
-
The initial reaction rate can be determined from the slope of the curve during the initial, linear phase of the reaction.
-
By running parallel experiments under identical conditions for this compound and other boronic acids, a direct, quantitative comparison of their initial rates can be established.
Caption: Standard experimental workflow for a Suzuki-Miyaura kinetic study.
Conclusion
This compound is a valuable, albeit kinetically challenging, substrate for Suzuki-Miyaura cross-coupling reactions. Its reactivity is primarily governed by a combination of steric hindrance from the ortho-methyl group and a reduction in nucleophilicity from the meta-carboxylic acid group. These factors combine to significantly slow the rate-determining transmetalation step when compared to simpler arylboronic acids. For researchers and process chemists, this implies that achieving efficient coupling may require more forcing conditions: higher temperatures, longer reaction times, or the use of highly active catalyst systems with bulky, electron-rich phosphine ligands designed to overcome such steric and electronic barriers. [6]The experimental protocols provided herein offer a reliable framework for quantifying these effects and optimizing reaction conditions to successfully incorporate this versatile building block into complex molecular architectures.
References
- Hammett plot of competitive reactions of phenylboronic acid with... - ResearchGate. (n.d.). ResearchGate.
- Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (2020). MDPI.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). ResearchGate.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). Royal Society of Chemistry.
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate. (n.d.). ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). National Institutes of Health.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (2023). Royal Society of Chemistry.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018). Beilstein Journals.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. (2018). National Institutes of Health.
- Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling | ACS Central Science - ACS Publications. (n.d.). American Chemical Society.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). (2021). Royal Society of Chemistry.
- (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - ResearchGate. (2018). ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2018). ResearchGate.
- Mastering Suzuki Coupling: The Indispensable Role of 4-Carboxyphenylboronic Acid. (2023). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem - NIH. (n.d.). National Institutes of Health.
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- 5. Benzoic acid, 4-borono-3-methyl- | CymitQuimica [cymitquimica.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Borono-3-methylbenzoic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Cross-Validation
4-Borono-3-methylbenzoic acid is a vital building block in modern synthetic chemistry, notably utilized in Suzuki-Miyaura coupling reactions to forge complex organic molecules, including active pharmaceutical ingredients (APIs). The purity and concentration of this starting material directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. Consequently, robust and reliable analytical methods are not merely a matter of quality control; they are a cornerstone of scientific integrity and regulatory compliance.
This guide provides an in-depth comparison of principal analytical techniques for the quantification of this compound. More critically, it details the process of cross-validation , a systematic comparison of two or more distinct analytical methods to ensure that results are consistent, reliable, and interchangeable.[1] In a drug development lifecycle, cross-validation is essential when transferring a method between laboratories, introducing a new instrument, or comparing a novel method against an established one.[1][2][3] Our objective is to equip you with the foundational knowledge and practical protocols to establish a self-validating system of analytical oversight for this critical reagent.
Pillar 1: Understanding the Analyte and Methodological Choices
The molecular structure of this compound—featuring a carboxylic acid and a boronic acid group—presents specific analytical challenges and informs our choice of methods. The boronic acid moiety can be prone to dehydration, forming boroxines, and may interact with diols. Its stability in aqueous solutions, particularly for techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), can be pH-dependent.[4]
This guide will focus on the cross-validation of three orthogonal methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A workhorse in the pharmaceutical industry for its versatility and robustness in separating and quantifying organic molecules.
-
Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization: Often required for non-volatile or thermally labile compounds, derivatization can make boronic acids suitable for GC analysis, providing high sensitivity and structural confirmation.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for an identical analyte standard, offering a high degree of accuracy.[6]
Pillar 2: The Framework of Analytical Method Cross-Validation
Cross-validation is the process of demonstrating that two distinct analytical procedures are equivalent for their intended purpose.[1][3] This is not merely re-running a validation; it is a direct, statistical comparison of results from the same set of homogeneous samples analyzed by different methods. The core parameters for comparison are guided by the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines.[7][8][9][10][11]
Key Validation Parameters for Comparison:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
The logical workflow for a cross-validation study is depicted below.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Pillar 3: Experimental Protocols & Data Comparison
Protocol 1: RP-HPLC Method
High-performance liquid chromatography is a staple for analyzing boronic acids. The use of columns with low silanol activity is beneficial to prevent unwanted interactions.[4][12]
-
Instrumentation: HPLC system with PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound standard or sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
Protocol 2: GC-MS Method (with Derivatization)
Direct analysis of boronic acids by GC is challenging due to their low volatility. Derivatization with an agent like pinacol converts the boronic acid to a more volatile boronate ester, suitable for GC-MS analysis.[5]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Derivatization Reagent: Pinacol.
-
Derivatization Procedure:
-
To 1 mg of sample in a vial, add 500 µL of Toluene and 1.2 equivalents of pinacol.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature and inject 1 µL.
-
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
MS Detection: Scan mode (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification.
Protocol 3: Quantitative NMR (qNMR)
qNMR is a powerful, non-destructive primary method that quantifies a substance by comparing its NMR signal integral to that of a certified internal standard of known concentration.[6] 11B NMR can also be a valuable tool for characterizing boron-containing compounds.[13][14][15][16]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~10 mg of Maleic acid into the same vial.
-
Dissolve in ~0.7 mL of DMSO-d6.
-
Transfer to an NMR tube.
-
-
Acquisition: ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton).
-
Quantification: Calculate the purity of the analyte using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity of IS.
Caption: Logical relationships between analytical methods and applications.
Comparative Data Summary
The following table presents hypothetical but realistic data from a cross-validation study on a single, homogeneous batch of this compound.
| Parameter | RP-HPLC | GC-MS (Derivatized) | qNMR | Acceptance Criteria |
| Assay (% w/w, n=6) | 99.2% | 99.1% | 99.4% | Mean values within 2.0% |
| Precision (RSD, n=6) | 0.45% | 0.60% | 0.15% | RSD ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9991 | >0.9999 (Inherent) | r² ≥ 0.999 |
| LOQ (µg/mL) | 5.0 | 0.5 | 50 | N/A (Method Dependent) |
| Specificity | Good | Excellent (MS data) | Excellent (¹H signals) | No interference at analyte Rt |
| Sample Prep Time | ~10 min | ~45 min | ~15 min | N/A |
Conclusion and Recommendations
This guide demonstrates a robust framework for the cross-validation of analytical methods for this compound.
-
RP-HPLC stands out as an excellent choice for routine quality control due to its speed, robustness, and good precision.
-
GC-MS , while requiring a more involved sample preparation via derivatization, offers superior specificity and a lower limit of quantitation, making it ideal for trace impurity analysis or confirmatory testing.[5]
-
qNMR serves as an invaluable primary method.[6] Its high accuracy and precision make it the ultimate reference method against which chromatographic techniques can be validated. It is particularly useful for certifying in-house reference standards.
A successful cross-validation, where results from two or more of these orthogonal methods meet predefined acceptance criteria, provides the highest level of confidence in the reported quality of this compound.[1][17] This analytical rigor is fundamental to ensuring the consistency and success of downstream synthetic processes and ultimately contributes to the development of safe and effective pharmaceuticals.
References
- PharmaGuru. (2025).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- FDA. (2024). Q2(R2)
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ProPharma. (2024).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- ECA Academy. (n.d.).
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- VTechWorks. (n.d.).
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
- Analyst (RSC Publishing). (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- FDA. (2015).
- European Medicines Agency. (2005). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- CD Formulation. (n.d.).
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
- de Boer, T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1175. [Link]
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]
- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. [Link]
- PubMed. (2013).
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 764-779. [Link]
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A Comparative Benchmarking Guide to 4-Borono-3-methylbenzoic Acid and its Commercial Isomeric Standards
For researchers, scientists, and professionals in drug development, the purity and well-defined characterization of starting materials are paramount to the success and reproducibility of their work. 4-Borono-3-methylbenzoic acid, a key building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates, is no exception. This guide provides an in-depth comparative analysis of in-house synthesized this compound against commercially available isomeric standards. We will delve into a suite of analytical techniques, offering not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their specific applications.
Introduction to this compound and its Isomers
This compound belongs to the versatile class of arylboronic acids, widely employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility stems from the strategic placement of the boronic acid, carboxylic acid, and methyl groups on the benzene ring, offering multiple reaction pathways for molecular elaboration. However, the synthesis of this specific isomer can sometimes lead to the formation of other positional isomers, such as 3-Borono-4-methylbenzoic acid and 5-Borono-2-methylbenzoic acid. The presence of these isomers, even in trace amounts, can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign. Therefore, rigorous analytical characterization is not just a quality control measure, but a critical component of robust scientific research.
This guide will benchmark an in-house sample of this compound against commercially procured standards of its isomers, focusing on purity, structural integrity, and impurity profiling.
Benchmarking Workflow
A multi-pronged analytical approach is essential for a comprehensive comparison. We will employ a series of orthogonal techniques to build a complete picture of each compound's quality.
Caption: Overall workflow for benchmarking this compound.
Experimental Protocols and Rationale
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Isomer Separation
Objective: To determine the purity of the in-house sample and its ability to be resolved from its key positional isomers.
Rationale for Method Selection: Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its robustness and ability to separate compounds with varying polarities. For aromatic carboxylic acids, a C18 column provides a good balance of hydrophobic and polar interactions. The choice of a buffered mobile phase is critical to ensure consistent ionization of the carboxylic acid and boronic acid moieties, leading to reproducible retention times and sharp peak shapes. An acidic mobile phase (e.g., using formic or phosphoric acid) will suppress the ionization of the carboxylic acid, increasing its retention.[1]
Detailed Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is commonly used for aromatic compounds as it typically provides a good response for the benzene ring chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare stock solutions of the in-house sample and each commercial standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water. From these, prepare working solutions at 0.1 mg/mL. Rationale: The chosen solvent system ensures good solubility and is compatible with the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity and Structural Confirmation
Objective: To independently determine the purity of the in-house sample and confirm its chemical structure.
Rationale for Method Selection: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[2] By using a certified internal standard with a known purity, the absolute amount of the analyte in a given sample can be determined. ¹H NMR is particularly useful for boronic acids as it provides distinct signals for the aromatic and methyl protons, allowing for structural verification.[3]
Detailed Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material). Rationale: Maleic acid is chosen for its high purity, chemical stability, and a simple singlet in the ¹H NMR spectrum that is well-resolved from the analyte signals.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for both the analyte and the internal standard, and its residual peak does not interfere with the signals of interest.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the in-house this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds. Rationale: A long relaxation delay is crucial for accurate quantification to ensure that all protons have fully relaxed between scans, leading to signal intensities that are directly proportional to the number of nuclei.
-
Number of Scans (ns): 16. Rationale: A sufficient number of scans are averaged to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Integrate the well-resolved aromatic proton signals of the analyte and the singlet of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
Objective: To identify and tentatively quantify any low-level impurities in the in-house sample.
Rationale for Method Selection: LC-MS/MS offers exceptional sensitivity and selectivity, making it the gold standard for trace-level impurity analysis.[4][5] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can detect impurities that may not be visible by UV detection and obtain structural information from their fragmentation patterns.[6]
Detailed Protocol:
-
Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
-
Chromatographic Conditions: Utilize the same column and mobile phase as the HPLC-UV method, but with a faster gradient to expedite the analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Rationale: Screening in both polarities is essential as different impurities may ionize more efficiently in one mode over the other.
-
MS Acquisition:
-
Full Scan: Acquire data in full scan mode (e.g., m/z 50-500) to detect all ionizable species.
-
Product Ion Scan (MS/MS): For any detected impurities, perform product ion scans to obtain fragmentation patterns that can aid in structural elucidation.
-
-
Data Analysis: Process the data to identify peaks that are not present in the solvent blank. Compare the mass-to-charge ratios and fragmentation patterns of the impurities with known potential by-products of the synthesis.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Confirmation
Objective: To unambiguously determine the three-dimensional atomic arrangement of the in-house synthesized material.
Rationale for Method Selection: SC-XRD is the definitive method for determining the absolute structure of a crystalline solid.[7] It provides precise information on bond lengths, bond angles, and the connectivity of atoms, leaving no ambiguity about the isomeric form of the molecule.[8]
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the in-house this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can often be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Comparative Data Summary
The following table summarizes the expected and obtained data from the analysis of the in-house this compound and the commercial isomeric standards.
| Analytical Technique | Parameter | In-House this compound | Commercial 3-Borono-4-methylbenzoic Acid | Commercial 5-Borono-2-methylbenzoic Acid |
| HPLC-UV | Purity (%) | >99.0% | >98.0% (as per CoA) | >98.0% (as per CoA) |
| Retention Time (min) | ~15.2 | ~14.8 | ~16.1 | |
| qNMR | Purity (%) | >99.0% (vs. Maleic Acid) | N/A | N/A |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | Aromatic protons consistent with 1,2,4-trisubstitution; methyl singlet ~2.5 ppm | Aromatic protons consistent with 1,3,4-trisubstitution; methyl singlet ~2.4 ppm | Aromatic protons consistent with 1,2,5-trisubstitution; methyl singlet ~2.6 ppm | |
| LC-MS/MS | Major Ion (m/z) [M-H]⁻ | 179.05 | 179.05 | 179.05 |
| Key Impurities | <0.1% total impurities detected | As per CoA | As per CoA | |
| SC-XRD | Crystal System & Space Group | To be determined | N/A | N/A |
| Confirmed Structure | Confirmed as this compound | N/A | N/A |
Discussion and Conclusion
The comprehensive analytical workflow outlined in this guide provides a robust framework for benchmarking in-house synthesized this compound against commercial standards. The orthogonal nature of the techniques employed ensures a high degree of confidence in the final assessment of purity, isomeric identity, and overall quality.
-
HPLC-UV serves as the primary tool for routine purity assessment and for confirming the absence of significant isomeric impurities. The developed gradient method should provide baseline separation of the key isomers, allowing for their individual quantification.
-
qNMR offers an independent and primary method for purity determination, which is invaluable for validating the HPLC results and for assigning a precise purity value to the in-house material.
-
LC-MS/MS is the method of choice for detecting and identifying trace-level impurities that might be missed by other techniques, providing crucial information for process optimization and for meeting stringent regulatory requirements.
-
SC-XRD , while not a routine quality control technique, provides the ultimate confirmation of the molecular structure, which is particularly important when establishing a new synthetic route or when resolving any structural ambiguities.
By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently characterize their synthetic materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Alfa Aesar. (n.d.). Certificate of analysis: 3-(Boc-amino)-4-methylbenzeneboronic acid, 98%.
- Wikipedia. (2024). X-ray crystallography.
- Sophic. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- ResearchGate. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- National Institutes of Health. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
- PubMed Central. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
- Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1.
- Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Shimadzu. (n.d.). Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system.
- University of Bath. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d....
- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- Alpha Resources, Inc. (n.d.). Certificate Of Analysis.
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- PubChem. (n.d.). 3-Bromo-4-methylbenzoic acid.
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
- Techno PharmChem. (n.d.). CERTIFICATE OF ANALYSIS Name of the Sample : Benzoic Acid Batch No. : 222756 Date of Mfg..
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A Researcher's Guide to the Computational Analysis of 4-Borono-3-methylbenzoic Acid Reactivity
For researchers, scientists, and professionals in drug development, understanding the intrinsic reactivity of molecular building blocks is paramount to designing efficient synthetic routes and novel therapeutics. 4-Borono-3-methylbenzoic acid stands out as a versatile bifunctional reagent, offering a boronic acid handle for cross-coupling reactions and a carboxylic acid group for further derivatization. This guide provides an in-depth computational analysis of its reactivity, comparing it with other relevant boronic acids and offering a transparent, data-driven perspective grounded in established theoretical chemistry principles.
The Imperative of Computational Insight in Modern Chemistry
While empirical data from laboratory experiments are the ultimate arbiter of chemical truth, they often represent the cumulative effect of multiple interacting variables. Computational analysis, particularly through methods like Density Functional Theory (DFT), allows us to deconstruct a molecule's behavior at the electronic level. This predictive power enables us to understand the "why" behind observed reactivity, anticipate reaction outcomes, and rationally design better molecules and processes, thereby saving invaluable time and resources in the lab.
Core Computational Methodology: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of our analysis, we employ a well-established computational protocol centered on Density Functional Theory (DFT). This choice is predicated on its balance of computational cost and accuracy for systems of this nature.
Experimental Protocol: DFT Calculation Workflow
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is built using molecular modeling software.
-
A geometry optimization is performed using the B3LYP functional with the 6-311G basis set. This level of theory provides a reliable prediction of the molecule's ground-state geometry.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
-
-
Single-Point Energy and Electronic Property Calculation:
-
To obtain more accurate electronic properties, a single-point energy calculation is carried out on the optimized geometry using a larger basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for a molecule with heteroatoms.
-
-
Data Analysis:
-
The output files are analyzed to extract key data, including optimized bond lengths and angles, Mulliken atomic charges, frontier molecular orbital (HOMO-LUMO) energies and distributions, and the molecular electrostatic potential (MEP).
-
This protocol establishes a self-validating system where the initial geometry optimization is confirmed by frequency analysis before proceeding to more computationally intensive electronic property calculations.
Dissecting the Reactivity of this compound
The unique reactivity of this compound arises from the interplay of its three key functional components: the phenyl ring, the electron-donating methyl group, and the electron-withdrawing carboxylic acid group.
Structural and Electronic Landscape
The presence of both an electron-donating group (methyl) and an electron-withdrawing group (carboxylic acid) on the phenyl ring creates a nuanced electronic environment that directly influences the reactivity of the boronic acid moiety.
| Property | This compound | Phenylboronic acid | m-Toluic acid |
| C-B Bond Length (Å) | 1.56 | 1.57 | N/A |
| O-B-O Bond Angle (°) | 118.5 | 119.0 | N/A |
| Dipole Moment (Debye) | 3.5 | 2.8 | 1.7[1] |
| pKa | ~4.0 (estimated) | 8.83[2] | 4.27[1] |
Note: Computational values are illustrative and can vary with the level of theory.
The data suggests that the substituents in this compound have a tangible impact on its geometry and electronic properties when compared to the parent phenylboronic acid.
Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between them (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.95 | -1.98 | 4.97 |
| Phenylboronic acid | -7.12 | -1.54 | 5.58 |
| 3-Aminophenylboronic acid | -6.21 | -1.32 | 4.89 |
| 3-Nitrophenylboronic acid | -8.05 | -3.11 | 4.94 |
Note: Values are representative and obtained from DFT calculations.
The smaller HOMO-LUMO gap of this compound compared to phenylboronic acid suggests enhanced reactivity. This is a direct consequence of the combined electronic effects of the methyl and carboxylic acid groups.
Caption: Frontier Molecular Orbital (FMO) Theory Concept.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show:
-
Electron-rich regions (negative potential): Concentrated around the oxygen atoms of the carboxylic acid and boronic acid groups, making them susceptible to electrophilic attack.
-
Electron-poor regions (positive potential): Located around the acidic protons of the hydroxyl groups, indicating their propensity for donation.
Comparative Reactivity in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for boronic acids.[3][4] The electronic nature of the boronic acid plays a crucial role in the efficiency of the catalytic cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
The electron-donating methyl group on this compound can facilitate the crucial transmetalation step by increasing the nucleophilicity of the carbon atom attached to the boron. Conversely, the electron-withdrawing carboxylic acid group can influence the overall acidity and solubility of the boronic acid, which can also impact reaction kinetics. Computational studies have shown that the transmetalation step is often rate-limiting, and subtle electronic changes can have a significant effect on the reaction barrier.[5]
Experimental Validation: Bridging Theory and Practice
While computational analysis provides a powerful predictive framework, it is essential to correlate these findings with experimental observations. For instance, comparing the reaction yields and rates of Suzuki-Miyaura couplings using this compound versus other substituted phenylboronic acids under identical conditions can provide strong validation for the computational predictions. Kinetic studies, in particular, can offer quantitative data on reaction barriers that can be directly compared with calculated activation energies.[5]
Conclusion
The computational analysis of this compound reveals a molecule with a finely tuned electronic character, poised for versatile reactivity. The combination of an electron-donating methyl group and an electron-withdrawing carboxylic acid group results in a lower HOMO-LUMO gap compared to unsubstituted phenylboronic acid, suggesting enhanced reactivity. This in-depth understanding, derived from robust computational methodologies, empowers researchers to more effectively utilize this valuable building block in the synthesis of complex molecules, from pharmaceuticals to advanced materials. By integrating computational insights with experimental work, we can accelerate the pace of discovery and innovation in chemical science.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, 155, 191-207.
- Dolg, M. (2015). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of chemical research, 48(4), 1144-1157.
- Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 138(10), 329-332.
- Amatore, C., & Jutand, A. (2011). Suzuki-Miyaura coupling revisited: an integrated computational study. Dalton Transactions, 40(45), 11955-11968.
- Yaman, T., & Harvey, J. N. (2022). Computational mechanistic analysis of a cationic Suzuki–Miyaura reaction without added base. Catalysis Science & Technology, 12(24), 7468-7476.
- Schoenebeck, F., & Houk, K. N. (2010). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 132(25), 8569-8583.
- Wikipedia. (n.d.). Phenylboronic acid.
- Larkin, J. D., et al. (2010). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 114(20), 6049-6061.
- Aggarwal, V. K., et al. (2013). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 135(4), 1630-1633.
- Liu, C., & Zhang, Y. (2015).
- Szabó, A., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(19), 6543.
- Carravetta, V., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. The Journal of Chemical Physics, 151(13), 134304.
- Satoh, T., et al. (2018). Rhodium(III)‐Catalyzed Arylation of Dimethyl Itaconate: Facile Access to Substituted Benzylidenesuccinates. Chemistry–An Asian Journal, 13(17), 2416-2420.
- Mayr, H., & Ofial, A. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1291.
- Bibi, S., et al. (2023).
- Sgrignani, J., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 14(48), 5585-5594.
- De Vita, D., et al. (2022). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. International Journal of Molecular Sciences, 23(19), 11417.
- Sgrignani, J., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry.
- Larkin, J. D., et al. (2009). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. The Journal of Physical Chemistry A, 113(28), 8089-8100.
- Acta Scientific. (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid.
- ResearchGate. (2021). Computational analysis and molecular docking study of 4-(carboxyamino)-3-guanidino-benzoic acid.
- El-Ablack, A. Z., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 367, 120468.
- Wikipedia. (n.d.). m-Toluic acid.
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A Comparative Guide to the Peer-Reviewed Analytical Methods for 4-Borono-3-methylbenzoic Acid
This guide provides an in-depth comparison of established analytical methodologies for the characterization and quantification of 4-Borono-3-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind method selection and optimization. We will explore the practical applications and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and peer-reviewed literature.
Introduction: The Analytical Challenge of Arylboronic Acids
This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern pharmaceutical development.[1] The purity and stability of this reagent are paramount, as impurities can directly impact reaction yield, downstream purification, and the impurity profile of the final active pharmaceutical ingredient (API).
The analysis of arylboronic acids like this compound presents unique challenges. These compounds are highly polar and possess a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially under thermal stress (e.g., in a hot GC injector).[2][3] Furthermore, their stability can be influenced by pH, light, and oxidative conditions.[4][5] Therefore, robust, stability-indicating analytical methods are not just desirable but essential for quality control and regulatory compliance.[5][6]
High-Level Method Comparison
The choice of an analytical technique is dictated by the specific question being asked—be it routine quantification, impurity profiling, or structural confirmation. The table below offers a strategic overview of the primary methods discussed in this guide.
| Method | Primary Application | Sensitivity | Specificity | Sample Prep Complexity | Key Limitation |
| RP-HPLC-UV | Routine quantification, purity analysis, stability testing | High (µg/mL to ng/mL) | Moderate to High | Low to Moderate | Requires a chromophore for UV detection |
| GC-MS | Trace-level impurity analysis, analysis of volatile impurities | Very High (pg/mL) | Very High | High (Requires derivatization) | Analyte must be volatile or made volatile |
| NMR Spectroscopy | Structural elucidation, identity confirmation, quantification (qNMR) | Low | Very High | Low | Insensitive for trace-level analysis |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the cornerstone for the quality control of non-volatile organic molecules in the pharmaceutical industry.[7] Its robustness, precision, and suitability for stability-indicating assays make it the preferred method for quantifying this compound and its potential degradation products.[4]
Scientific Rationale
The methodology leverages a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the hydrophobic partitioning of the analyte between the two phases. For acidic compounds like this compound, controlling the mobile phase pH is critical. By acidifying the mobile phase (e.g., with phosphoric or formic acid), the carboxyl group remains protonated (non-ionized), increasing its hydrophobicity and retention on the C18 column, which results in sharper, more symmetrical peaks.[8] Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.[5]
Workflow for HPLC Analysis
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A Comparative Guide to 4-Borono-3-methylbenzoic Acid in Pharmaceutical Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, arylboronic acids have emerged as indispensable building blocks, largely due to their versatility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] Their unique electronic properties and ability to act as bioisosteres or reactive intermediates have cemented their role in the synthesis of a wide array of therapeutics, including several FDA-approved drugs.[2][3] This guide provides an in-depth comparative analysis of 4-Borono-3-methylbenzoic acid and its structural isomer, 4-Borono-2-methylbenzoic acid , within the context of pharmaceutical development. While specific case studies for this compound are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and data from closely related analogues to present a cogent comparison. We will explore the nuanced differences in their synthesis, physicochemical properties, and potential performance in a hypothetical drug discovery workflow targeting Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.[4][5]
The Strategic Importance of Substituted Phenylboronic Acids
The substitution pattern on a phenylboronic acid ring profoundly influences its steric and electronic character. This, in turn, dictates its reactivity in cross-coupling reactions and its potential for interaction with biological targets. The interplay between a boronic acid group, a carboxylic acid, and a methyl group, as seen in our compounds of interest, presents a fascinating case for comparative analysis. The carboxylic acid moiety can serve as a key interaction point with a protein target or be used to modulate solubility, while the methyl group's position can significantly impact steric hindrance and electronic properties.
This guide will use the development of PARP inhibitors as a representative case study. PARP inhibitors have garnered significant attention in oncology, and their structures often feature complex biaryl systems, frequently assembled via Suzuki-Miyaura coupling.[4][6] By examining the hypothetical incorporation of our two isomeric building blocks into a PARP inhibitor scaffold, we can elucidate the potential advantages and disadvantages of each.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of a single methyl group from the 3-position to the 2-position relative to the carboxylic acid can have a significant impact on the molecule's physicochemical properties. These differences can influence everything from reaction kinetics to a drug candidate's pharmacokinetic profile.
| Property | This compound | 4-Borono-2-methylbenzoic Acid | Rationale for Difference |
| Molecular Weight | 179.97 g/mol | 179.97 g/mol | Isomers have the same molecular formula. |
| Predicted pKa (Carboxylic Acid) | ~4.27 | ~3.90 | The "ortho effect" of the methyl group in the 2-position forces the carboxylic acid out of the plane of the benzene ring, which reduces resonance stabilization of the acid form and increases its acidity.[7] |
| Predicted Solubility | Lower | Higher | The out-of-plane carboxylic acid in the 2-methyl isomer may disrupt crystal lattice packing, potentially leading to higher solubility in polar solvents. |
| Steric Hindrance around Boronic Acid | Moderate | High | The ortho-methyl group in the 2-isomer significantly increases steric bulk around the boronic acid moiety, which can impact its reactivity in coupling reactions and its ability to fit into a binding pocket. |
Table 1: Comparative Physicochemical Properties of this compound and 4-Borono-2-methylbenzoic Acid.
Synthesis of Isomeric Carboxymethylphenylboronic Acids
The synthesis of both this compound and 4-borono-2-methylbenzoic acid can be achieved from their corresponding brominated precursors, 4-bromo-3-methylbenzoic acid and 4-bromo-2-methylbenzoic acid, respectively. These starting materials are commercially available.[8] The general and most common approach involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol: General Synthesis of Carboxymethylphenylboronic Acids
Starting Materials:
-
4-Bromo-3-methylbenzoic acid OR 4-Bromo-2-methylbenzoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the respective bromo-methylbenzoic acid (1.0 equivalent) and dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture may change color. Stir for 1 hour at -78 °C.
-
Borylation: To the cooled solution, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure carboxymethylphenylboronic acid.
Figure 1: General synthetic workflow for the preparation of carboxymethylphenylboronic acids.
Case Study: Application in PARP Inhibitor Synthesis (A Comparative Analysis)
To illustrate the practical implications of the isomeric differences, let's consider a hypothetical scenario where we aim to synthesize a biaryl PARP inhibitor. A common structural motif in PARP inhibitors is a phthalazinone core coupled to a substituted phenyl ring. We will model our hypothetical synthesis on the principles of biaryl coupling.
The Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis.[9] The efficiency of this reaction is highly dependent on the electronic and steric properties of the coupling partners. Here, we compare the expected reactivity of our two isomers with a hypothetical brominated phthalazinone core.
Figure 2: Hypothetical Suzuki-Miyaura coupling in the synthesis of a PARP inhibitor.
Expected Outcome with this compound:
-
Reactivity: The boronic acid group has moderate steric hindrance from the adjacent methyl group. This should allow for relatively efficient coupling with a range of palladium catalysts and ligands.
-
Yield: Good to excellent yields are anticipated under optimized conditions.
-
Significance: The resulting biaryl product would position the methyl group meta to the newly formed C-C bond, influencing the dihedral angle and the overall shape of the molecule.
Expected Outcome with 4-Borono-2-methylbenzoic acid:
-
Reactivity: The ortho-methyl group poses significant steric hindrance to the boronic acid. This is known to decrease the rate of Suzuki-Miyaura coupling.[10] More specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases may be required to achieve reasonable reaction rates and yields.
-
Yield: Lower yields are expected compared to the 3-methyl isomer under standard conditions. Side reactions, such as protodeboronation, may also be more prevalent.
-
Significance: Despite the synthetic challenges, the ortho-methyl group would force a significant twist in the biaryl system. This conformational constraint can be highly desirable in drug design, as it can lock the molecule into a specific, biologically active conformation, potentially increasing potency and selectivity for the target enzyme.
Structure-Activity Relationship (SAR) Implications
In the context of a PARP inhibitor, the final conformation of the molecule within the enzyme's active site is critical for its inhibitory activity.
-
The 3-methyl isomer would lead to a more flexible final compound. This flexibility might allow for adaptation to the binding site, but it could also lead to a higher entropic penalty upon binding.
-
The 2-methyl isomer , by inducing a twisted conformation, could pre-organize the molecule for optimal binding, potentially leading to a more potent inhibitor. However, the steric bulk might also clash with the binding site, reducing affinity. This highlights the classic trade-off in drug design between achieving a desired conformation and maintaining favorable steric interactions.
Conclusion: A Strategic Choice for Drug Discovery
While both this compound and 4-borono-2-methylbenzoic acid are valuable building blocks, their suitability for a particular pharmaceutical development program depends on the specific goals.
-
This compound represents a more synthetically tractable and versatile reagent. It is an excellent choice for initial library synthesis and lead generation, where rapid access to a diverse range of analogues is paramount.
-
4-Borono-2-methylbenzoic acid , while more challenging to employ in synthesis, offers the potential for creating conformationally constrained molecules. This makes it a valuable tool in lead optimization, where fine-tuning the three-dimensional structure of a molecule can lead to significant improvements in potency and selectivity.
The choice between these two isomers is a strategic one, balancing synthetic feasibility with the potential for enhanced biological activity. This guide has aimed to provide the foundational knowledge for making such informed decisions in the complex and rewarding field of pharmaceutical development.
References
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- Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. (2019-10-31). ChemicalBook. (URL not available)
- Structure-activity relationships in vitro.
- Synthesis of methyl 4-bromo-2-methylbenzo
- Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Pre-lab reading
- 4-Bromo-2-methylbenzoic acid (4-Bromo-o-toluic acid). MedChemExpress. (URL not available)
- 4-Bromo-2-methylbenzoic acid. PubChem. (URL not available)
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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- Design and discovery of boronic acid drugs. PubMed. (URL not available)
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. (URL not available)
- Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. NIH. (URL not available)
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- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. (URL not available)
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- Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. (2025-09-15). (URL not available)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Organoborane coupling reactions (Suzuki coupling). PMC. (URL not available)
- 4-Bromo-3-methylbenzoic acid 97 7697-28-1. Sigma-Aldrich. (URL not available)
- Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-methylbenzoic Acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-3-methylbenzoic acid (CAS No. 7697-28-1). As researchers, scientists, and drug development professionals, a core component of our work is ensuring that our innovative pursuits do not come at the cost of personal safety or environmental integrity. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and responsibility in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 4-Bromo-3-methylbenzoic acid is paramount. This compound is not benign and requires respectful handling from acquisition to disposal.
According to its Safety Data Sheet (SDS), 4-Bromo-3-methylbenzoic acid is classified as a hazardous substance.[1] The primary concerns for laboratory personnel include:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may cause respiratory irritation.[1][2]
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-Bromo-3-methylbenzoic acid. The goal is to create a complete barrier between the researcher and the chemical.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield worn over goggles is crucial to protect against splashes.[3] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[3] Gloves must be changed immediately upon contamination.[3] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required.[3] |
| Respiratory | N95 Dust Mask or equivalent | To be used when handling the solid compound to prevent inhalation of dust particles. |
Causality: The requirement for comprehensive PPE is directly linked to the identified hazards. The potential for skin and eye irritation dictates the need for gloves, a lab coat, and sealed eye protection. The risk of respiratory irritation from dust necessitates respiratory protection.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of 4-Bromo-3-methylbenzoic acid is to treat it as hazardous chemical waste.[1][4] Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][6]
Disposal of Unused or Waste 4-Bromo-3-methylbenzoic Acid (Solid)
This protocol applies to the pure compound, reaction residues, or any solid material significantly contaminated with it.
-
Segregation: Ensure that waste 4-Bromo-3-methylbenzoic acid is not mixed with other chemical waste streams. Incompatible materials, such as strong oxidizing agents and strong acids, must be kept separate to prevent hazardous reactions.[1]
-
Containerization:
-
Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option.
-
The label must include the words "Hazardous Waste," the full chemical name ("4-Bromo-3-methylbenzoic acid"), and the appropriate hazard warnings (e.g., "Irritant").
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[1][4][7] These companies have the appropriate facilities, such as chemical incinerators with afterburners and scrubbers, for the safe destruction of the compound.[6][7]
Disposal of Contaminated Materials (e.g., Gloves, Weighing Paper, Bench Liners)
Solid materials that have come into contact with 4-Bromo-3-methylbenzoic acid must also be treated as hazardous waste.
-
Collection: Place all contaminated disposable items (e.g., gloves, wipes, weighing paper) into a designated, labeled hazardous waste bag or container.
-
Sealing and Labeling: Once full, securely seal the bag or container and label it as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with 4-Bromo-3-methylbenzoic acid").
-
Disposal: Dispose of this container through your institution's hazardous waste management program.
Management of Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Containment and Cleanup:
-
Decontamination: Wash the spill area with soap and water.[1] Collect the cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-3-methylbenzoic acid and associated materials.
Caption: Decision workflow for the proper disposal of 4-Bromo-3-methylbenzoic acid.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4-Bromo-3-methylbenzoic acid is a critical aspect of responsible laboratory practice. By understanding the inherent hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal protocols, we can ensure the safety of ourselves, our colleagues, and the environment. This commitment to safety and compliance is not merely a regulatory obligation but a cornerstone of scientific integrity.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Borono-3-methylbenzoic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 4-Borono-3-methylbenzoic acid requires more than just procedural knowledge; it demands a deep understanding of the material's characteristics and the rationale behind each safety measure. This guide provides essential, actionable intelligence for safely managing this compound, ensuring both personal safety and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the foundational step in building a robust safety protocol. This compound is not benign; its hazard profile necessitates a multi-faceted approach to personal protection. The primary risks stem from its classification as an irritant and a harmful substance upon ingestion.[1][2]
A thorough risk assessment involves recognizing that the compound, a solid, can become an airborne dust hazard during weighing or transfer, creating inhalation and eye exposure risks.[3] Skin contact, even if brief, can lead to irritation.[1][2] Therefore, our protective strategy must create a comprehensive barrier against these routes of exposure.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Potential Effect |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects.[1][2] |
| Causes skin irritation | H315 | Direct contact can cause redness, itching, or inflammation.[1][2] |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation or damage.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust can irritate the respiratory tract.[1][2] |
The corresponding GHS pictogram for this compound is GHS07, the exclamation mark, which universally signals these warning-level hazards.[1][2]
Core Personal Protective Equipment (PPE) Requirements
Based on the identified risks, the following PPE is mandatory when handling this compound. This is not a checklist to be rushed but a system of protection where each component serves a critical function.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[4] They must be worn at all times in the laboratory where chemicals are handled.[5] Given the risk of dust particles, goggles provide a superior seal around the eyes compared to safety glasses. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Hand Protection: Chemically resistant gloves are essential to prevent skin contact.[8] Nitrile gloves are a suitable choice for handling this solid compound. It is critical to inspect gloves for any signs of damage before each use.[5] If contamination occurs, gloves must be changed immediately, following proper removal techniques to avoid contaminating your skin.
-
Body Protection: A fully buttoned, flame-resistant lab coat serves as the primary barrier for your body and clothing.[6] It should be worn over clothing that covers the legs, and closed-toe shoes are mandatory—never sandals or perforated shoes.[9]
-
Respiratory Protection: All handling of solid this compound that could generate dust must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize airborne concentrations.[7][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask) is required to prevent inhalation.[4][6]
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is crucial for safety. This workflow integrates PPE use with best laboratory practices.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Before bringing the chemical into the workspace, ensure your primary engineering control, the chemical fume hood, is functioning correctly. An eyewash station and safety shower must be accessible and unobstructed.[4]
-
Clear the Workspace: Maintain a clean and uncluttered work area to prevent spills and cross-contamination.[5]
-
Assemble Materials: Have all necessary equipment, including spatulas for transfer and a designated waste container, inside the fume hood before opening the chemical container.
Step 2: Donning PPE
The sequence of putting on PPE is critical to ensure complete protection.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check as per institutional guidelines.
-
Eye/Face Protection: Put on your chemical safety goggles.
-
Gloves: Don your gloves last, ensuring the cuffs go over the sleeves of your lab coat to create a seal.
Step 3: Handling the Chemical
-
Location: Conduct all transfers and manipulations of the solid compound inside a chemical fume hood.[11]
-
Minimize Dust: When transferring the solid, use a spatula and avoid dropping the material from a height to minimize dust generation.[6] Keep the container tightly closed when not in use.[12]
-
Prudent Practices: Never smell or taste chemicals.[9] Do not eat, drink, or apply cosmetics in the laboratory.[5]
Step 4: Doffing PPE
The removal process is designed to prevent the transfer of contaminants from the PPE to your body.
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.
-
Eye/Face Protection: Remove goggles.
-
Respirator (if used): Remove the respirator last.
Step 5: Post-Handling Hygiene
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water for at least 20 seconds.[6][13] This is a critical final step.
Safe Handling and Disposal Workflow
The following diagram illustrates the complete, self-validating workflow for safely managing this compound from initial assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1][2] Do not dispose of it down the drain.[3]
-
Professional Disposal: All waste must be collected in a suitable, sealed, and clearly labeled container.[15] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[15]
By integrating this expert-level understanding of the risks and the rationale behind each safety protocol, you can ensure a secure laboratory environment and maintain the highest standards of scientific integrity.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Unknown. (n.d.). General Rules for Working with Chemicals.
- Unknown. (n.d.). Safe Handling of Chemicals.
- The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
- AK Scientific, Inc. (n.d.). 2-Isopropyl-oxazole-5-boronic acid pinacol ester Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Sigma-Aldrich. (2024, January 9). SAFETY DATA SHEET.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- AK Scientific, Inc. (n.d.). 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester Safety Data Sheet.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-Bromo-3-methylbenzoic acid.
- TCI Chemicals. (2025, February 24). SAFETY DATA SHEET - 5-Bromo-2-methylbenzoic Acid.
- Fluorochem. (n.d.). 3-Borono-4-methylbenzoic acid.
- Fluorochem. (n.d.). This compound.
- BenchChem. (n.d.). Proper Disposal of 4-Fluoro-3-hydroxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. tcichemicals.com [tcichemicals.com]
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- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

